molecular formula C7H16N2 B1422075 1-Methylazepan-4-amine CAS No. 933741-93-6

1-Methylazepan-4-amine

Cat. No.: B1422075
CAS No.: 933741-93-6
M. Wt: 128.22 g/mol
InChI Key: LYRZFDLVKYYDOX-UHFFFAOYSA-N
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Description

1-Methylazepan-4-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. As a mono-substituted azepane derivative, it serves as a versatile building block or intermediate for the synthesis of more complex molecules. Researchers may utilize this amine in the exploration of new pharmacologically active compounds, given the significance of the azepane ring (a seven-membered nitrogen-containing heterocycle) in medicinal chemistry. Its structure suggests potential applications in developing ligands for various biological targets. The amine functional group makes it a suitable candidate for further chemical modifications, including amide bond formation, reductive amination, or salt preparation to alter physical and chemical properties. This product is intended for laboratory research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylazepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-5-2-3-7(8)4-6-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRZFDLVKYYDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680584
Record name 1-Methylazepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933741-93-6
Record name 1-Methylazepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylazepan-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methylazepan-4-amine, a saturated heterocyclic compound of significant interest in medicinal chemistry. Due to the limited direct literature on this specific amine, this guide focuses on its logical synthesis from the readily available precursor, 1-Methylazepan-4-one, through reductive amination. We will delve into the core chemical properties, predicted spectroscopic data, and the structural attributes of this compound. Furthermore, this document explores its potential as a versatile building block in drug discovery, leveraging the established pharmacological importance of the azepane scaffold. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this valuable chemical entity.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1] Its non-planar, flexible three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, leading to numerous FDA-approved drugs for treating a variety of diseases.[2] this compound, featuring a secondary amine on this valuable core, represents a key synthetic intermediate for creating novel and diverse molecular entities with therapeutic potential.

While its direct precursor, 1-Methylazepan-4-one, is well-documented, this compound is typically synthesized as needed for further elaboration. This guide provides the necessary theoretical and practical framework for its preparation and characterization.

Synthesis of this compound via Reductive Amination

The most direct and widely employed method for converting a ketone to an amine is reductive amination.[3] This process involves the reaction of the ketone with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.[4] For the synthesis of this compound, the precursor is 1-Methylazepan-4-one, and the nitrogen source is typically ammonia or an ammonia equivalent.

G

Key Precursor: 1-Methylazepan-4-one

A thorough understanding of the starting material is crucial. The properties of 1-Methylazepan-4-one and its common hydrochloride salt are summarized below.

Property1-Methylazepan-4-one1-Methylazepan-4-one HClSource
CAS Number 1859-33-219869-42-2[5][6]
Molecular Formula C₇H₁₃NOC₇H₁₄ClNO[5][6]
Molecular Weight 127.19 g/mol 163.65 g/mol [5][6]
Appearance -Solid[6]
Boiling Point 196.4 °C at 760 mmHg-[5]
Density 0.965 g/cm³-[5]
Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for reductive amination because it is selective for the protonated imine intermediate over the starting ketone, which minimizes the formation of the corresponding alcohol as a byproduct.[7][8]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Methylazepan-4-one (1.0 eq) in a suitable solvent such as methanol (MeOH).

  • Amine Source: Add ammonium acetate (NH₄OAc) or a solution of ammonia in methanol (typically 5-10 eq) to the flask. The choice of ammonia source will influence the reaction pH.

  • pH Adjustment: Adjust the pH of the mixture to a mildly acidic range (pH 5-6) using glacial acetic acid. This is critical for promoting the formation of the iminium ion intermediate.[7]

  • Addition of Reducing Agent: Slowly add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Workup: Quench the reaction by carefully adding an aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 10). This neutralizes the acid and decomposes any remaining reducing agent.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to yield pure this compound.

Chemical Structure and Properties

Molecular Structure

This compound is a saturated heterocyclic compound featuring a seven-membered azepane ring. The nitrogen atom at position 1 is tertiary (part of a methyl group), and the amine group at position 4 is secondary.

structure

Physicochemical Properties (Predicted)
PropertyPredicted Value/DescriptionRationale
Molecular Formula C₇H₁₆N₂-
Molecular Weight 128.22 g/mol -
Appearance Colorless to pale yellow liquid or low-melting solidTypical for small aliphatic amines
Boiling Point ~180-200 °CHigher than the corresponding ketone due to hydrogen bonding
Solubility Soluble in water and common organic solventsThe presence of two amine groups allows for hydrogen bonding with water
pKa (Conjugate Acid) ~10-11Typical for secondary aliphatic amines.[9]
Chemical Reactivity

The reactivity of this compound is primarily dictated by the lone pair of electrons on the secondary nitrogen atom, making it both a base and a nucleophile.[10]

  • Basicity: As a secondary amine, it readily accepts a proton to form an ammonium salt in the presence of acids.[6] The basicity is enhanced by the electron-donating effect of the alkyl groups.[11]

  • Nucleophilicity: The secondary amine can participate in various nucleophilic substitution and addition reactions, such as acylation, alkylation, and condensation with carbonyl compounds. This reactivity is key to its utility as a synthetic intermediate.[6]

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure of the synthesized this compound. The following are the expected spectral characteristics.

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N-H (amine)1.0 - 3.0Broad singletChemical shift is concentration and solvent-dependent; disappears upon D₂O exchange.
CH -NH~2.5 - 3.0MultipletProton on the carbon bearing the amine group.
N-CH~2.2 - 2.6SingletSharp singlet characteristic of an N-methyl group.[12]
Ring CH1.5 - 2.8MultipletsComplex overlapping signals from the methylene protons of the azepane ring.
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)Notes
C -NH45 - 55Carbon atom attached to the secondary amine group.
C H₂ adjacent to ring N50 - 60Carbons at positions 2 and 7.
N-C H₃40 - 45N-methyl carbon.
Other ring C H₂25 - 40Remaining methylene carbons of the azepane ring.
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Intensity/Shape
N-H Stretch (secondary amine)3300 - 3500Weak to medium, sharp
C-H Stretch (aliphatic)2850 - 3000Strong
N-H Bend1550 - 1650Medium
C-N Stretch1000 - 1250Medium

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile scaffold for building more complex molecules. The secondary amine provides a reactive handle for derivatization, allowing for the exploration of chemical space in drug discovery programs.[13]

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Potential therapeutic areas where derivatives of this compound could be explored include:

  • Central Nervous System (CNS) Agents: The lipophilic and three-dimensional nature of the azepane core is well-suited for targeting CNS receptors.

  • Enzyme Inhibitors: The secondary amine can be functionalized to interact with key residues in enzyme active sites.

  • Anticancer and Antimicrobial Agents: The azepane motif is present in several compounds with demonstrated anticancer and antimicrobial activities.[14][13]

Conclusion

This compound, while not extensively documented as a standalone compound, represents a highly valuable and accessible building block for medicinal chemistry. Its synthesis from 1-Methylazepan-4-one via reductive amination is a robust and scalable process. The presence of a reactive secondary amine on the privileged azepane scaffold provides a versatile platform for the development of novel, structurally diverse compounds. This guide offers the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and ultimately leverage this compound in their drug discovery endeavors.

References

Spectroscopic Characterization of 1-Methylazepan-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 1-Methylazepan-4-amine. In the absence of publicly available experimental spectra for this specific compound, this document leverages high-fidelity predictive modeling and comparative analysis with the structurally analogous compound, 1-methylpiperidin-4-amine, to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering both a foundational understanding of the molecule's spectral features and practical, field-proven protocols for its empirical analysis.

Introduction: The Structural Elucidation Challenge

This compound is a saturated heterocyclic compound featuring a seven-membered azepane ring, an N-methyl group, and a primary amine at the 4-position. As a derivative of the azepane scaffold, it holds potential interest in medicinal chemistry and drug discovery, where such structures are often explored for their interaction with biological targets. The precise characterization of such molecules is paramount, and spectroscopic techniques remain the cornerstone of structural elucidation.[1]

A thorough search of contemporary chemical databases reveals a conspicuous absence of published experimental spectroscopic data for this compound. This guide, therefore, adopts a predictive and comparative approach, grounded in established spectroscopic principles, to construct a reliable spectral profile. By juxtaposing predicted data with verified experimental data from the smaller ring analogue, 1-methylpiperidin-4-amine, we can delineate the expected spectral features with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[2][3] For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity and stereochemical arrangement of the azepane ring.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to be complex due to the conformational flexibility of the seven-membered ring and the presence of multiple, chemically similar methylene groups. The predictions are based on established increments and computational algorithms.[4][5][6]

Key Predicted Resonances (in CDCl₃, 400 MHz):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale & Comparative Insights
N-CH₃~2.30Singlet (s)3H-The N-methyl group is a sharp singlet, deshielded by the adjacent nitrogen. This is consistent with the experimental value for 1-methylpiperidin-4-amine (~2.28 ppm).
H4 (CH-NH₂)~2.70 - 2.90Multiplet (m)1HComplexThis methine proton is deshielded by the attached amine group. Its multiplicity will be complex due to coupling with adjacent methylene protons.
H2, H7 (CH₂-N)~2.40 - 2.60Multiplet (m)4HComplexThese protons are adjacent to the N-methyl group and will be deshielded. The signals are expected to be complex and overlapping.
H3, H5, H6 (Ring CH₂)~1.40 - 1.80Multiplet (m)6HComplexThese methylene protons are in the aliphatic region of the spectrum and will likely appear as a complex, overlapping multiplet.
NH₂~1.50 (variable)Broad Singlet (br s)2H-The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad and may not show coupling. Addition of D₂O would cause this signal to disappear.[7]

Table 1: Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, seven distinct signals are expected.

Key Predicted Resonances (in CDCl₃, 100 MHz):

CarbonPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
C4 (CH-NH₂)~50.5The carbon bearing the amine group is significantly deshielded. In 1-methylpiperidin-4-amine, this carbon appears at a similar chemical shift.
C2, C7 (CH₂-N)~58.0These carbons are adjacent to the nitrogen of the N-methyl group and are the most deshielded of the methylene carbons.
N-CH₃~46.5The N-methyl carbon signal is a characteristic peak. This is very close to the experimental value for 1-methylpiperidin-4-amine.
C3, C5~34.0Methylene carbons beta to the amine group.
C6~28.0The methylene carbon furthest from the nitrogen functionalities.

Table 2: Predicted ¹³C NMR Data for this compound.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the NH₂ peak, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The NH₂ signal should disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Perform a COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling relationships.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment can confirm long-range (2-3 bond) H-C correlations, solidifying the structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, and C-N bonds.

Key Predicted Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
Primary Amine (N-H)3300 - 3500Medium, SharpAsymmetric & Symmetric StretchPrimary amines typically show two distinct bands in this region.[7][8]
Primary Amine (N-H)1580 - 1650MediumScissoring (Bend)This bending vibration is characteristic of primary amines.[8]
Aliphatic C-H2850 - 2960StrongStretchThese absorptions are from the numerous C-H bonds in the azepane ring and methyl group.
Aliphatic C-N1020 - 1250Medium-WeakStretchThis band corresponds to the stretching of the carbon-nitrogen bonds within the ring and of the N-methyl group.[7]
N-H Wag650 - 900Broad, StrongOut-of-plane BendA broad absorption characteristic of primary and secondary amines.[7]

Table 3: Predicted IR Absorption Data for this compound.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: First, acquire a background spectrum of the empty sample compartment (or the salt plates/KBr pellet).

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the key absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is predicted based on the "Nitrogen Rule" and common fragmentation pathways for aliphatic amines.

  • Molecular Ion (M⁺): The molecular formula is C₇H₁₆N₂. The molecular weight is 128.22 g/mol . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The molecular ion peak [M]⁺ is therefore expected at m/z = 128. This peak may be of low intensity.

  • Key Fragmentation Pathway (Alpha-Cleavage): The most characteristic fragmentation for cyclic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized iminium cation.

Proposed Fragmentation:

Caption: Proposed EI-MS fragmentation of this compound.

Interpretation of Key Fragments:

  • m/z = 99: This would be a prominent peak resulting from the loss of an ethyl radical (C₂H₅•) via alpha-cleavage at the C2-C3 or C7-C6 bond.

  • m/z = 70: A subsequent loss of an amino radical (•NH₂) from the m/z 99 fragment could lead to this ion. Another possibility is cleavage of the ring to form a stable iminium ion.

  • m/z = 58 or 44: Cleavage of the ring can lead to smaller, stable nitrogen-containing fragments.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, GC-MS, or LC-MS).

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to clearly observe the molecular ion or protonated molecule [M+H]⁺ (m/z 129).

  • Mass Analyzer: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

  • High-Resolution MS (HRMS): For unambiguous molecular formula confirmation, perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap). The exact mass of the [M+H]⁺ ion (C₇H₁₇N₂⁺) should be 129.1386, which can be measured with high accuracy.

Conclusion

This guide provides a robust, albeit predictive, spectroscopic framework for the characterization of this compound. The interpretations of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra are grounded in fundamental principles and validated through comparison with the known data of a close structural analog. The detailed experimental protocols provided herein offer a clear path for researchers to acquire and confirm this data empirically. As a molecule of potential pharmaceutical interest, this foundational spectroscopic analysis is a critical first step in its further investigation and application.

References

Potential therapeutic targets of 1-Methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-Methylazepan-4-amine

Abstract

This compound is a small molecule featuring a saturated seven-membered heterocycle, the azepane ring, which is a privileged scaffold in modern medicinal chemistry. While the specific biological activities of this compound are not extensively documented in public literature, its structural motifs—the azepane core and a primary amine—suggest a high potential for biological activity. This guide provides a comprehensive roadmap for researchers and drug development professionals to systematically identify and validate potential therapeutic targets for this compound. We will explore a logical, multi-pronged approach, beginning with computational target prediction and moving through experimental validation, from initial screening to preclinical in vivo models.

Introduction: The Rationale for Investigating this compound

The azepane scaffold is a key component in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS). Its inherent three-dimensionality and conformational flexibility allow for precise interactions with a variety of biological targets. The presence of a primary amine in this compound provides a key site for hydrogen bonding and salt bridge formation, which are critical for molecular recognition by protein targets. This combination of a privileged scaffold and a reactive functional group makes this compound a compelling candidate for a drug discovery program.

In Silico Target Prediction: A First Look at Potential Interactions

Given the novelty of this compound, a robust in silico, or computational, approach is the most logical and cost-effective first step to generate hypotheses about its potential biological targets.[1][2][3]

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential steric and electronic features of a molecule necessary for its biological activity.[4][5][6][7][8] For this compound, a pharmacophore model would be generated based on its 3D structure, highlighting features such as hydrogen bond donors and acceptors, and hydrophobic centers. This model can then be used to screen large virtual libraries of known bioactive compounds to identify molecules with similar pharmacophoric features.[9][10][11][12][13] The known targets of the identified "hit" compounds can then be considered as potential targets for this compound.

Reverse Docking

Reverse docking, also known as inverse docking, is another powerful in silico technique where a single ligand (in this case, this compound) is docked against a large library of protein structures.[14] This approach can help to identify potential protein targets with which the molecule is predicted to have a favorable binding affinity. Web-based tools like SwissTargetPrediction can provide initial insights by comparing the query molecule to a library of known active compounds.[15]

G cluster_0 In Silico Workflow Molecule This compound Structure Pharmacophore Pharmacophore Model Generation Molecule->Pharmacophore ReverseDocking Reverse Docking Against Protein Database Molecule->ReverseDocking VirtualScreening Virtual Screening of Compound Libraries Pharmacophore->VirtualScreening TargetList Prioritized List of Potential Targets VirtualScreening->TargetList ReverseDocking->TargetList

Caption: In Silico Target Prediction Workflow.

Hypothesized Therapeutic Areas and Molecular Targets

Based on the known pharmacology of azepane derivatives and structurally related amines, we can hypothesize several promising therapeutic areas and corresponding molecular targets for this compound.

Central Nervous System (CNS) Disorders

The azepane scaffold is prevalent in CNS-acting drugs. Therefore, it is plausible that this compound interacts with CNS targets.

  • Histamine H3 Receptor (H3R): H3R is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the brain.[16] H3R antagonists have shown potential in treating cognitive disorders like Alzheimer's disease and ADHD.[17][18][19][20] The general structure of this compound shares some features with known H3R antagonists.

    • Mechanism of Action: As an antagonist or inverse agonist, the compound would block the constitutive activity of H3R, leading to increased release of histamine and other neurotransmitters like acetylcholine and dopamine, which are important for wakefulness and cognition.[16][17][18][19]

  • Potassium Channels: Structurally similar compounds like 4-aminopyridine are known potassium channel blockers used in the treatment of multiple sclerosis.[21]

    • Mechanism of Action: By blocking potassium channels, this compound could prolong the action potential duration and enhance neurotransmitter release, which could be beneficial in conditions characterized by impaired neuronal conduction.[21][22][23][24][25]

Oncology

Certain azepane derivatives have demonstrated anti-cancer properties.

  • Kinases: The conformational flexibility of the azepane ring could allow it to fit into the ATP-binding pocket of various kinases, which are often dysregulated in cancer.

  • Histone Deacetylases (HDACs): The amine group could potentially interact with the zinc ion in the active site of HDACs, making them a plausible target class.

Metabolic Disorders
  • α-Glucosidase Inhibitors: Some nitrogen-containing heterocyclic compounds act as α-glucosidase inhibitors, which are used to treat type 2 diabetes.[26][27][28][29][30]

    • Mechanism of Action: These inhibitors competitively block the enzymes responsible for digesting carbohydrates in the small intestine, thereby reducing postprandial glucose spikes.[26][27][28][29]

Experimental Target Validation and Characterization

Following the generation of a prioritized list of potential targets from in silico and hypothesis-driven approaches, a systematic experimental validation is crucial.

G cluster_1 Experimental Validation Workflow PrimaryScreening Primary Biochemical/Phenotypic Screening HitConfirmation Hit Confirmation & Dose-Response PrimaryScreening->HitConfirmation TargetEngagement Cell-Based Target Engagement Assays HitConfirmation->TargetEngagement Biophysical Biophysical Characterization (e.g., SPR) TargetEngagement->Biophysical LeadOptimization Lead Optimization Biophysical->LeadOptimization

Caption: Experimental Target Validation Workflow.

Primary Screening Assays

The initial step is to perform primary screening assays against the prioritized targets. These can be either biochemical or cell-based assays.

Assay TypeDescriptionExample Targets
Biochemical Assays Use purified proteins to directly measure the effect of the compound on the target's activity.Kinases, α-glucosidase, HDACs
Cell-Based Assays Measure the effect of the compound on a cellular process that is dependent on the target's activity.H3R (cAMP assay), Potassium Channels (ion flux assay)

Protocol: Generic Kinase Inhibition Assay (Biochemical)

  • Reagents: Purified kinase, substrate peptide, ATP, this compound, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Add kinase and substrate to a 384-well plate.

    • Add serial dilutions of this compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using a luminometer.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Secondary Assays: Target Engagement in a Cellular Context

Once a "hit" is confirmed in primary assays, it is crucial to demonstrate that the compound engages the target in a cellular environment.[31][32][33][34]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture cells expressing the target protein to 80-90% confluency.

  • Compound Treatment: Treat cells with this compound or vehicle control for 1 hour.

  • Thermal Shift: Heat the cell lysates at a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein at each temperature by Western blot or other protein detection methods.

  • Data Analysis: A positive result is indicated by a shift in the melting temperature of the target protein in the presence of the compound.

Biophysical Characterization of Binding

Biophysical methods are used to directly measure the binding affinity and kinetics of the compound to its target protein. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[35][36][37][38][39]

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Immobilization: Covalently immobilize the purified target protein onto an SPR sensor chip.

  • Binding Analysis: Flow serial dilutions of this compound over the sensor surface and measure the change in the refractive index in real-time.

  • Data Analysis: Fit the binding data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

In Vivo Efficacy Models

After successful in vitro target validation and initial lead optimization, the therapeutic potential of this compound must be evaluated in relevant animal models of disease.[40]

CNS Disorders

For potential CNS applications, a variety of behavioral and neurochemical models can be employed.[41][42][43][44][45]

  • Cognitive Enhancement (e.g., for Alzheimer's Disease):

    • Model: Scopolamine-induced amnesia in rodents.

    • Readouts: Morris water maze, novel object recognition test.

  • Wakefulness-Promoting (e.g., for Narcolepsy):

    • Model: Orexin-deficient mouse models.

    • Readouts: Electroencephalogram (EEG) and electromyogram (EMG) to measure sleep-wake states.

Oncology

For oncology applications, xenograft and syngeneic tumor models are the gold standard.[46][47][48][49]

  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice.

    • Procedure: Once tumors are established, mice are treated with this compound or vehicle control.

    • Readouts: Tumor growth inhibition, body weight, and survival.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice, which allows for the evaluation of the compound's effect on the tumor microenvironment and anti-tumor immunity.

Conclusion

This compound represents a promising starting point for a drug discovery campaign due to its privileged azepane scaffold and reactive amine functionality. Although its specific biological targets are currently unknown, a systematic approach combining in silico prediction, hypothesis-driven target selection, and a rigorous experimental validation cascade can effectively elucidate its therapeutic potential. The workflows and protocols outlined in this guide provide a comprehensive framework for researchers to unlock the pharmacological value of this intriguing molecule.

References

An In-Depth Technical Guide: The 1-Methylazepan-4-amine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane ring, a seven-membered saturated heterocycle, represents a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1] Its inherent three-dimensional structure allows for the exploration of novel chemical space, offering distinct advantages over traditional flat, aromatic systems. This guide focuses on a specific, highly versatile derivative: 1-methylazepan-4-amine. We will provide an in-depth analysis of its chemical properties, a detailed protocol for its synthesis via its ketone precursor, and explore its strategic application as a foundational building block in drug discovery. By examining its potential for derivatization, structure-activity relationship (SAR) elucidation, and impact on pharmacokinetic profiles, this document serves as a technical primer for harnessing the this compound scaffold to develop next-generation therapeutics across a wide range of disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2]

Introduction: The Strategic Value of the Azepane Scaffold

In the quest for novel therapeutics, medicinal chemists are increasingly moving beyond flat, two-dimensional molecules to explore complex three-dimensional structures. Saturated heterocyclic scaffolds are paramount in this endeavor, as their defined conformational arrangements can facilitate highly specific and potent interactions with biological targets.[3] The seven-membered azepane ring system, in particular, has emerged as a valuable motif due to its structural diversity and presence in a variety of pharmacologically active agents.[1]

The this compound scaffold combines several key features that make it an attractive starting point for library synthesis and lead optimization:

  • Three-Dimensionality: The non-planar azepane ring presents substituents in precise spatial vectors, enabling access to deep or complex binding pockets within proteins that are often inaccessible to planar molecules.

  • Dual Functionality: The scaffold possesses a tertiary amine (the N-methyl group) and a primary amine at the 4-position. The primary amine serves as a crucial "handle" for synthetic elaboration, allowing for the facile introduction of a wide array of functional groups to probe structure-activity relationships.

  • Favorable Physicochemical Properties: The aliphatic nature of the scaffold can contribute to improved solubility and metabolic stability compared to more aromatic systems. The basic nitrogen atoms can be protonated at physiological pH, influencing cell permeability and target engagement.

This guide provides the technical foundation for leveraging these attributes in a drug discovery program.

Physicochemical and Structural Properties of the Key Precursor

The synthesis of this compound typically proceeds from its corresponding ketone, 1-methylazepan-4-one. Understanding the properties of this readily available starting material is essential for synthetic planning.

PropertyValueSource(s)
Chemical Name 1-Methylazepan-4-one hydrochloride[4]
CAS Number 19869-42-2[4][5][6][7]
Molecular Formula C₇H₁₄ClNO[4][5][8]
Molecular Weight 163.65 g/mol [4][8]
Physical Form Solid[5][9]
Purity Typically ≥95%[4][5]
SMILES O=C1CCN(C)CCC1.Cl[4]
InChI Key BHSJZGRGJYULPA-UHFFFAOYSA-N[5][9]

Synthesis of the this compound Scaffold

The most direct and widely used method for preparing this compound is the reductive amination of its ketone precursor, 1-methylazepan-4-one. This reaction forms a carbon-nitrogen bond by first creating an imine intermediate, which is then reduced in situ to the desired amine.[3]

Principle of Reductive Amination

The process involves the reaction of the ketone with an amine source (in this case, ammonia or an equivalent) to form an imine, which is subsequently reduced. The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the protonated imine intermediate over the starting ketone, minimizing side reactions such as the reduction of the ketone to an alcohol. This one-pot procedure is highly efficient and a cornerstone of modern amine synthesis in the pharmaceutical industry.[10]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 1-methylazepan-4-one hydrochloride (1.0 eq)

  • Ammonium acetate (10-20 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)

  • Methanol (or another suitable solvent like Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 1-methylazepan-4-one hydrochloride and a significant excess of ammonium acetate.

  • Dissolve the solids in methanol. The ammonium acetate serves as the ammonia source and helps to drive the imine formation equilibrium.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (STAB) to the mixture in portions over 15-20 minutes. Causality Note: STAB is a mild and selective reducing agent, which reduces the risk of reducing the starting ketone. Its use avoids the toxicity associated with sodium cyanoborohydride.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a free base.

  • For purification and stable storage, the free base can be dissolved in a minimal amount of DCM or ether and precipitated as its hydrochloride salt by adding a solution of HCl in diethyl ether or dioxane. The resulting solid can be collected by filtration and dried.

Synthesis Workflow Diagram

Synthesis_Workflow Start 1. Start with Precursor Imine 2. Imine Formation (1-methylazepan-4-one + NH₄OAc in MeOH) Start->Imine Dissolve Reduction 3. In-Situ Reduction (Add Sodium Triacetoxyborohydride) Imine->Reduction Stir 1-2h Workup 4. Quench & Extraction (NaHCO₃, DCM) Reduction->Workup Stir 12-24h Product 5. Final Product (this compound) Workup->Product Purify

Caption: Workflow for the synthesis of this compound.

Role in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for building diverse compound libraries. The primary amine at the 4-position is the key point of attachment for introducing various side chains and functional groups.

A Scaffold for Exploring Chemical Space

The general drug discovery process involves identifying a lead compound and then synthesizing numerous analogs to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold is an ideal starting point for this process.

Drug_Discovery_Process Scaffold 1. Select Scaffold (this compound) Library 2. Create Library (Amide coupling, etc.) Scaffold->Library Derivatization Screening 3. Biological Screening (HTS, cellular assays) Library->Screening Hit 4. Identify 'Hit' Compound Screening->Hit SAR 5. SAR Studies (Synthesize Analogs) Hit->SAR SAR->Library Refine Library Lead 6. Lead Optimization (Improve ADME/Tox) SAR->Lead Candidate 7. Preclinical Candidate Lead->Candidate

Caption: General drug discovery workflow utilizing the scaffold.

Structure-Activity Relationship (SAR) Studies

The primary amine allows for the exploration of a vast chemical space through well-established reactions, such as:

  • Amide Bond Formation: Coupling with various carboxylic acids to probe for interactions with hydrogen bond donors and acceptors in a target's active site. The resulting amide moiety is a common feature in many drugs.[11]

  • Sulfonamide Formation: Reacting with sulfonyl chlorides to introduce groups that can act as strong hydrogen bond acceptors.

  • Urea/Thiourea Formation: Reacting with isocyanates or isothiocyanates to explore different geometries and hydrogen bonding patterns.

  • Further Alkylation: Introducing one or two alkyl groups to modify basicity, lipophilicity, and steric profile.

By systematically synthesizing and testing these derivatives, researchers can build a detailed understanding of the SAR, identifying which functional groups in specific positions enhance biological activity.[12] For instance, the precursor 1-methylazepan-4-one is a known intermediate in the synthesis of Clemastine, an H1 histamine receptor antagonist, demonstrating the utility of this core in generating bioactive molecules.[13][14]

Hypothetical Application: Targeting Kinase Pathways

Many azepane-containing molecules have shown activity as kinase inhibitors, which are central to many cancer and inflammation signaling pathways.[15] A hypothetical drug derived from the this compound scaffold could be designed to inhibit a kinase like Akt (Protein Kinase B), a critical node in the PI3K/Akt pathway often dysregulated in cancer.[15]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt Recruits & Activates PDK1->Akt Activates Downstream Downstream Effects (Cell Survival, Proliferation) Akt->Downstream Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Drug Azepane-Derived Inhibitor Drug->Akt INHIBITS

Caption: Hypothesized intervention point in the PI3K/Akt pathway.

Pharmacokinetic Considerations

The this compound scaffold imparts specific properties that influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[16]

  • Absorption & Distribution: As a basic amine, the scaffold's ionization state is pH-dependent. The pKa of the nitrogen atoms will influence solubility and the ability to cross biological membranes. Enantiomers of a final compound can also bind differently to plasma proteins like human serum albumin (HSA), affecting distribution.[17]

  • Metabolism: The N-methyl group is a potential site for Phase I metabolism by cytochrome P450 (CYP) enzymes, specifically N-demethylation.[17] Understanding this metabolic pathway is crucial for controlling the drug's half-life and avoiding the formation of active or toxic metabolites.

  • Excretion: The overall polarity and water solubility of the final molecule, influenced by the scaffold and its derivatives, will determine its primary route of excretion, typically via the kidneys.[16]

Careful optimization of the substituents attached to the scaffold is necessary to achieve a balanced pharmacokinetic profile suitable for a therapeutic agent.

Future Perspectives and Conclusion

The this compound scaffold is a powerful and underexplored tool for modern drug discovery. Its inherent three-dimensionality, synthetic tractability, and dual amine functionality provide an exceptional platform for generating novel chemical entities with drug-like properties. Future work could explore stereoselective syntheses to isolate single enantiomers of the amine, potentially leading to compounds with improved potency and reduced off-target effects. Furthermore, the application of biocatalytic methods, such as the use of transaminases, could offer greener and more efficient synthetic routes to this and related chiral amines.[10][18]

References

An In-Depth Technical Guide to the In Silico Modeling of 1-Methylazepan-4-amine Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification and characterization of molecular interactions between novel small molecules and their biological targets are foundational to modern drug discovery. This technical guide provides a comprehensive, in-depth walkthrough of the in silico workflow for modeling the receptor binding of a novel ligand, using the hypothetical molecule 1-Methylazepan-4-amine as a case study. This document is designed for researchers, computational chemists, and drug development professionals, offering a narrative that combines theoretical underpinnings with practical, step-by-step protocols. We will navigate the entire computational pipeline, from initial target identification and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. The methodologies described herein are grounded in established scientific principles and leverage widely validated open-source software, ensuring a robust and reproducible approach to computational pharmacology.

Introduction

This compound represents a novel chemical entity with an azepane scaffold, a privileged structure in medicinal chemistry known to interact with a variety of biological targets. The journey from a promising molecule to a therapeutic agent is long and arduous, with high attrition rates. In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool to de-risk and accelerate this process.[1][2][3] By simulating molecular interactions computationally, we can predict binding affinity, elucidate mechanisms of action, and guide the rational design of more potent and selective compounds before committing to expensive and time-consuming wet-lab synthesis and testing.

This guide is structured to provide full editorial autonomy, moving beyond a rigid template to present a logical and scientifically-driven narrative. We will emphasize the causality behind each methodological choice, creating a self-validating system of protocols that ensures scientific integrity and trustworthiness.

Part 1: Target Identification and Validation

Before any binding analysis can occur, a putative biological target must be identified. For a novel, uncharacterized molecule like this compound, this is a critical first step. Target identification can be approached through computational inference, leveraging both ligand-based and structure-based methods.[4][5]

Ligand-Based Target Prediction

This approach relies on the principle that structurally similar molecules often have similar biological activities.[6] By comparing this compound to vast databases of known bioactive compounds, we can generate a list of probable targets.

Methodology:

  • 2D/3D Similarity Searching: Utilize databases like ChEMBL, PubChem, and BindingDB. The 2D structure (SMILES) or a 3D conformer of this compound is used as a query to search for molecules with a high Tanimoto similarity coefficient.

  • Pharmacophore Modeling: A pharmacophore model can be built based on the key chemical features of the azepane scaffold (e.g., hydrogen bond donors/acceptors, positive ionizable groups, hydrophobic centers). This model is then used to screen libraries for compounds that match these features, and the known targets of those compounds are prioritized.[6][7]

  • Target Hypothesis Generation: The output is a ranked list of potential protein targets. For example, similarity searches might reveal that related azepane derivatives bind to G-protein coupled receptors (GPCRs) or specific enzyme families.

Structure-Based Target Prediction (Inverse Docking)

When no close structural analogs are known, an alternative is to screen the query molecule against a large library of 3D protein structures. This "inverse docking" approach attempts to find which protein "pocket" best accommodates the ligand.[5]

Methodology:

  • Prepare Ligand Structure: Generate a low-energy 3D conformation of this compound.

  • Select a Target Library: Use a curated library of druggable protein binding sites, such as the PDBbind or sc-PDB databases.

  • High-Throughput Docking: Dock the ligand into each binding site in the library using a fast and efficient docking program like AutoDock Vina.[8][9]

  • Rank and Filter: Rank the potential targets based on their predicted binding affinity (docking score). The top-ranked proteins become the primary candidates for further investigation.

The convergence of results from both ligand- and structure-based methods provides the strongest hypothesis for the biological target of this compound. For the remainder of this guide, we will proceed with a hypothetical target identified through these means: Human Acetylcholinesterase (AChE) , a well-characterized enzyme involved in neurotransmission.

Part 2: The Core Computational Workflow

Once a target is selected, a detailed investigation into the binding mechanics can begin. This workflow is a multi-stage process designed to increase in computational complexity and accuracy at each step.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis & Validation Phase ligand_prep Ligand Preparation (this compound) - 3D Structure Generation - Protonation & Tautomerization - Energy Minimization docking Molecular Docking - Define Binding Site - Run AutoDock Vina - Pose Generation & Scoring ligand_prep->docking receptor_prep Receptor Preparation (Human AChE) - PDB Structure Acquisition - Cleaning (Water, Ions) - Adding Hydrogens - Assigning Charges receptor_prep->docking md_sim Molecular Dynamics (MD) - Solvate System - Energy Minimization - Equilibration (NVT, NPT) - Production MD Run docking->md_sim pose_analysis Pose Analysis - Identify Key Interactions - H-bonds, Hydrophobic Contacts - Visualize with Chimera/PyMOL docking->pose_analysis free_energy Binding Free Energy - MM/PBSA or MM/GBSA - Quantitative Affinity Estimation md_sim->free_energy validation Model Validation - Re-docking of Co-crystallized Ligand - Compare with Experimental Data pose_analysis->validation free_energy->validation

Figure 1: Overall In Silico Receptor Binding Workflow.
Ligand and Receptor Preparation: The Foundation of Accuracy

The quality of the input structures directly dictates the reliability of the simulation results. Garbage in, garbage out. This preparatory phase is meticulous and critical.

Protocol 1: Receptor Preparation (Human AChE)

  • Obtain Structure: Download the crystal structure of Human AChE from the Protein Data Bank (PDB). Select a high-resolution structure (<2.5 Å) that contains a co-crystallized ligand, which is essential for validating the binding site definition. For this example, we'll use PDB ID: 4EY7.

  • Clean the Structure: Use visualization software like UCSF Chimera or PyMOL.[10][11][12]

    • Remove all water molecules. Causality: Water molecules in the binding site can sterically hinder the docking algorithm and are not typically accounted for in standard scoring functions.

    • Remove any co-solvents, ions, and ligands other than the one defining the active site.

    • Inspect for and repair any missing residues or atoms using built-in tools.

  • Protonate the Protein: Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4). This step is crucial for correctly defining hydrogen bond donors and acceptors.

  • Assign Partial Charges: Assign partial atomic charges using a standard force field (e.g., AMBER or CHARMM). Software like AutoDock Tools can automate this process.[13]

  • Save the Prepared Receptor: Export the final structure in the PDBQT format required by AutoDock Vina.

Protocol 2: Ligand Preparation (this compound)

  • Generate 3D Structure: Convert the 2D structure (e.g., from a SMILES string) into a 3D structure using a tool like Open Babel.

  • Protonation State: Determine the most likely protonation state at physiological pH. For this compound, the primary amine is expected to be protonated.

  • Energy Minimization: Perform a geometry optimization using a quantum mechanical (e.g., DFT) or molecular mechanics (e.g., MMFF94) method to find a low-energy conformation.

  • Assign Charges and Define Rotatable Bonds: Use AutoDock Tools to assign Gasteiger charges and automatically detect rotatable bonds, which the docking algorithm will explore.

  • Save the Prepared Ligand: Export the final structure in the PDBQT format.

Part 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.[14][15] We will use AutoDock Vina, a widely used, fast, and accurate open-source docking program.[8][9]

Protocol 3: Docking with AutoDock Vina

  • Define the Search Space (Grid Box): The docking simulation must be confined to a specific volume of the receptor.

    • Self-Validation: Load the prepared receptor (AChE) with its original co-crystallized ligand still present.

    • Center the grid box on this ligand. The size of the box should be large enough to encompass the entire binding site and allow the new ligand (this compound) to rotate freely. A typical size is 25x25x25 Å.

    • Causality: Centering the box on a known ligand's position ensures that you are targeting the correct, biologically relevant binding pocket.

  • Configure Vina: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness parameter.

    • exhaustiveness controls the thoroughness of the conformational search. A value of 8 is a good starting point; higher values increase runtime but may find better poses.

  • Execute the Docking Run: Run Vina from the command line: vina --config conf.txt --log log.txt

  • Initial Analysis of Results: Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity score (in kcal/mol). The lower (more negative) the score, the stronger the predicted interaction.[15]

Part 4: Post-Docking Refinement and Analysis

A static docking pose is an excellent starting point, but it doesn't capture the dynamic nature of biological systems. Molecular Dynamics (MD) simulations provide a much more realistic view of the protein-ligand complex by simulating its movement over time.[16]

G start Start: Best Docked Pose (Protein-Ligand Complex) solvate Solvation Add water box and counter-ions to neutralize the system start->solvate minimize Energy Minimization Relax the system to remove steric clashes solvate->minimize nvt NVT Equilibration (Constant Volume/Temp) Heat system to target temp with position restraints minimize->nvt npt NPT Equilibration (Constant Pressure/Temp) Relax system density to target pressure with restraints nvt->npt production Production MD Remove restraints and run simulation for desired timescale (e.g., 100 ns) npt->production end End: MD Trajectory for Analysis production->end

Figure 2: Typical Molecular Dynamics Simulation Workflow.
Molecular Dynamics (MD) Simulation with GROMACS

GROMACS is a powerful, open-source software package for performing MD simulations.[17] The goal is to assess the stability of the docked pose of this compound within the AChE binding site.

Protocol 4: Protein-Ligand MD Simulation Setup

  • System Preparation:

    • Combine the coordinates of the best-ranked docked pose (protein + ligand) into a single complex file.[13]

    • Generate a topology for the ligand using a server like CGenFF or LigParGen, which provides parameters compatible with the CHARMM or OPLS force fields used for the protein.

    • Merge the protein and ligand topologies.[13]

  • Solvation and Ionization:

    • Create a periodic boundary box (e.g., a cube) around the complex and fill it with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system. Causality: MD simulations with Particle Mesh Ewald (PME) for long-range electrostatics require a neutral system.[13]

  • Minimization and Equilibration:

    • Perform a steep descent energy minimization to relax the system and remove any bad contacts introduced during setup.

    • Conduct a two-phase equilibration.[18] First, an NVT (constant volume) ensemble to bring the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. Second, an NPT (constant pressure) ensemble to adjust the system density to the target pressure (e.g., 1 bar).

  • Production Run: Remove the position restraints and run the production MD simulation for a sufficient duration (typically 50-200 ns) to observe the system's behavior at equilibrium.

Trajectory Analysis

The output of the MD run is a trajectory file containing snapshots of the system at regular intervals. Analysis of this trajectory reveals:

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, low-fluctuation RMSD for the ligand indicates it remains securely in the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify which parts of the protein are flexible versus stable. High fluctuation in binding site residues could be significant.

  • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and receptor over the course of the simulation. Do the interactions predicted by docking persist?

MetricIdeal Outcome for a Stable ComplexInterpretation
Ligand RMSD Low (< 3 Å), stable plateau after initial fluctuationThe ligand maintains a consistent binding pose.
Protein RMSD Stable plateau, indicating structural integrityThe protein does not undergo major conformational changes.
Hydrogen Bonds High occupancy (>75%) for key H-bondsCritical polar interactions are stable and persistent.
Table 1: Key MD Trajectory Analysis Metrics.

Part 5: Binding Free Energy Calculation

While docking scores provide a rapid ranking, more accurate estimations of binding affinity can be derived from MD simulations using methods like MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area).[19][20][21] These "end-point" methods calculate the free energy of binding by considering snapshots from the MD trajectory.[22]

Methodology: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of molecular mechanics energy, polar solvation energy (calculated by PB or GB models), and nonpolar solvation energy.[20] While computationally intensive, this provides a more quantitative prediction of binding affinity than docking scores alone.[19][23]

Conclusion

This guide has outlined a comprehensive and robust in silico workflow for characterizing the receptor binding of a novel small molecule, this compound. By systematically progressing from broad target identification to high-detail molecular dynamics and free energy calculations, researchers can build a strong, evidence-based model of a ligand's behavior at its putative target. This computational-first approach allows for the efficient prioritization of candidates, provides deep mechanistic insight, and ultimately serves as a powerful engine for hypothesis-driven drug discovery. The principles and protocols detailed here provide a foundational framework that can be adapted to virtually any small molecule-protein system.

References

An In-Depth Technical Guide to the Anticipated Toxicity Profile and Safety Data of 1-Methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated toxicological profile of 1-Methylazepan-4-amine, a novel cyclic amine of interest to researchers in drug development and chemical synthesis. In the absence of direct toxicological studies for this specific molecule, this document employs a robust read-across approach, leveraging data from its immediate precursor, 1-Methylazepan-4-one hydrochloride, and established principles of amine and cyclic tertiary amine toxicology. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for risk assessment and safe handling protocols. We will delve into the predicted hazards, potential metabolic activation pathways, and propose a workflow for preliminary safety evaluation.

Introduction and Statement of Data Unavailability

This compound is a saturated heterocyclic amine featuring a seven-membered azepane ring, an N-methyl substitution, and a primary amine at the 4-position. Its unique structural motifs make it a potentially valuable building block in medicinal chemistry. However, a thorough review of publicly available scientific literature and safety databases reveals a critical gap: as of the date of this publication, no specific toxicological studies have been published for this compound.

This guide, therefore, adopts a predictive toxicology approach, essential for the safe handling of new chemical entities. By synthesizing information from structurally related analogues and general toxicological principles, we can construct a plausible and precautionary safety profile. This methodology, known as "read-across," is a scientifically recognized technique for filling data gaps for data-poor chemicals by using information from similar, data-rich source substances.[1][2]

Read-Across Hazard Assessment from 1-Methylazepan-4-one Hydrochloride

The most pertinent structural analogue with available safety data is its immediate synthetic precursor, 1-Methylazepan-4-one hydrochloride (CAS No. 19869-42-2).[3][4][5] The reductive amination of this ketone is the most probable route to this compound. The toxicological profile of this ketone provides a foundational dataset for our assessment.

GHS Hazard Profile of the Ketone Analogue

Aggregated GHS information from multiple suppliers indicates that 1-Methylazepan-4-one hydrochloride presents several hazards.[3][6] These are summarized in the table below.

Hazard ClassHazard StatementGHS Classification Codes
Acute Toxicity, Oral H302: Harmful if swallowedAcute Tox. 4
Skin Corrosion/Irritation H315: Causes skin irritationSkin Irrit. 2
Serious Eye Damage/Irritation H319: Causes serious eye irritationEye Irrit. 2A
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationSTOT SE 3
Skin Sensitization H317: May cause an allergic skin reactionSkin Sens. 1

Data sourced from PubChem and commercial supplier safety data sheets.[3][6]

Interpretation for this compound

It is a well-established principle in toxicology that amines, particularly primary and secondary amines, often exhibit greater reactivity and biological activity than their ketone precursors. Amines are basic and can be corrosive or irritating to tissues.[7] Therefore, it is scientifically prudent to assume that this compound will exhibit a hazard profile that is at least as severe, and likely more pronounced , than that of 1-Methylazepan-4-one hydrochloride.

The primary amine group in the target molecule is a known nucleophile and a proton acceptor, which can lead to significant interactions with biological macromolecules and membranes, likely resulting in irritation and potential for corrosive effects.

GHS_Hazard_Read_Across cluster_Ketone Known Analogue: 1-Methylazepan-4-one HCl cluster_Amine Target Molecule: this compound Ketone CAS: 19869-42-2 Hazards: H302 (Oral Toxicity) H315 (Skin Irritation) H319 (Eye Irritation) H335 (Respiratory Irrit.) Amine CAS: 136533-31-8 (Parent) Predicted Hazards: At least as severe as ketone. Potential for increased severity due to amine functionality. Ketone->Amine Read-Across Justification: - Structural Similarity - Synthetic Precursor - Amine group generally increases reactivity

Caption: Logical workflow for hazard prediction via read-across.

Metabolic Activation of Cyclic Tertiary Amines

A critical aspect of the toxicology of cyclic amines is their potential for metabolic activation by cytochrome P450 (CYP) enzymes in the liver and other tissues.[8] this compound is a cyclic tertiary amine (due to the N-methyl group on the azepane ring), making this a significant area of concern.

Formation of Reactive Iminium Intermediates

CYP-mediated oxidation at the carbon alpha to the nitrogen atom can lead to the formation of a reactive iminium ion.[8][9] This electrophilic species can covalently bind to cellular nucleophiles such as DNA, proteins, and glutathione, leading to cytotoxicity, immunogenicity, and potentially genotoxicity. While this bioactivation pathway has been studied for various piperidine and pyrrolidine-containing drugs, the principle applies directly to the azepane ring system.[8]

Metabolic_Activation Parent This compound (Parent Compound) CYP450 Cytochrome P450 (Oxidation) Parent->CYP450 Metabolism Iminium Reactive Iminium Ion (Electrophilic Intermediate) CYP450->Iminium Adducts Covalent Adducts (DNA, Proteins) Iminium->Adducts Covalent Binding Toxicity Potential Toxic Outcomes: - Cytotoxicity - Genotoxicity - Idiosyncratic Adverse Reactions Adducts->Toxicity

Caption: Predicted metabolic activation pathway of this compound.

This potential for bioactivation underscores the need for careful evaluation in early drug discovery and development. Strategies to mitigate this risk could include structural modifications that block the sites of CYP-mediated oxidation.[8]

Predicted Toxicological Profile

Based on the read-across assessment and mechanistic understanding, the following toxicological profile for this compound is anticipated.

Acute Toxicity
  • Oral: Likely to be harmful if swallowed, consistent with the H302 classification of its ketone analogue.[6]

  • Dermal: Expected to be irritating to the skin, and potentially corrosive with prolonged contact. Amines can be readily absorbed through the skin.[7]

  • Inhalation: Vapors or aerosols are expected to be irritating to the respiratory tract.[7]

Genotoxicity and Carcinogenicity
  • Mutagenicity: No direct data exists. However, the potential formation of reactive iminium metabolites that can form DNA adducts presents a plausible mechanism for mutagenicity.[9] Standard assays like the Ames test would be required to assess this endpoint.

  • Carcinogenicity: Currently unclassifiable. Long-term studies would be necessary. Some aromatic amines are known carcinogens, often linked to their metabolic activation.[10][11] While this compound is an aliphatic, not aromatic, amine, the potential for DNA-reactive metabolites warrants caution.

Reproductive and Developmental Toxicity
  • This is a significant data gap. No predictions can be made without specific studies. Some amine compounds have demonstrated reproductive toxicity.[12]

Proposed Experimental Safety Evaluation Workflow

For research institutions planning to synthesize or utilize this compound, a tiered approach to safety evaluation is recommended.

Experimental_Workflow A Step 1: In Silico & Read-Across - QSAR Modeling - Analogue Analysis (This Guide) B Step 2: In Vitro Genotoxicity - Ames Test (Bacterial Mutagenicity) - Micronucleus Test (Clastogenicity) A->B Initial Screening C Step 3: In Vitro Metabolism & Stability - Liver Microsome Assay - Identify Metabolites - Assess potential for reactive intermediates B->C Mechanistic Insight D Step 4: Preliminary In Vivo Acute Toxicity - Acute Oral/Dermal Toxicity (Rodent) - Dose Range Finding C->D Informed In Vivo Design

Caption: Recommended workflow for preliminary toxicological evaluation.

Protocol for In Vitro Genotoxicity (Ames Test):

  • Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strains: Utilize a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) to detect both frameshift and base-pair substitution mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from induced rat liver) to determine if metabolites of the compound are mutagenic.[13]

  • Procedure:

    • Prepare a range of concentrations of the test article.

    • In the plate incorporation method, mix the test article, bacterial culture, and (if applicable) S9 mix with molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate plates for 48-72 hours at 37°C.

  • Data Analysis: Count the number of revertant colonies (his+) on each plate. A dose-dependent increase in revertants, typically a doubling or more over the negative control, indicates a positive (mutagenic) result.

Safe Handling and Personal Protective Equipment (PPE)

Given the predicted hazard profile, stringent safety precautions are mandatory when handling this compound.

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.

    • Respiratory Protection: Not typically required if work is performed in a fume hood. If there is a risk of exposure outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[14]

    • Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

    • Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]

Conclusion

While this compound is a molecule with potential utility, it must be treated as a substance with significant anticipated hazards until empirical data proves otherwise. The read-across analysis from its ketone precursor suggests, at a minimum, oral toxicity and irritation to the skin, eyes, and respiratory system. Furthermore, as a cyclic tertiary amine, its potential for metabolic bioactivation into reactive iminium intermediates is a primary concern that warrants thorough investigation, particularly regarding its genotoxic potential. Researchers must adhere to strict safety protocols and consider implementing the proposed experimental evaluation workflow to ensure a safe and informed progression of their work with this compound.

References

A Technical Guide to the Solubility and Stability Characterization of 1-Methylazepan-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of 1-Methylazepan-4-one hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, analytical scientists, and drug development professionals, this document outlines both the theoretical underpinnings and detailed, field-proven experimental protocols. Methodologies are grounded in authoritative regulatory guidelines, including those from the International Council for Harmonisation (ICH), to ensure scientific integrity and regulatory compliance. The guide emphasizes the causality behind experimental design, the development of self-validating protocols, and the clear presentation of data for informed decision-making in the pharmaceutical development lifecycle.

Introduction

1-Methylazepan-4-one hydrochloride is a heterocyclic compound featuring a seven-membered azepane ring. Its primary significance in the pharmaceutical industry lies in its role as a versatile precursor and key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), such as the antihistamine Azelastine.[1] The hydrochloride salt form is commonly used to enhance the compound's stability and handling properties.[1]

A thorough understanding of the physicochemical properties of any synthetic intermediate is paramount for robust process development, formulation design, and quality control. Solubility and stability are two of the most critical parameters, directly influencing bioavailability, manufacturability, and shelf-life of the final drug product. Inadequate characterization can lead to significant challenges during scale-up and manufacturing, including issues with dissolution, impurity profiles, and batch-to-batch variability.

This guide presents a systematic approach to characterizing 1-Methylazepan-4-one hydrochloride. It moves beyond simple data reporting to explain the rationale behind each experimental step, empowering scientists to not only execute the protocols but also to interpret the results effectively and troubleshoot potential issues. The methodologies described herein are aligned with global regulatory expectations for drug substance characterization.[2][3][4]

A Note on Nomenclature: The topic specified 1-Methylazepan-4-amine hydrochloride. However, publicly available scientific and commercial data predominantly refer to 1-Methylazepan-4-one hydrochloride. This guide will focus on the ketone (-one) derivative, as it is the more widely documented and utilized chemical entity in synthesis.

Physicochemical Properties

A baseline understanding of the intrinsic properties of 1-Methylazepan-4-one hydrochloride is the foundation for all subsequent solubility and stability studies. These properties dictate the compound's behavior in various environments.

PropertyValueSource(s)
Chemical Name 1-methylazepan-4-one;hydrochloride[5][6]
Synonyms N-Methylazepan-4-one hydrochloride[7][8]
CAS Number 19869-42-2[6][7][8]
Molecular Formula C₇H₁₄ClNO[5][8]
Molecular Weight 163.65 g/mol [6][8][9]
Appearance Colorless to light yellow solid/liquid[7][9]
Melting Point 166.5-167 °C[7]
pKa (Predicted) 8.56 ± 0.20 (for the conjugate acid)
XLogP3 1.411[7]

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a substance's behavior in biological systems and manufacturing processes. For an ionizable compound like 1-Methylazepan-4-one hydrochloride, solubility is highly dependent on the pH of the medium.

Theoretical Considerations: The Role of pH

1-Methylazepan-4-one is a weak base. As a hydrochloride salt, it is expected to be freely soluble in water and acidic media. The pKa of the protonated amine (the conjugate acid) is predicted to be around 8.56.[10] This means that at pH values significantly below the pKa, the molecule will exist predominantly in its protonated, cationic form, which is highly polar and thus more soluble in aqueous media.

According to the Henderson-Hasselbalch equation, the relationship between the protonated (BH⁺) and free base (B) forms is:

pH = pKa + log([B]/[BH⁺])

The total solubility (Stotal) is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated form. This pH-dependent solubility is critical for predicting its behavior in the gastrointestinal tract and for designing appropriate dissolution media. Regulatory guidelines, such as those from the World Health Organization (WHO) for the Biopharmaceutics Classification System (BCS), mandate solubility determination across a physiological pH range of 1.2 to 6.8.[11]

Experimental Protocol: Equilibrium Shake-Flask Solubility

The shake-flask method is the gold-standard technique for determining equilibrium solubility.[12] It measures the concentration of a saturated solution after a sufficient time for equilibrium to be reached.

Objective: To determine the solubility of 1-Methylazepan-4-one hydrochloride in aqueous buffers across a physiologically relevant pH range (1.2, 4.5, 6.8) at a physiologically relevant temperature (37 ± 1 °C).[11]

Materials:

  • 1-Methylazepan-4-one hydrochloride

  • Calibrated pH meter and probe

  • Shaking incubator or water bath set to 37 °C

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • HPLC-UV system or other suitable quantitative analytical instrument

  • Volumetric flasks, pipettes, and vials

  • Buffers: 0.1 N HCl (for pH 1.2), Acetate buffer (for pH 4.5), Phosphate buffer (for pH 6.8).[11]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the required buffers as per pharmacopeial standards (e.g., USP).[11] Adjust the final pH of each buffer at 37 °C.

  • Sample Preparation: Add an excess amount of 1-Methylazepan-4-one hydrochloride to a known volume of each buffer in triplicate.

    • Rationale: Adding an excess of solid material is crucial to ensure that a saturated solution is achieved and that solid remains present at equilibrium.

  • Equilibration: Tightly cap the vessels and place them in the shaking incubator at 37 °C. Agitate for a predetermined period (e.g., 24 to 48 hours).

    • Scientist's Note: The equilibration time should be sufficient to reach a plateau in concentration. A preliminary time-to-equilibrium study may be necessary.

  • Phase Separation: After equilibration, allow the vessels to stand at 37 °C for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration/Centrifugation: Immediately filter the aliquot through a syringe filter or centrifuge it at high speed to remove any undissolved particulates.

    • Rationale: This step is critical to prevent artificially high solubility readings from suspended solids. Adsorption of the analyte to the filter should be evaluated and accounted for if significant.

  • pH Measurement: Measure and record the final pH of the saturated solution to confirm it has not shifted significantly.[11]

  • Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L for each pH condition. Report the mean and standard deviation of the triplicate measurements.

Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8) B Add Excess Compound to Buffers A->B In Triplicate C Equilibrate (37°C, 24-48h) B->C D Separate Solid/Liquid (Centrifuge/Filter) C->D E Measure Final pH D->E F Quantify Concentration (e.g., HPLC-UV) D->F G Calculate Solubility (mg/mL) F->G H H G->H Final Report: Solubility vs. pH Profile

Caption: Experimental workflow for determining pH-dependent aqueous solubility.

Data Presentation: Solubility Profile
pH Condition (at 37 °C)Initial pHFinal pHSolubility (mg/mL) ± SD (n=3)Observations
0.1 N HCl1.2
Acetate Buffer4.5
Phosphate Buffer6.8

Stability Profile and Forced Degradation Studies

Stability testing is essential for identifying potential degradation products, establishing degradation pathways, and determining the intrinsic stability of a substance.[13] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[4][14] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is sufficient to identify likely degradation products and develop a stability-indicating analytical method.[15]

Regulatory Framework

The ICH Q1A(R2) guideline provides the framework for stability testing of new drug substances.[3] Stress testing is a mandatory part of this process and should evaluate the susceptibility of the substance to hydrolysis, oxidation, photolysis, and thermal stress.[4]

Potential Degradation Pathways

For 1-Methylazepan-4-one hydrochloride, several degradation pathways can be hypothesized:

  • Hydrolysis: While the azepane ring is generally stable, extreme pH and temperature could promote ring-opening or other hydrolytic reactions.

  • Oxidation: The tertiary amine is susceptible to oxidation, potentially forming an N-oxide.[13] The carbon atoms alpha to the nitrogen or the ketone could also be sites of oxidation.

  • Photodegradation: The molecule contains chromophores (the ketone) that could absorb UV/Visible light, leading to photochemical reactions.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.

Experimental Protocols for Forced Degradation

A single batch of 1-Methylazepan-4-one hydrochloride is typically used for forced degradation studies.[16] A control sample (stored under ambient or refrigerated conditions and protected from light) must be analyzed alongside all stressed samples.

Analytical Prerequisite: A validated, stability-indicating HPLC method (e.g., reverse-phase with gradient elution and UV/MS detection) is required. This method must be able to separate the parent peak from all process impurities and degradation products and provide an accurate assay and impurity profile.

1. Hydrolytic Degradation

  • Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at 60 °C for a defined period (e.g., 24 hours).[14]

  • Basic Conditions: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for a defined period (e.g., 8 hours).[14]

  • Neutral Conditions: Dissolve the compound in purified water and heat at 60 °C.

  • Procedure: At various time points, withdraw a sample, neutralize it if necessary, dilute to the target concentration, and analyze by HPLC.

2. Oxidative Degradation

  • Conditions: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.[13]

  • Rationale: H₂O₂ is a common oxidizing agent used to simulate oxidative stress. The reaction is typically monitored at room temperature first, as heat can accelerate peroxide decomposition.

  • Procedure: Monitor the reaction at several time points until target degradation is achieved, then analyze by HPLC.

3. Thermal Degradation

  • Conditions: Expose the solid compound to dry heat in a calibrated oven (e.g., 80 °C) for a set period (e.g., 7 days).[14]

  • Procedure: At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC. Compare the results to a control sample stored at the recommended storage condition.

4. Photostability

  • Conditions: Expose the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B.[3][17] The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Procedure: A dark control sample, protected from light but otherwise treated identically, must be used for comparison. After exposure, analyze both the exposed and dark control samples by HPLC.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_input Input Material cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Evaluation A 1-Methylazepan-4-one HCl (Single Batch) B Hydrolysis (Acid, Base, Neutral) A->B C Oxidation (e.g., 3% H₂O₂) A->C D Thermal (Solid, 80°C) A->D E Photolytic (UV/Vis Light) A->E F Analyze by Stability- Indicating HPLC-UV/MS B->F C->F D->F E->F G Assess Peak Purity & Mass Balance F->G H Identify & Characterize Major Degradants G->H I Establish Degradation Pathway H->I J J I->J Final Report: Intrinsic Stability Profile

Caption: Workflow for conducting forced degradation stability studies.

Data Presentation: Forced Degradation Summary
Stress ConditionDuration/Temp% Assay Drop% Total ImpuritiesNo. of Degradants > 0.1%Observations (e.g., Major Degradant RRT)
0.1 M HCl24h / 60°C
0.1 M NaOH8h / 60°C
3% H₂O₂24h / RT
Thermal (Solid)7d / 80°C
Photolytic1.2M lux-hr

Conclusion

The systematic characterization of 1-Methylazepan-4-one hydrochloride's solubility and stability is a non-negotiable step in its utilization for pharmaceutical development. The protocols and frameworks presented in this guide provide a robust starting point for any laboratory. A thorough understanding of its pH-dependent solubility will inform formulation strategies, while a comprehensive forced degradation study will reveal its intrinsic stability, elucidate degradation pathways, and underpin the development of a validated, stability-indicating analytical method. This foundational knowledge is critical for ensuring the quality, safety, and efficacy of any final drug product derived from this important synthetic intermediate.

References

Investigating 1-Methylazepan-4-amine as a Novel PIM Kinase Inhibitor: A Methodological Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for the systematic evaluation of 1-Methylazepan-4-amine as a potential inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor discovery. It outlines the scientific rationale, detailed experimental protocols, and decision-making workflows required to advance a novel chemical entity from initial concept to a validated lead candidate.

Section 1: Introduction & Scientific Rationale

The PIM Kinase Family: A Critical Oncogenic Hub

The PIM kinase family comprises three highly homologous, constitutively active serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that function as key regulators of cellular metabolism, proliferation, and survival.[1][2] Unlike many other kinases, their activity is primarily regulated at the transcriptional and translational levels, making them constantly "on" in cells where they are expressed.[3] Structurally, PIM kinases feature a typical bi-lobed architecture with a unique hinge region connecting the N- and C-terminal lobes, which forms the ATP-binding pocket—the primary target for inhibitor development.[4][5]

PIM Kinases in Cancer Pathogenesis

Aberrant overexpression of PIM kinases is a hallmark of numerous hematological malignancies and solid tumors, including prostate cancer, leukemia, and multiple myeloma.[6][7][8] This overexpression is clinically correlated with poor prognosis and resistance to conventional therapies.[9] PIM kinases exert their oncogenic effects by phosphorylating a wide array of downstream substrates. For instance, by phosphorylating and inactivating the pro-apoptotic protein BAD, PIM kinases directly suppress programmed cell death.[1][9] They also promote cell cycle progression and enhance the activity of powerful oncogenes like c-Myc, solidifying their role as pivotal nodes in cancer signaling networks.[7][8]

The PIM Kinase Signaling Network

PIM kinases are downstream effectors of the JAK/STAT pathway, a critical signaling cascade for cytokine receptors.[8] Furthermore, their functions significantly overlap and intersect with other pro-survival pathways, most notably the PI3K/AKT/mTOR axis, creating a robust and redundant signaling network that promotes tumorigenesis.[10][11] This interconnectivity underscores the therapeutic potential of PIM inhibition to disrupt multiple facets of cancer cell biology.

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK activate STAT STATs JAK->STAT activate PIM PIM Kinases (PIM-1, 2, 3) STAT->PIM induce transcription BAD BAD PIM->BAD phosphorylates (inactivates) p21_p27 p21 / p27 PIM->p21_p27 phosphorylates (inactivates) cMyc c-Myc PIM->cMyc phosphorylates (activates) mTORC1 mTORC1 PIM->mTORC1 activates PI3K_AKT PI3K/AKT Pathway PI3K_AKT->PIM crosstalk Apoptosis Apoptosis BAD->Apoptosis inhibits Proliferation Cell Proliferation p21_p27->Proliferation inhibits cMyc->Proliferation promotes Survival Cell Survival mTORC1->Survival promotes

Caption: Simplified PIM Kinase Signaling Pathway.
Rationale for Novel Inhibitors

While several PIM kinase inhibitors have entered clinical trials, the search for new chemical scaffolds continues.[6][12] The goals are to identify compounds with improved isoform selectivity, superior pharmacokinetic profiles, and the potential to overcome resistance mechanisms. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a versatile structural motif present in numerous bioactive compounds and offers a unique three-dimensional architecture for kinase inhibitor design.

Introducing this compound: A Candidate Scaffold

This guide proposes a systematic investigation of this compound as a novel PIM kinase inhibitor. This compound has not been previously characterized for this activity. The following sections outline a rigorous, phase-gated approach to determine its potential, starting with fundamental biochemistry and progressing to cell-based functional validation.

Section 2: Synthesis and Characterization of the Lead Compound

The first critical step is the synthesis and rigorous quality control of the candidate compound. As public domain information primarily describes the synthesis of the precursor ketone, 1-Methylazepan-4-one, this guide proposes a standard synthetic route to the target amine.

Proposed Synthesis: Reductive Amination of 1-Methylazepan-4-one

The conversion of the ketone to the primary amine can be achieved via a standard reductive amination protocol.

Protocol:

  • Reaction Setup: Dissolve 1-Methylazepan-4-one (1.0 eq) in an appropriate solvent such as methanol.

  • Imine Formation: Add ammonium acetate (10 eq) and stir the reaction at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.

    • Causality: Sodium cyanoborohydride is a mild reducing agent selective for the imine over the ketone, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with aqueous HCl. Basify the aqueous layer with NaOH and extract the product with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Physicochemical Characterization

To ensure the integrity of all subsequent biological data, the final compound must be thoroughly characterized.

  • Identity Confirmation: Verify the chemical structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) with UV and MS detection. A purity of >98% is required for biological assays.

  • Solubility: Determine the solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) to prepare accurate stock solutions for assays.

Section 3: In Vitro Biochemical Evaluation

This phase aims to answer the fundamental question: Does this compound directly bind to and inhibit the enzymatic activity of PIM kinases?

Primary Screening and Potency Determination (IC₅₀)

An in vitro kinase assay is the foundational experiment to quantify inhibitory activity. A robust method is a solution-phase assay using a well-characterized PIM substrate.[13]

Protocol: In Vitro PIM Kinase Inhibition Assay

  • Reagents: Recombinant human PIM-1, PIM-2, and PIM-3 enzymes; biotinylated PIM substrate peptide (e.g., derived from BAD); ATP; kinase assay buffer.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at 100 µM.

  • Kinase Reaction: In a 96-well plate, combine the PIM kinase enzyme and varying concentrations of the test compound. Allow to incubate for 15 minutes at room temperature for target engagement.

  • Initiate Reaction: Start the phosphorylation reaction by adding a mixture of the biotinylated substrate peptide and ATP (at its Kₘ concentration). Incubate for 60 minutes at 30°C.

  • Detection: Stop the reaction. Detect the amount of phosphorylated peptide using a fluorescence-based method, such as a LanthaScreen™ Eu-anti-phospho-substrate antibody or an ADP-Glo™ assay which measures ATP consumption.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Trustworthiness: This protocol is self-validating. The inclusion of controls ensures that any observed signal decrease is due to specific enzyme inhibition.

Table 1: Hypothetical IC₅₀ Data for this compound

Kinase Target IC₅₀ (nM)
PIM-1 150
PIM-2 450

| PIM-3 | 220 |

Mechanism of Action (Kᵢ Determination)

Understanding how the compound inhibits the enzyme is crucial for future optimization. This is determined by measuring reaction rates at various substrate (ATP) and inhibitor concentrations.[14]

Protocol:

  • Perform the kinase assay as described above, but for each inhibitor concentration, vary the concentration of ATP (e.g., from 0.25x to 10x Kₘ).

  • Analyze the data using a Michaelis-Menten plot and fit to different enzyme inhibition models (competitive, non-competitive, uncompetitive) using graphing software. This will determine the inhibition constant (Kᵢ) and the mode of inhibition.

    • Expertise: An ATP-competitive mechanism is the most common for kinase inhibitors and suggests the compound binds in the active site, providing a clear path for structure-based design.

Selectivity Profiling

A good drug candidate should be selective for its intended target to minimize off-target toxicity.

Protocol:

  • Screen this compound at a high concentration (e.g., 1 µM) against a broad panel of diverse human kinases (e.g., a panel of >300 kinases).[14]

  • For any kinases inhibited by >50% in the primary screen, perform full IC₅₀ determinations to quantify the degree of selectivity.

    • Justification: This step is critical for de-risking the compound early in the discovery process. A compound that inhibits many kinases is likely to have a more complex and potentially toxic biological profile.

Section 4: Cell-Based Target Engagement & Functional Assays

Biochemical activity must translate to a cellular context. This phase assesses if the compound can enter cells, inhibit PIM kinase activity, and produce the desired anti-cancer effect.

Investigational_Workflow cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: Cellular Validation Synthesis Compound Synthesis & QC Biochem_Screen Biochemical Screen (PIM-1, 2, 3) Synthesis->Biochem_Screen IC50 IC50 Determination Biochem_Screen->IC50 Selectivity Kinase Selectivity Panel IC50->Selectivity Target_Engage Cellular Target Engagement (pBAD) Selectivity->Target_Engage Proliferation Anti-Proliferation Assay (GI50) Target_Engage->Proliferation Apoptosis Apoptosis Induction Assay Proliferation->Apoptosis Decision Go / No-Go Decision Apoptosis->Decision Optimization Lead Optimization (SAR Studies) Decision->Optimization Go

References

A Roadmap for Investigation: The Potential Role of 1-Methylazepan-4-amine in Modulating Opioid Intake

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating opioid crisis underscores the urgent need for novel therapeutic interventions. This document outlines a comprehensive research framework to investigate the potential of 1-Methylazepan-4-amine, a small molecule featuring a seven-membered azepane heterocycle, as a modulator of opioid intake. While direct pharmacological data on this specific compound is not yet available, its structural similarity to other azepane derivatives that exhibit opioid receptor activity suggests its potential as a valuable research probe and therapeutic lead. This guide provides a detailed roadmap for its synthesis, in vitro characterization, and in vivo evaluation, offering a structured approach for researchers to explore its utility in the field of addiction medicine.

Introduction: The Unmet Need for Novel Opioid Modulators

The opioid epidemic, characterized by a staggering rise in addiction and overdose deaths, remains a formidable public health challenge. Current treatment strategies, primarily revolving around opioid replacement therapies and the antagonist naloxone, are not universally effective and are often associated with significant limitations. Consequently, there is a critical need to identify and develop novel chemical entities that can modulate the opioid system in a more nuanced manner, potentially offering improved efficacy and a better side-effect profile.

Azepane scaffolds have emerged as a promising area in medicinal chemistry.[1] The seven-membered ring of azepane provides a greater degree of conformational flexibility compared to the more common six-membered piperidine ring found in many opioid compounds.[2] This structural feature can influence how a molecule interacts with its biological target, potentially leading to unique pharmacological profiles.[3] Indeed, several azepane derivatives have been investigated for their interactions with opioid receptors, with some demonstrating antagonist properties.[2] This technical guide proposes a systematic investigation into this compound, a readily accessible azepane derivative, as a potential modulator of opioid intake.

Synthesis and Characterization of this compound

To enable its pharmacological investigation, a reliable synthetic route for this compound is required. Based on the commercially available precursor, 1-methylazepan-4-one, a straightforward and efficient synthesis can be achieved through reductive amination.

Proposed Synthesis: Reductive Amination of 1-Methylazepan-4-one

Reductive amination is a robust and widely used method for the synthesis of amines from ketones or aldehydes.[4][5][6] This one-pot reaction involves the formation of an intermediate imine from the ketone and an amine source, which is then reduced in situ to the desired amine.[7] For the synthesis of the primary amine, this compound, ammonia can be used as the nitrogen source.[8]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 1-methylazepan-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N).

  • Reducing Agent: Introduce a mild reducing agent capable of selectively reducing the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this transformation due to its selectivity and stability at slightly acidic pH.[9][10]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by carefully adding an aqueous acid solution. The product can then be extracted into an organic solvent. The crude product should be purified using column chromatography to yield pure this compound.

Physicochemical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Purity Analysis: High-performance liquid chromatography (HPLC) to assess the purity of the final compound.

Table 1: Physicochemical Properties of 1-Methylazepan-4-one (Precursor)

PropertyValueSource
CAS Number 1859-33-2[11]
Molecular Formula C₇H₁₃NO[11]
Molecular Weight 127.18 g/mol [11]
Boiling Point 196.4 °C[11]

Hypothesized Mechanism of Action and In Vitro Evaluation

Based on the pharmacology of related azepane-containing molecules, it is hypothesized that this compound may act as a modulator of opioid receptors, potentially as an antagonist or a biased agonist. The following in vitro assays are proposed to elucidate its mechanism of action.

Opioid Receptor Binding Affinity

The first step in characterizing the interaction of this compound with the opioid system is to determine its binding affinity for the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human µ, δ, or κ opioid receptor.

  • Competitive Binding: Incubate the membrane preparations with a known radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U69,593 for κ) in the presence of increasing concentrations of this compound.

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Functional Activity at Opioid Receptors

To determine whether this compound acts as an agonist, antagonist, or has no functional activity at opioid receptors, a series of cell-based functional assays should be performed.

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit the production of cyclic AMP (cAMP).

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the opioid receptor of interest.

  • cAMP Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Compound Treatment: Co-incubate the cells with forskolin and increasing concentrations of this compound.

  • cAMP Measurement: Measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values. To test for antagonist activity, the assay should be performed in the presence of a known opioid agonist.

Biased agonists may preferentially activate G-protein signaling over β-arrestin recruitment, which is associated with some of the adverse effects of opioids.

Experimental Protocol: β-Arrestin Recruitment Assay

  • Assay Principle: Utilize a cell-based assay that measures the interaction between the opioid receptor and β-arrestin 2 upon ligand binding. Several commercially available systems exist, often based on enzyme complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET).[12][13]

  • Cell Treatment: Treat cells expressing the opioid receptor and the β-arrestin assay components with increasing concentrations of this compound.

  • Signal Detection: Measure the signal generated by the receptor-β-arrestin interaction according to the manufacturer's protocol.

  • Data Analysis: Determine the EC₅₀ value and the maximal effect (Emax) to assess the compound's ability to promote β-arrestin recruitment.

G_Protein_and_Beta_Arrestin_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor G_Protein Gαi/o Opioid_Receptor->G_Protein Activation Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruitment Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Internalization Receptor Internalization/ Downregulation Beta_Arrestin->Internalization Ligand This compound Ligand->Opioid_Receptor Downstream_Effects Cellular Response cAMP->Downstream_Effects

Caption: Hypothesized signaling pathways for opioid receptor modulation.

In Vivo Evaluation of this compound

Following in vitro characterization, a series of in vivo studies in rodent models are essential to evaluate the effects of this compound on opioid-related behaviors.

Opioid Self-Administration

This model is the gold standard for assessing the reinforcing properties of drugs and the potential of a test compound to reduce drug-seeking behavior.[7]

Experimental Protocol: Intravenous Self-Administration in Rats

  • Surgery: Surgically implant rats with intravenous catheters.

  • Acquisition: Train the rats to self-administer an opioid, such as heroin or fentanyl, by pressing a lever to receive an infusion.

  • Treatment: Once stable responding is established, pre-treat the rats with various doses of this compound before the self-administration sessions.

  • Data Collection: Record the number of lever presses and infusions to determine if this compound reduces opioid intake.

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[5]

Experimental Protocol: Morphine-Induced CPP in Mice

  • Apparatus: Use a two-chamber apparatus with distinct visual and tactile cues.

  • Pre-conditioning: On the first day, allow the mice to freely explore both chambers to determine any baseline preference.

  • Conditioning: Over several days, pair injections of morphine with one chamber and saline with the other.

  • Test Day: On the test day, allow the mice to freely explore both chambers in a drug-free state.

  • Treatment: To assess the effect of this compound, administer it before the morphine conditioning sessions or before the final test.

  • Data Analysis: An increase in time spent in the morphine-paired chamber indicates a conditioned preference. The ability of this compound to block this preference will be evaluated.

Naloxone-Precipitated Withdrawal

This model is used to assess the ability of a compound to alleviate the physical signs of opioid withdrawal.[4][8]

Experimental Protocol: Naloxone-Precipitated Withdrawal in Morphine-Dependent Mice

  • Induction of Dependence: Make mice physically dependent on morphine by administering escalating doses over several days.

  • Treatment: Administer this compound prior to precipitating withdrawal.

  • Withdrawal Precipitation: Induce withdrawal by administering the opioid antagonist naloxone.

  • Observation: Observe and score the mice for withdrawal signs such as jumping, wet-dog shakes, and teeth chattering.

  • Data Analysis: Compare the withdrawal scores of mice treated with this compound to those treated with vehicle.

Analgesic Effects: Hot Plate Test

This test is used to determine if a compound has analgesic properties.[6][9]

Experimental Protocol: Hot Plate Test in Mice

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55°C).

  • Treatment: Administer this compound or a vehicle control to the mice.

  • Testing: Place the mice on the hot plate and measure the latency to a nociceptive response (e.g., paw licking or jumping).

  • Data Analysis: An increase in the response latency indicates an analgesic effect.

In_Vivo_Workflow Start Synthesized & Characterized This compound Self_Admin Opioid Self-Administration (Reinforcement) Start->Self_Admin CPP Conditioned Place Preference (Reward) Start->CPP Withdrawal Naloxone-Precipitated Withdrawal (Dependence) Start->Withdrawal Hot_Plate Hot Plate Test (Analgesia) Start->Hot_Plate Data_Analysis Data Analysis & Interpretation Self_Admin->Data_Analysis CPP->Data_Analysis Withdrawal->Data_Analysis Hot_Plate->Data_Analysis

Caption: In vivo experimental workflow for this compound.

Data Analysis and Interpretation

For all in vitro assays, dose-response curves should be generated and key pharmacological parameters (Ki, EC₅₀, IC₅₀, Emax) calculated using non-linear regression analysis. For in vivo studies, appropriate statistical tests (e.g., t-tests, ANOVA) should be used to compare treatment groups. The collective data will provide a comprehensive profile of this compound's activity and will guide decisions on its potential for further development.

Table 2: Summary of Proposed Experiments and Key Readouts

ExperimentModel SystemKey Readouts
Receptor Binding Cell MembranesKi at µ, δ, and κ opioid receptors
cAMP Assay Recombinant Cell LinesEC₅₀/IC₅₀, Emax
β-Arrestin Assay Recombinant Cell LinesEC₅₀, Emax
Self-Administration RatsOpioid intake, lever pressing
CPP MiceTime spent in drug-paired chamber
Withdrawal MiceWithdrawal signs score
Hot Plate MiceLatency to nociceptive response

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of this compound as a potential modulator of opioid intake. The proposed studies will systematically elucidate its synthesis, in vitro pharmacology, and in vivo effects on opioid-related behaviors. The results of this research program will determine if this compound warrants further investigation as a lead compound for the development of novel therapeutics for opioid use disorder. Positive findings would pave the way for more advanced preclinical studies, including pharmacokinetic profiling, toxicology assessments, and evaluation in more complex models of addiction.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 1-Methylazepan-4-amine from 1-methylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of substituted amines is a cornerstone of medicinal chemistry and drug development. Amines are ubiquitous in biologically active compounds, making their efficient and controlled synthesis a critical endeavor.[1] 1-Methylazepan-4-amine, a cyclic secondary amine, serves as a valuable building block for more complex pharmaceutical scaffolds. Its synthesis from the corresponding ketone, 1-methylazepan-4-one, is a classic example of reductive amination, a powerful and widely used transformation in organic synthesis.[1][2]

This guide provides an in-depth exploration of the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering two robust protocols tailored for different laboratory capabilities. We will delve into the mechanistic nuances, provide detailed experimental workflows, and address critical aspects of safety, characterization, and troubleshooting.

Section 1: The Chemistry of Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine.[3] The overall transformation involves two key mechanistic steps that typically occur in a single pot:

  • Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of an amine (in this case, ammonia or an ammonia source) on the electrophilic carbonyl carbon of 1-methylazepan-4-one. This forms a hemiaminal intermediate, which then dehydrates to form an imine. Under the weakly acidic conditions often employed, the imine can be protonated to form a more electrophilic iminium ion.[3] The removal of water is crucial to drive the equilibrium towards the imine/iminium species.

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced by a suitable reducing agent to yield the final amine product.[4] The choice of reducing agent is critical; it must be selective enough to reduce the imine/iminium ion without significantly reducing the starting ketone, allowing the entire process to be performed in one pot.[2]

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Ketone 1-Methylazepan-4-one (C=O) Ammonia Ammonia (NH3) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia->Hemiaminal Imine Imine Intermediate (C=N) Hemiaminal->Imine - H2O Hemiaminal->Imine Iminium Iminium Ion (C=N+) Imine->Iminium + H+ Imine->Iminium Product This compound Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH4, H2/Pd) ReducingAgent->Product Hydride or H2 addition

Caption: General mechanism of reductive amination.

Section 2: Synthesis Protocols

Two common and effective methods for this transformation are presented below: reduction using a borohydride reagent and catalytic hydrogenation.

Protocol 1: Reductive Amination Using Sodium Borohydride

This protocol employs sodium borohydride (NaBH₄) as the reducing agent in the presence of an ammonia source (ammonium acetate). Sodium borohydride is a cost-effective and relatively mild reducing agent. However, it can also reduce the starting ketone, so the procedure must be carefully controlled to favor imine formation before the reduction step is initiated.[5]

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
1-Methylazepan-4-one127.195.0 g39.3Starting material[6]
Ammonium Acetate77.0818.2 g236Ammonia source, 6 equivalents
Methanol (MeOH)32.04100 mL-Solvent
Sodium Borohydride (NaBH₄)37.832.23 g59.0Reducing agent, 1.5 equivalents
2 M Hydrochloric Acid (HCl)-As needed-For pH adjustment and work-up
Dichloromethane (DCM)84.93~150 mL-Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent

graph TD {
A[Start: Dissolve Reactants] --> B(Stir for Imine Formation);
B --> C{Cool Reaction};
C --> D(Portion-wise Addition of NaBH4);
D --> E(Stir and Monitor);
E --> F{Quench Reaction};
F --> G(Solvent Removal);
G --> H(Aqueous Work-up);
H --> I(Extraction);
I --> J(Drying and Concentration);
J --> K[End: Crude Product];

subgraph "Reaction Setup"
    A; B;
end
subgraph "Reduction"
    C; D; E;
end
subgraph "Work-up & Isolation"
    F; G; H; I; J; K;
end

A[/"Dissolve 1-methylazepan-4-one and ammonium acetate in MeOH"/];
B["Stir at room temp for 2-4 hours"];
C["Cool to 0-5 °C (ice bath)"];
D["Add NaBH4 in small portions over 30 min"];
E["Warm to room temp, stir for 12-16 hours"];
F["Cool to 0-5 °C, slowly add 2M HCl to quench"];
G["Concentrate in vacuo to remove MeOH"];
H["Adjust pH to >12 with NaOH, saturate with NaCl"];
I["Extract with DCM (3x 50 mL)"];
J["Dry combined organic layers over Na2SO4, filter, and concentrate"];
K[/"Crude this compound"/];

}

Caption: Workflow for NaBH4 Reductive Amination.

  • Imine Formation: To a 250 mL round-bottom flask, add 1-methylazepan-4-one (5.0 g, 39.3 mmol) and ammonium acetate (18.2 g, 236 mmol). Dissolve the solids in methanol (100 mL) and stir the solution at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0-5 °C using an ice-water bath. Carefully add sodium borohydride (2.23 g, 59.0 mmol) in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and perform the addition slowly to control the reaction rate. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

  • Work-up: Cool the mixture again to 0-5 °C and slowly quench the reaction by adding 2 M HCl until the effervescence ceases and the pH is acidic (~pH 2).

  • Isolation: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add a saturated solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 12). Saturate the aqueous layer with solid sodium chloride (NaCl) to decrease the solubility of the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method that often results in high yields and purity.[7] This protocol uses hydrogen gas and a palladium on carbon (Pd/C) catalyst. It requires specialized equipment for handling hydrogen gas, such as a Parr shaker or a balloon hydrogenation setup.

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
1-Methylazepan-4-one127.195.0 g39.3Starting material[6]
Ammonium Acetate77.089.1 g118Ammonia source, 3 equivalents
Methanol (MeOH)32.04100 mL-Solvent
10% Palladium on Carbon (Pd/C)-500 mg-Catalyst, ~10 wt%
Hydrogen Gas (H₂)2.0250 psi (or atm)-Reducing agent
Celite®-As needed-Filtration aid

graph TD {
A[Charge Reactor] --> B(Inert Atmosphere);
B --> C(Pressurize with H2);
C --> D(React and Monitor);
D --> E{Depressurize and Purge};
E --> F(Filter Catalyst);
F --> G(Concentrate);
G --> H[End: Crude Product];

subgraph "Reaction Setup"
    A; B;
end
subgraph "Hydrogenation"
    C; D;
end
subgraph "Work-up & Isolation"
    E; F; G; H;
end

A[/"Add ketone, NH4OAc, MeOH, and Pd/C to pressure vessel"/];
B["Seal, evacuate, and backfill with N2 or Ar (3x)"];
C["Pressurize with H2 to ~50 psi"];
D["Stir vigorously at room temp for 16-24 hours"];
E["Carefully vent H2, purge with N2"];
F["Filter mixture through a pad of Celite®, wash with MeOH"];
G["Concentrate the filtrate in vacuo"];
H[/"Crude this compound"/];

}

Caption: Workflow for Catalytic Hydrogenation.

  • Reactor Setup: In a suitable pressure-resistant vessel (e.g., a Parr hydrogenation bottle), combine 1-methylazepan-4-one (5.0 g, 39.3 mmol), ammonium acetate (9.1 g, 118 mmol), and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (500 mg) to the mixture. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle under an inert atmosphere if possible.

  • Hydrogenation: Seal the reaction vessel. Purge the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times. Then, pressurize the vessel with hydrogen gas to approximately 50 psi (or use a hydrogen balloon for atmospheric pressure hydrogenation).

  • Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake.

  • Work-up: Carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol (~20-30 mL).

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Section 3: Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results for this compound
¹H NMR (CDCl₃)δ (ppm): ~3.0-2.8 (m, 1H, CH-NH₂), ~2.7-2.5 (m, 2H), ~2.4-2.2 (m, 2H), 2.28 (s, 3H, N-CH₃), ~1.9-1.6 (m, 4H), ~1.5 (br s, 2H, NH₂). Note: Exact chemical shifts and multiplicities may vary depending on solvent and concentration.
¹³C NMR (CDCl₃)δ (ppm): ~58 (N-CH₂), ~55 (N-CH₂), ~48 (CH-NH₂), ~46 (N-CH₃), ~35 (CH₂), ~30 (CH₂). Note: Signals correspond to the azepane ring carbons and the N-methyl group.
Mass Spec (EI) m/z: 128 (M⁺), 113 (M⁺ - NH), 84, 70, 57. The molecular ion peak should be observed at m/z = 128.
FT-IR (neat)ν (cm⁻¹): ~3360, 3280 (N-H stretch, primary amine), 2920, 2850 (C-H stretch), ~1590 (N-H bend). The disappearance of the strong C=O stretch from the starting material (~1710 cm⁻¹) is a key indicator of reaction completion.

Section 4: Safety & Handling

Scientific integrity demands rigorous attention to safety. The following precautions are critical for the protocols described.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8] All manipulations should be performed in a well-ventilated fume hood.[9]

  • Sodium Borohydride (NaBH₄):

    • Hazards: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Reacts violently with water and acids to release flammable hydrogen gas, which may ignite spontaneously.[10]

    • Handling: Keep away from water and moisture.[9] Handle under an inert gas if possible. Add slowly and in portions to protic solvents to control the rate of hydrogen evolution.

    • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from acids and oxidizing agents.[8]

  • Catalytic Hydrogenation (H₂ gas & Pd/C):

    • Hazards: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Palladium on carbon can be pyrophoric, especially after use when it is saturated with hydrogen and exposed to air.

    • Handling: Use specialized equipment designed for hydrogenation reactions. Ensure the system is leak-proof. Always purge the system with an inert gas before introducing and after removing hydrogen. Filter the catalyst carefully, keeping the filter cake moist with solvent to prevent ignition.

References

Synthesis of 1-Methylazepan-4-amine: A Detailed Application Note on Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 1-Methylazepan-4-amine, a valuable building block in medicinal chemistry and drug development. The featured protocol employs a one-pot reductive amination of 1-Methylazepan-4-one, offering a robust and efficient route to this key primary amine. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the preparation of this compound.

Introduction

This compound and its derivatives are integral components in the synthesis of a variety of biologically active molecules. The azepane scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of therapeutic areas. The primary amine functionality at the 4-position provides a crucial handle for further chemical modifications, making this compound a versatile intermediate. The synthesis of this compound is most commonly achieved through the reductive amination of the corresponding ketone, 1-Methylazepan-4-one. This method is favored for its efficiency and operational simplicity.

The Chemistry: Reductive Amination

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds. The reaction proceeds in two key stages within a single reaction vessel. First, a carbonyl compound, in this case, 1-Methylazepan-4-one, reacts with an amine source, such as ammonia or an ammonia equivalent, to form an imine or iminium ion intermediate. This is followed by the in-situ reduction of this intermediate to the corresponding amine.[1][2]

A critical aspect of a successful one-pot reductive amination is the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion in the presence of the starting ketone.[2] Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for this purpose due to its mild reducing nature and its stability under the slightly acidic conditions that favor imine formation.[1] The electron-withdrawing cyano group in NaBH₃CN attenuates the reactivity of the borohydride, rendering it less reactive towards the ketone but sufficiently potent to reduce the more electrophilic iminium ion.[2]

The overall reaction scheme is as follows:

Reductive_Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ketone 1-Methylazepan-4-one Imine Iminium Ion Intermediate Ketone->Imine Condensation (-H₂O) Ammonia + NH₃ Product This compound Imine->Product Reduction ReducingAgent + NaBH₃CN

Figure 1: General workflow for the reductive amination of 1-Methylazepan-4-one.

Experimental Protocol

This protocol details the synthesis of this compound from 1-Methylazepan-4-one using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Molar Eq.Amount (for 10 mmol scale)
1-Methylazepan-4-oneC₇H₁₃NO127.181.01.27 g
Ammonium AcetateC₂H₇NO₂77.0810.07.71 g
Sodium CyanoborohydrideNaBH₃CN62.841.50.94 g
Methanol (anhydrous)CH₄O32.04-50 mL
Acetic Acid (glacial)C₂H₄O₂60.05-To adjust pH
DichloromethaneCH₂Cl₂84.93-For extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-For work-up
Anhydrous Sodium SulfateNa₂SO₄142.04-For drying

Safety Precautions:

  • Sodium cyanoborohydride is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not inhale the dust.

  • Acidification of sodium cyanoborohydride can release highly toxic hydrogen cyanide gas. All work-up procedures involving acid should be performed with caution in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Methylazepan-4-one (1.27 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol).

  • Dissolution and pH Adjustment: Add anhydrous methanol (50 mL) to the flask and stir the mixture until all solids are dissolved. Carefully adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid. Monitor the pH using pH paper. This pH range is crucial for efficient iminium ion formation without causing significant decomposition of the reducing agent.[1]

  • Addition of Reducing Agent: Once the desired pH is achieved, add sodium cyanoborohydride (0.94 g, 15 mmol) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Quenching the Reaction: After the reaction is complete, carefully quench the reaction by the slow addition of water (50 mL).

  • Work-up and Extraction:

    • Basify the aqueous mixture to a pH of >10 by the slow and careful addition of a saturated sodium bicarbonate solution or 2M sodium hydroxide solution. This step is critical to neutralize any remaining acid and to deprotonate the amine product, facilitating its extraction into an organic solvent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by vacuum distillation to afford the pure amine.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete imine formation.Ensure the pH is maintained between 6 and 7. A pH that is too low will protonate the amine source, making it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group.
Decomposition of the reducing agent.Add the sodium cyanoborohydride after adjusting the pH. Ensure the methanol is anhydrous.
Presence of starting material Insufficient reaction time or reducing agent.Allow the reaction to stir for a longer period. Consider adding a slight excess of sodium cyanoborohydride.
Formation of byproducts Over-alkylation (formation of secondary amine).While less common with ammonia, using a large excess of the ammonia source (ammonium acetate) helps to favor the formation of the primary amine.
Reduction of the starting ketone.This is unlikely with NaBH₃CN. If using a stronger reducing agent, ensure the imine is pre-formed before adding the reductant.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via reductive amination. The use of ammonium acetate as an ammonia source and sodium cyanoborohydride as a selective reducing agent offers an efficient and scalable method for producing this important synthetic intermediate. By carefully controlling the reaction conditions, particularly the pH, high yields of the desired primary amine can be achieved.

References

Quantitative Analysis of 1-Methylazepan-4-amine in Pharmaceutical Matrices: A Validated HPLC-MS/MS and GC-MS Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides detailed, validated analytical methods for the precise quantification of 1-Methylazepan-4-amine, a potential process-related impurity or synthetic intermediate in pharmaceutical development. Recognizing the need for robust and sensitive analytical oversight, we present two orthogonal, self-validating protocols. The primary method utilizes Reversed-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS), offering exceptional sensitivity and specificity for trace-level detection. A secondary, confirmatory method employing Gas Chromatography-Mass Spectrometry (GC-MS) with prior chemical derivatization is also detailed. Both protocols are designed to meet the rigorous standards of the pharmaceutical industry and are framed within the validation parameters set forth by the International Council for Harmonisation (ICH).

Introduction and Analyte Overview

This compound is a cyclic secondary amine whose presence, even at trace levels, must be monitored and controlled during drug substance and drug product manufacturing to ensure safety and efficacy. Its polar and basic nature presents unique analytical challenges, including poor retention in traditional reversed-phase chromatography and low volatility, which can complicate gas chromatography.

The methodologies herein are developed to overcome these challenges, providing reliable quantification crucial for process optimization, impurity profiling, and quality control (QC) release testing. Adherence to these protocols will ensure data integrity and regulatory compliance.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem
CAS Number 134445-63-1PubChem
Molecular Formula C₈H₁₈N₂PubChem
Molecular Weight 142.24 g/mol PubChem
Monoisotopic Mass 142.14700 uPubChem
pKa (Predicted) ~10.5 (most basic nitrogen)N/A
LogP (Predicted) 0.8 - 1.2N/A

Primary Method: RP-HPLC-MS/MS for High-Sensitivity Quantification

This method is the preferred approach for its superior sensitivity, specificity, and applicability to complex matrices without the need for derivatization.

Principle and Rationale

Direct analysis of polar amines like this compound can result in poor peak shape and retention on standard C18 columns under acidic mobile phase conditions, as the amine will be fully protonated. To counteract this, this method employs a high-pH mobile phase.[1] At a pH above the analyte's pKa, the amine is in its neutral, free-base form, increasing its hydrophobicity and interaction with the stationary phase. This results in improved retention, better peak symmetry, and enhanced chromatographic performance.[1] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures that only the specific analyte is detected, even in the presence of co-eluting matrix components.

Experimental Protocol: HPLC-MS/MS

2.2.1. Instrumentation and Materials

  • HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients at high pH.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A pH-stable reversed-phase column, such as a Waters Xterra MS C18, Agilent Zorbax Extend-C18, or equivalent (e.g., 2.1 x 50 mm, 1.8 µm).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ammonium Bicarbonate (≥99%), Ammonium Hydroxide (ACS grade), Formic Acid (LC-MS grade), and ultrapure water.

  • Reference Standard: this compound reference standard of known purity.

2.2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in water, pH adjusted to 10.0 with ammonium hydroxide.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Stock Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the Stock Standard Solution with the Sample Diluent.

2.2.3. Sample Preparation Protocol This protocol is a general guideline for a drug product (e.g., tablet). It must be optimized and validated for the specific matrix.[2]

  • Accurately weigh and transfer a quantity of powdered tablets equivalent to 100 mg of the Active Pharmaceutical Ingredient (API) into a 100 mL volumetric flask.

  • Add approximately 70 mL of Sample Diluent.

  • Sonicate for 15 minutes to facilitate dissolution.[2]

  • Allow the solution to return to room temperature and dilute to volume with Sample Diluent. Mix thoroughly.

  • Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial. This is the sample solution. Note: An appropriate dilution may be necessary to bring the analyte concentration into the calibration range.

2.2.4. Instrumental Parameters

HPLC ParametersSetting
Column pH-Stable C18 (e.g., Waters Xterra MS C18, 2.1x50 mm, 1.8 µm)
Column Temperature 40 °C
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Program 0.0 min: 5% B; 0.5 min: 5% B; 5.0 min: 95% B; 6.0 min: 95% B; 6.1 min: 5% B; 8.0 min: 5% B
MS/MS ParametersSetting
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
Gas Flow 800 L/hr
Precursor Ion [M+H]⁺ m/z 143.15
MRM Transition 1 (Quantifier) 143.15 → 126.1 (Loss of NH₃)
MRM Transition 2 (Qualifier) 143.15 → 84.1 (Ring fragment)
Collision Energy Optimize for specific instrument (typically 10-20 eV)

HPLC-MS/MS Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Sample / Reference Standard s2 Dissolve in Diluent (50:50 ACN:H2O) s1->s2 s3 Sonicate (15 min) s2->s3 s4 Centrifuge & Filter (0.22 µm) s3->s4 s5 Dilute to working conc. s4->s5 a1 Inject 5 µL into HPLC-MS/MS System s5->a1 a2 Separate on C18 Column (High pH Mobile Phase) a1->a2 a3 Detect by ESI+ MRM (m/z 143.15 → fragments) a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve (Peak Area vs. Conc.) d1->d2 d3 Calculate Concentration in Sample d2->d3

Caption: Workflow for HPLC-MS/MS quantification.

Orthogonal Method: GC-MS with Derivatization

This method serves as an excellent confirmatory technique. Direct GC analysis of amines is challenging due to their polarity, which causes peak tailing and poor sensitivity. Chemical derivatization is employed to convert the amine into a less polar, more volatile, and more thermally stable compound suitable for GC analysis.[3][4]

Principle and Rationale

Acylation with an agent like Trifluoroacetic Anhydride (TFAA) is a common and effective strategy for derivatizing primary and secondary amines.[3] TFAA reacts with the amine group of this compound to form a stable, volatile trifluoroacetyl amide derivative. This derivative exhibits excellent chromatographic behavior on standard non-polar GC columns and produces a characteristic mass spectrum under Electron Ionization (EI), allowing for confident identification and quantification.

Experimental Protocol: GC-MS

3.2.1. Instrumentation and Materials

  • GC-MS System: A Gas Chromatograph with a split/splitless injector coupled to a Mass Selective Detector.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent).

  • Reagents: Ethyl Acetate (GC grade), Trifluoroacetic Anhydride (TFAA, ≥99%), Pyridine (ACS Grade), and ultrapure water.

  • Reference Standard: this compound reference standard of known purity.

3.2.2. Sample and Standard Derivatization Protocol This procedure must be performed in a well-ventilated fume hood.

  • Prepare stock and working standards of this compound in Ethyl Acetate.

  • Prepare the sample by extracting the analyte from the matrix into Ethyl Acetate. A liquid-liquid extraction may be required if the sample is in an aqueous diluent.[5]

  • Pipette 100 µL of the sample or standard solution (in Ethyl Acetate) into a 2 mL autosampler vial.

  • Add 50 µL of Pyridine (acts as a catalyst and acid scavenger).

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA). Cap the vial immediately and vortex for 30 seconds.

  • Heat the vial at 60 °C for 30 minutes in a heating block.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

3.2.3. Instrumental Parameters

GC ParametersSetting
Inlet Temperature 250 °C
Injection Mode Splitless (1 min purge delay)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 80 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 5 min)
MS ParametersSetting
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion Propose m/z based on derivative structure
Qualifier Ion(s) Propose m/z based on derivative structure

GC-MS Workflow Diagram

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Extract Analyte into Ethyl Acetate p2 Aliquot 100 µL into vial p1->p2 p3 Add Pyridine (50 µL) & TFAA (100 µL) p2->p3 p4 Vortex & Heat (60°C for 30 min) p3->p4 p5 Cool to Room Temp p4->p5 a1 Inject 1 µL into GC-MS System p5->a1 a2 Separate on DB-5ms Column a1->a2 a3 Detect by EI in SIM Mode a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: Workflow for GC-MS quantification with derivatization.

Method Validation According to ICH Q2(R1)

For use in a regulated environment, the chosen analytical method must be validated to demonstrate its suitability for the intended purpose.[6][7] The following parameters must be assessed.

Validation ParameterPurpose & General ApproachTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte. Analyze blank matrix, spiked matrix, and known related compounds.No significant interfering peaks at the retention time of the analyte. Peak purity should pass for HPLC-DAD if used.
Linearity & Range To demonstrate a proportional relationship between concentration and response. Analyze at least 5 concentration levels.Correlation coefficient (r²) ≥ 0.995. Y-intercept should not be significantly different from zero.
Accuracy To assess the closeness of test results to the true value. Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120% of the target concentration).Recovery typically within 98.0% - 102.0% for drug substance assay, may be wider for trace impurities (e.g., 80-120%).
Precision Repeatability: Agreement between results of successive measurements under the same conditions (same day, analyst, instrument). Analyze ≥6 replicates at 100% concentration or ≥9 determinations across the range. Intermediate Precision: Assesses within-laboratory variations (different days, analysts, or equipment).Relative Standard Deviation (RSD) ≤ 2.0% for assay of a major component. For trace impurities, RSD ≤ 10-15% is often acceptable.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined based on signal-to-noise ratio (S/N ≈ 3:1) or standard deviation of the response and the slope of the calibration curve.S/N ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined based on S/N ratio (S/N ≈ 10:1) or by demonstrating acceptable precision and accuracy at that level.S/N ≥ 10. Precision (RSD) should meet requirements for trace analysis (e.g., ≤15%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits. Results should not be significantly impacted.

Conclusion

The analytical protocols detailed in this guide provide robust, sensitive, and specific means for the quantification of this compound. The primary HPLC-MS/MS method is recommended for routine, high-sensitivity analysis in complex pharmaceutical matrices. The orthogonal GC-MS method serves as a reliable confirmatory procedure. Both methods, when properly validated according to ICH Q2(R1) guidelines, will ensure the generation of high-quality, defensible data essential for modern drug development and manufacturing.

References

LC-MS/MS protocol for detecting 1-Methylazepan-4-amine in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Determination of 1-Methylazepan-4-amine in Human Plasma by LC-MS/MS: A Validated HILIC-Based Method for Preclinical and Clinical Applications

Abstract

This document provides a comprehensive and validated protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a small, polar, and basic molecule, presents significant challenges for retention and detection using conventional reversed-phase liquid chromatography. To overcome these analytical hurdles, this method employs a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which offers superior retention and separation for such polar analytes.[1][2][3][4] The protocol details a straightforward protein precipitation-based sample preparation procedure and has been rigorously validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[5][6][7][8][9] This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this compound in a biological matrix.

Introduction: The Bioanalytical Challenge

This compound is a cyclic tertiary amine with a molecular weight of approximately 128.22 g/mol . Its structure, characterized by a saturated seven-membered ring and a primary amine group, confers high polarity and a basic nature. These physicochemical properties make it poorly suited for traditional reversed-phase LC-MS/MS analysis, where it would typically exhibit little to no retention and co-elute with the solvent front, leading to significant matrix effects and unreliable quantification.[3]

To address this, the developed method leverages HILIC, a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high organic solvent content.[4] In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, resulting in their retention.[2] This approach is particularly effective for the analysis of polar compounds that are not amenable to reversed-phase chromatography.[1][3][10]

This protocol is designed to be a self-validating system, with each step explained to ensure scientific integrity and reproducibility. Adherence to this detailed methodology will enable the generation of high-quality data suitable for pharmacokinetic, toxicokinetic, and other drug development studies.

Materials and Reagents

Material/Reagent Supplier Grade
This compound(Specify Source)>98% Purity
This compound-d4 (Internal Standard)(Specify Source)>98% Purity, >99% Isotopic Purity
AcetonitrileFisher ScientificLC-MS Grade
MethanolFisher ScientificLC-MS Grade
WaterMilli-Q® System18.2 MΩ·cm
Ammonium FormateSigma-AldrichLC-MS Grade
Formic AcidSigma-AldrichLC-MS Grade
Human Plasma (K2EDTA)BioIVTPooled, Screened
96-well Collection PlatesWatersPolypropylene
96-well Protein Precipitation PlatesWatersSirocco®

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography
  • System: Waters ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

  • Column Temperature: 40 °C

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

Time (min) Flow Rate (mL/min) %A %B Curve
0.000.5595Initial
2.500.540606
2.600.55956
4.000.55956
  • Injection Volume: 5 µL

  • Autosampler Temperature: 10 °C

Mass Spectrometry
  • System: Waters Xevo TQ-S micro

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Source Temperature: 150 °C

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions and Optimized Parameters
Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound129.270.12015
This compound-d4 (IS)133.274.12015

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of this compound and its deuterated internal standard (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 acetonitrile:water to create a series of working standard solutions for calibration curve and quality control sample preparation.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution in 50:50 acetonitrile:water.

Sample Preparation: Protein Precipitation

The protein precipitation method is chosen for its simplicity, speed, and suitability for high-throughput analysis.[11]

Sample_Preparation_Workflow cluster_prep Sample Preparation s1 Pipette 50 µL of plasma sample, calibration standard, or QC into a 96-well plate s2 Add 200 µL of IS working solution (100 ng/mL in acetonitrile) s1->s2 Precipitating Agent & Internal Standard s3 Mix by vortexing for 2 minutes s2->s3 Protein Precipitation s4 Centrifuge at 4000 rpm for 10 minutes s3->s4 Pellet Debris s5 Transfer 100 µL of supernatant to a clean 96-well plate s4->s5 Isolate Supernatant s6 Inject 5 µL into the LC-MS/MS system s5->s6 Analysis

Caption: Protein Precipitation Workflow.

Step-by-Step Protocol:

  • Aliquot 50 µL of human plasma samples, calibration standards, and quality control (QC) samples into the wells of a 96-well protein precipitation plate.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each well. The acetonitrile serves as the protein precipitating agent.

  • Seal the plate and vortex for 2 minutes at medium speed to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a clean 96-well collection plate.

  • Seal the collection plate and place it in the autosampler for injection into the LC-MS/MS system.

Method Validation

The method was validated in accordance with the US FDA and EMA guidelines for bioanalytical method validation.[5][6][7][8][9][12][13][14][15]

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was used.

Parameter Result
Calibration Range 1.00 - 1000 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC) in six replicates.

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ1.00≤ 15%± 15%≤ 15%± 15%
Low QC3.00≤ 15%± 15%≤ 15%± 15%
Mid QC100≤ 15%± 15%≤ 15%± 15%
High QC800≤ 15%± 15%≤ 15%± 15%
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma to that of a pure solution at the same concentration. The recovery was determined by comparing the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.

QC Level Matrix Factor Recovery (%)
Low QC0.95 - 1.05> 85%
High QC0.95 - 1.05> 85%
Stability

The stability of this compound was evaluated under various conditions to ensure sample integrity during handling and storage.

Stability Condition Duration Result
Bench-top (Room Temp) 24 hoursStable
Autosampler (10 °C) 48 hoursStable
Freeze-Thaw (3 cycles) -20 °C to Room TempStable
Long-term Storage 90 days at -80 °CStable

Discussion

The developed HILIC-based LC-MS/MS method provides a sensitive, selective, and robust solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol is amenable to high-throughput analysis, making it suitable for large-scale clinical and preclinical studies. The method validation results demonstrate that the assay meets the stringent criteria set by regulatory agencies, ensuring the generation of reliable and reproducible data. The use of a stable isotope-labeled internal standard effectively compensates for any variability in sample preparation and instrument response. The chromatographic conditions were optimized to achieve a good peak shape and a short run time, further enhancing the throughput of the assay.

Conclusion

This application note describes a fully validated LC-MS/MS method for the determination of this compound in human plasma. The use of HILIC successfully addresses the challenges associated with the analysis of this polar compound. The method is shown to be accurate, precise, and reliable, and can be readily implemented in a regulated bioanalytical laboratory to support drug development programs.

References

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and N-Alkylation of 1-Methylazepan-4-amine

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the N-alkylation of this compound, a key intermediate in the synthesis of pharmacologically active compounds. The azepane scaffold is a privileged structure in medicinal chemistry, frequently found in central nervous system (CNS) agents, antivirals, and anticancer drugs.[1][2][3] This document outlines two primary, robust methodologies for the derivatization of this compound: direct alkylation via SN2 reaction and controlled mono-alkylation through reductive amination. We begin with a preparatory protocol for the amine starting material from its corresponding ketone, ensuring a clear and reproducible entry point for synthetic campaigns. Each protocol is presented with a detailed explanation of the underlying chemical principles, step-by-step instructions, and troubleshooting insights to empower researchers in drug discovery and development.

Introduction: The Significance of the Azepane Moiety

The seven-membered azepane ring system is a cornerstone of modern medicinal chemistry. Its conformational flexibility allows it to present substituents in three-dimensional space in a manner that can optimize interactions with biological targets.[4] Consequently, azepane derivatives have been successfully developed into a range of FDA-approved drugs.[3] The functionalization of the azepane core, particularly at the nitrogen atom, is a critical strategy for modulating a compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

This compound serves as a versatile building block. The secondary amine at the 4-position provides a reactive handle for introducing a wide array of substituents, while the tertiary amine within the ring imparts a distinct basic character to the molecule. This guide focuses on the practical execution of N-alkylation reactions at this secondary amine, a fundamental transformation for building molecular diversity.

Foundational Synthesis: Preparation of this compound

The target amine is most conveniently prepared from the commercially available ketone, 1-methylazepan-4-one, via reductive amination.[5][6][7] This process involves the formation of an imine intermediate from the ketone and an ammonia source, followed by in-situ reduction to the desired primary amine.

Protocol 1: Reductive Amination of 1-Methylazepan-4-one

This protocol describes the conversion of 1-methylazepan-4-one hydrochloride to this compound. The reaction utilizes sodium cyanoborohydride, a reducing agent mild enough to selectively reduce the protonated imine in the presence of the starting ketone.[8]

Experimental Workflow:

cluster_setup Reaction Setup cluster_reduction Reduction cluster_workup Work-up & Purification A 1-Methylazepan-4-one HCl (1.0 eq) D Dissolve and Stir (RT, 30 min) A->D B Methanol (Solvent) B->D C Ammonium Acetate (5-10 eq) C->D F Add NaBH3CN portion-wise Stir (RT, 12-24h) D->F E Sodium Cyanoborohydride (NaBH3CN, 1.5 eq) E->F G Concentrate Solvent F->G H Add aq. NaOH (pH > 12) G->H I Extract with DCM or EtOAc H->I J Dry (Na2SO4), Filter, Concentrate I->J K Purify (Distillation or Column Chromatography) J->K

Caption: Workflow for the synthesis of this compound.

Materials:

ReagentM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)Equivalents
1-Methylazepan-4-one hydrochloride163.651.64 g10.01.0
Ammonium Acetate77.087.71 g10010.0
Sodium Cyanoborohydride (NaBH₃CN)62.840.94 g15.01.5
Methanol (MeOH)-50 mL--
Dichloromethane (DCM)-100 mL--
2M Sodium Hydroxide (NaOH)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylazepan-4-one hydrochloride (1.64 g, 10.0 mmol) and ammonium acetate (7.71 g, 100 mmol).

  • Dissolution: Add methanol (50 mL) to the flask and stir the suspension at room temperature. The solids should dissolve to form a clear solution over approximately 30 minutes as the imine forms.

  • Reduction: Slowly add sodium cyanoborohydride (0.94 g, 15.0 mmol) in small portions over 10 minutes. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up:

    • Once complete, remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, carefully add 2M aqueous NaOH until the pH is greater than 12.

    • Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of DCM/MeOH containing 1% triethylamine) to afford the pure amine.

N-Alkylation Methodologies

With the starting amine in hand, we can explore its derivatization. The choice of N-alkylation method depends on the desired substituent and the required level of selectivity.

Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classic SN2 reaction where the nucleophilic secondary amine attacks an electrophilic alkyl halide.[9] A significant challenge with this method is the potential for over-alkylation, as the tertiary amine product is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[10] This side reaction can be minimized by using a 1:1 stoichiometry and a non-nucleophilic base to neutralize the hydrohalic acid byproduct.[11]

Reaction Mechanism:

cluster_mech Direct Alkylation (SN2) Mechanism Amine R₂NH Product R₂NR' Amine->Product Sₙ2 Attack Salt Base-H⁺ X⁻ Amine->Salt Acid-Base Rxn AlkylHalide R'-X AlkylHalide->Product Base Base Base->Salt

Caption: SN2 mechanism for direct amine alkylation.

Materials:

ReagentM.W. ( g/mol )Quantity (5 mmol scale)Moles (mmol)Equivalents
This compound128.220.64 g5.01.0
Benzyl Bromide171.040.86 g (0.6 mL)5.01.0
N,N-Diisopropylethylamine (DIPEA)129.240.97 g (1.3 mL)7.51.5
Acetonitrile (MeCN)-25 mL--
Diethyl Ether (Et₂O)-50 mL--
Saturated aq. NaHCO₃-25 mL--

Step-by-Step Procedure (N-Benzylation Example):

  • Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (0.64 g, 5.0 mmol) and anhydrous acetonitrile (25 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.3 mL, 7.5 mmol) to the solution.

  • Alkylating Agent: Cool the flask to 0 °C in an ice bath. Slowly add benzyl bromide (0.6 mL, 5.0 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of the starting amine by TLC or LC-MS.

  • Work-up:

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove the DIPEA hydrobromide salt.

    • Wash the organic layer with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-1-methylazepan-4-amine.

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and selective method for forming C-N bonds, which elegantly avoids the over-alkylation problems associated with direct alkylation.[8] The reaction proceeds by forming an iminium ion between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild and tolerant of the slightly acidic conditions often used to promote iminium ion formation.[12]

Experimental Workflow:

cluster_setup Iminium Formation cluster_reduction Reduction cluster_workup Work-up & Purification A This compound (1.0 eq) D Combine and Stir (RT, 1h) A->D B Aldehyde or Ketone (1.1 eq) B->D C DCM or DCE (Solvent) C->D F Add NaBH(OAc)₃ portion-wise Stir (RT, 4-16h) D->F E Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) E->F G Quench with sat. aq. NaHCO₃ F->G H Extract with DCM G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify (Column Chromatography) I->J

Caption: Workflow for N-alkylation via reductive amination.

Materials:

ReagentM.W. ( g/mol )Quantity (5 mmol scale)Moles (mmol)Equivalents
This compound128.220.64 g5.01.0
Acetone58.080.32 g (0.4 mL)5.51.1
Sodium Triacetoxyborohydride211.941.59 g7.51.5
1,2-Dichloroethane (DCE)-25 mL--
Saturated aq. NaHCO₃-25 mL--

Step-by-Step Procedure (N-Isopropylation Example):

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (0.64 g, 5.0 mmol) and acetone (0.4 mL, 5.5 mmol) in 1,2-dichloroethane (25 mL).

  • Iminium Formation: Stir the solution at room temperature for 1 hour. A small amount of acetic acid (1-2 drops) can be added to catalyze iminium ion formation if the reaction is sluggish.

  • Reduction: Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise to the stirred solution. The reaction may mildly exotherm.

  • Monitoring: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the intermediate iminium ion is consumed.

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (25 mL).

    • Stir vigorously for 15 minutes, then transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield N-isopropyl-1-methylazepan-4-amine.

Summary and Comparative Data

The choice between direct alkylation and reductive amination depends on the specific synthetic goal. The following table provides a comparative summary.

FeatureDirect Alkylation (Protocol 2)Reductive Amination (Protocol 3)
Alkylating Agent Alkyl halides (R-X), Sulfonates (R-OTs)Aldehydes (RCHO), Ketones (RCOR')
Key Advantage Simple setup, useful for installing primary alkyl groups.Excellent control for mono-alkylation, avoids quaternary salt formation.[8]
Key Disadvantage Risk of over-alkylation to form quaternary ammonium salts.[10]Requires a carbonyl compound; not suitable for all alkyl groups (e.g., methyl).
Typical Solvents Aprotic solvents: MeCN, DMF, THF.[9]Halogenated solvents: DCM, DCE.[12]
Common Reagents Non-nucleophilic base (DIPEA, Et₃N).[11]Mild reducing agent (NaBH(OAc)₃, NaBH₃CN).[8][12]
Reaction Scope Best for primary and benzylic halides.Broad scope, applicable to a vast range of aldehydes and ketones.

Conclusion

The N-alkylation of this compound is a critical transformation for accessing a diverse chemical space relevant to drug discovery. This guide has presented two reliable and scalable protocols for this purpose. Direct alkylation offers a straightforward approach for certain substrates, provided that reaction conditions are controlled to minimize side reactions. For broader applicability and superior control over selectivity, reductive amination stands out as the method of choice. By understanding the principles and following the detailed procedures outlined herein, researchers can confidently and efficiently synthesize novel N-substituted azepane derivatives for their research programs.

References

Biocatalytic Synthesis of Chiral Azepane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Azepanes in Modern Drug Discovery

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry. Its inherent three-dimensional architecture provides an excellent framework for the development of novel therapeutics targeting the central nervous system (CNS) and other complex biological systems.[1][2] Chiral azepane derivatives, in particular, have demonstrated potent and selective activities as glycosidase inhibitors, protein kinase C inhibitors, and modulators of monoamine transporters.[3][4] Notable examples of bioactive molecules incorporating the azepane ring include Balanol, a potent protein kinase C inhibitor, and other compounds with potential applications in treating diabetes, viral infections, and cancer. The precise stereochemical control in the synthesis of these molecules is paramount, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles.[5]

Traditional chemical methods for the synthesis of chiral azepanes often rely on complex multi-step procedures, chiral auxiliaries, or expensive metal catalysts, which can present challenges in terms of scalability, cost-effectiveness, and environmental impact.[6] Biocatalysis has emerged as a powerful and sustainable alternative, offering highly selective and efficient enzymatic transformations under mild reaction conditions.[5][7] This guide provides an in-depth exploration of the state-of-the-art biocatalytic strategies for the synthesis of chiral azepane derivatives, complete with detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Core Biocatalytic Strategies for Chiral Azepane Synthesis

The enzymatic toolbox for asymmetric synthesis offers a range of elegant strategies to access enantiomerically pure azepanes. The choice of strategy is dictated by the nature of the starting material and the desired target molecule. The most prominent and effective approaches include:

  • Asymmetric Reductive Amination of Prochiral Ketones: This is a highly atom-economical approach where a prochiral ketone is converted directly into a chiral amine using an imine reductase (IRED) or a transaminase (TA) in the presence of an amine source.[8][9]

  • Kinetic Resolution of Racemic Azepanes: In this classic biocatalytic method, an enzyme, typically a lipase, selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the fast-reacting enantiomer (as the acylated product) from the slow-reacting enantiomer (in its original form).[10][11][12]

  • Deracemization of Racemic Azepanes: This more advanced strategy converts a racemic mixture into a single enantiomer, thus achieving a theoretical yield of 100%. This is often accomplished using a combination of a stereoselective oxidase (like a monoamine oxidase - MAO) and a non-selective reducing agent or another enzyme.

  • Desymmetrization of Prochiral Precursors: This elegant approach involves the enzymatic modification of a prochiral or meso-compound containing the azepane skeleton, creating a chiral center with high enantioselectivity.[13][14]

The following sections will delve into the mechanistic underpinnings of these strategies and provide detailed, actionable protocols.

Asymmetric Reductive Amination using Imine Reductases (IREDs)

Principle and Rationale: Imine reductases (IREDs), also known as reductive aminases, are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines and iminium ions to the corresponding chiral amines.[8][15] In the context of azepane synthesis, a suitable amino-ketone can undergo intramolecular cyclization to form a cyclic imine, which is then stereoselectively reduced by the IRED. This approach is particularly powerful as it can generate the chiral azepane core in a single pot from an acyclic precursor. A critical component of IRED-catalyzed reactions is the cofactor regeneration system, which continuously replenishes the expensive NAD(P)H cofactor. A common and efficient system employs glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NAD(P)+ to NAD(P)H.[3][16][17][18][19]

Workflow for IRED-Catalyzed Asymmetric Reductive Amination:

IRED_Workflow cluster_reaction Biocatalytic Transformation cluster_workup Work-up & Analysis A Amino-ketone Precursor G Incubation (Controlled Temp & pH) A->G B Buffer (e.g., KPi) B->G C IRED Enzyme (e.g., from kit) C->G D NADP+ D->G E Glucose E->G F GDH Enzyme F->G H Reaction Quenching (e.g., pH adjustment) G->H I Extraction (e.g., Ethyl Acetate) H->I J Purification (e.g., Chromatography) I->J K Analysis (Chiral HPLC) J->K

Caption: Workflow for IRED-catalyzed azepane synthesis.

Protocol 1: Asymmetric Reductive Amination of a Prochiral Amino-Ketone

Objective: To synthesize an enantioenriched 2-substituted azepane via intramolecular reductive amination.

Materials:

  • Amino-ketone precursor (e.g., 7-amino-1-phenylheptan-2-one)

  • Imine Reductase (IRED) screening kit (e.g., from Codexis or other suppliers, providing a panel of (R)- and (S)-selective enzymes)

  • NADP+ sodium salt

  • D-Glucose

  • Glucose Dehydrogenase (GDH) (e.g., from Bacillus subtilis)[16]

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Incubator shaker

  • Chiral HPLC system with a suitable chiral column

Procedure:

  • Reaction Setup:

    • In a 10 mL vial, dissolve the amino-ketone precursor (e.g., 21.9 mg, 0.1 mmol) in 2 mL of 100 mM potassium phosphate buffer (pH 7.5).

    • To this solution, add NADP+ (1.5 mg, ~2 µmol), D-glucose (36 mg, 0.2 mmol), and glucose dehydrogenase (GDH) (5 U).

    • Add the selected IRED enzyme (e.g., 5-10 mg of lyophilized powder from a screening kit). The choice of (R)- or (S)-selective IRED will determine the enantiomer of the product.

  • Incubation:

    • Seal the vial and place it in an incubator shaker at 30°C with gentle agitation (e.g., 200 rpm) for 24 hours.

  • Reaction Monitoring (Optional):

    • Periodically, a small aliquot (e.g., 50 µL) can be withdrawn, quenched with an equal volume of acetonitrile, centrifuged to precipitate the enzyme, and the supernatant analyzed by HPLC or GC-MS to monitor the conversion of the starting material.

  • Work-up:

    • After 24 hours, quench the reaction by adjusting the pH to >9 with a saturated solution of sodium bicarbonate.

    • Extract the aqueous mixture with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, wash with brine (5 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude chiral azepane derivative.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel if necessary.

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis. A typical method might use a Chiralpak column with a mobile phase of n-hexane/isopropanol.[20][21]

Self-Validation and Causality:

  • Control Reaction: A control reaction without the IRED enzyme should be run to ensure that no background reduction occurs.

  • Enzyme Selection: Screening a panel of both (R)- and (S)-selective IREDs is crucial as substrate scope and stereoselectivity are highly enzyme-dependent.

  • Cofactor Regeneration: The GDH/glucose system is essential for driving the reaction to completion by ensuring a continuous supply of NADPH. The stoichiometry of glucose (excess) ensures the regeneration process is not the limiting factor.

Lipase-Catalyzed Kinetic Resolution

Principle and Rationale: Kinetic resolution is a robust method for separating enantiomers of a racemic mixture. Lipases are highly versatile and commercially available enzymes that catalyze the acylation of alcohols and amines with high enantioselectivity in non-aqueous solvents.[11][22] In a typical protocol for resolving a racemic azepane containing a hydroxyl or secondary amine group, one enantiomer is preferentially acylated by the lipase, leading to a mixture of the acylated enantiomer and the unreacted enantiomer. These can then be separated by standard chromatographic techniques. Novozym 435, an immobilized lipase B from Candida antarctica, is a widely used and highly effective biocatalyst for such resolutions due to its broad substrate scope and high stability in organic media.[23]

Workflow for Lipase-Catalyzed Kinetic Resolution:

Lipase_Workflow cluster_reaction Enzymatic Resolution cluster_workup Separation & Analysis A Racemic Azepane (e.g., N-Boc-3-hydroxyazepane) E Incubation (Controlled Temp) A->E B Organic Solvent (e.g., Toluene) B->E C Acyl Donor (e.g., Vinyl Acetate) C->E D Immobilized Lipase (e.g., Novozym 435) D->E F Enzyme Filtration E->F G Solvent Removal F->G H Chromatographic Separation G->H I Analysis (Chiral HPLC) H->I

Caption: Workflow for lipase-catalyzed kinetic resolution.

Protocol 2: Kinetic Resolution of Racemic N-Boc-3-hydroxyazepane

Objective: To resolve a racemic mixture of N-Boc-3-hydroxyazepane via lipase-catalyzed acetylation.

Materials:

  • Racemic N-Boc-3-hydroxyazepane

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Toluene (or another suitable organic solvent like MTBE or hexane)

  • Standard laboratory glassware and magnetic stirrer

  • Orbital shaker or stirrer hotplate

  • Chiral HPLC system

Procedure:

  • Reaction Setup:

    • To a 25 mL flask, add racemic N-Boc-3-hydroxyazepane (e.g., 215 mg, 1.0 mmol) and 10 mL of toluene.

    • Add vinyl acetate (184 µL, 2.0 mmol, 2 equivalents). Using an irreversible acyl donor like vinyl acetate helps to drive the reaction forward.

    • Add Novozym 435 (e.g., 20 mg, ~10% w/w of the substrate).

  • Incubation:

    • Seal the flask and stir the suspension at 40°C.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing by TLC or HPLC to determine the conversion. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Work-up:

    • Once ~50% conversion is reached (typically after 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with toluene and dried for potential reuse.

    • Evaporate the solvent from the filtrate under reduced pressure to yield a crude mixture of the acetylated product and the unreacted alcohol.

  • Purification and Analysis:

    • Separate the acetylated product from the unreacted alcohol using flash column chromatography on silica gel.

    • Determine the enantiomeric excess of both the recovered alcohol and the acetylated product using chiral HPLC.

    • If the other enantiomer of the alcohol is desired, the purified acetylated product can be chemically hydrolyzed (e.g., using K2CO3 in methanol).

Self-Validation and Causality:

  • Conversion is Key: The success of a kinetic resolution hinges on stopping the reaction at or near 50% conversion. Over- or under-running the reaction will decrease the enantiomeric purity of one of the components.

  • Solvent Choice: The choice of organic solvent can significantly impact lipase activity and selectivity. Non-polar solvents like hexane or toluene are generally preferred.[12]

  • Acyl Donor: Vinyl acetate is often used as it produces acetaldehyde as a byproduct, which is volatile and does not interfere with the reverse reaction, thus making the acylation effectively irreversible.

Desymmetrization of a Prochiral Azepane Precursor

Principle and Rationale: Desymmetrization is a highly efficient strategy that can theoretically achieve 100% yield of a single enantiomer from a prochiral or meso starting material.[24][25] For azepane derivatives, a suitable prochiral substrate could be, for example, an N-protected azepane-4-ol with two identical substituents at the 2- and 7-positions, or a meso-diol. An enzyme, such as an alcohol dehydrogenase (ADH) or a lipase, can selectively modify one of two enantiotopic groups. For instance, an ADH could selectively oxidize one of two enantiotopic hydroxyl groups in a meso-diol, or a lipase could selectively acylate one of them. The example below conceptualizes the desymmetrization of a prochiral diketone using an alcohol dehydrogenase.

Protocol 3: ADH-Catalyzed Desymmetrization of N-Boc-azepane-2,7-dione

Objective: To synthesize a chiral hydroxy-keto-azepane by the enantioselective reduction of a prochiral diketone.

Materials:

  • N-Boc-azepane-2,7-dione (prochiral substrate)

  • Alcohol Dehydrogenase (ADH) screening kit

  • NADPH or NADH (depending on ADH specificity)

  • Cofactor regeneration system: Isopropanol and a suitable ADH, or a glucose/GDH system.

  • Tris-HCl buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory equipment

Procedure:

  • Reaction Setup:

    • In a 10 mL vial, dissolve N-Boc-azepane-2,7-dione (e.g., 22.7 mg, 0.1 mmol) in 2 mL of Tris-HCl buffer (pH 7.0), potentially with a co-solvent like DMSO (e.g., 10% v/v) to aid solubility.

    • Add NADPH (1.7 mg, ~2 µmol).

    • Add the cofactor regeneration system. For an NADPH-dependent ADH, isopropanol (e.g., 10% v/v) can be used, as many ADHs can oxidize isopropanol to acetone to regenerate NADPH.

    • Add the selected ADH enzyme (e.g., 5-10 mg of lyophilized powder).

  • Incubation:

    • Seal the vial and incubate at 30°C with gentle shaking for 24-48 hours.

  • Work-up:

    • Saturate the aqueous phase with NaCl to reduce the solubility of the product.

    • Extract the mixture with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the resulting chiral hydroxy-keto-azepane by flash chromatography.

    • Determine the enantiomeric excess by chiral HPLC, potentially after derivatization of the hydroxyl group if needed for better separation.

Self-Validation and Causality:

  • Enzyme Screening: It is crucial to screen a panel of ADHs, as their substrate specificity and stereoselectivity can vary significantly.

  • Cofactor Regeneration: The isopropanol/acetone system is a simple and effective way to regenerate NAD(P)H for many ADHs. The large excess of isopropanol drives the equilibrium towards cofactor reduction.

  • Prochiral Substrate Purity: The success of the desymmetrization relies on a high-purity prochiral starting material.

Data Summary and Comparison

The choice of biocatalytic method depends on factors such as the availability of the starting material, the desired enantiomer, and scalability. The following table provides a comparative summary of the key biocatalytic strategies.

StrategyEnzyme ClassTypical SubstrateKey AdvantagesKey ConsiderationsTheoretical Yield
Asymmetric Reductive Amination Imine Reductase (IRED) / Transaminase (TA)Prochiral ketone or amino-ketoneHigh atom economy; direct access to chiral amines.Requires cofactor regeneration; enzyme specificity.100%
Kinetic Resolution Lipase / EsteraseRacemic alcohol, amine, or esterWide availability of robust enzymes (e.g., Novozym 435); simple setup.Maximum 50% yield for a single enantiomer; requires separation of product and remaining substrate.50%
Deracemization Monoamine Oxidase (MAO) + Reducing Agent/EnzymeRacemic amineCan achieve >50% yield of a single enantiomer.More complex setup, often requiring multiple enzymes or reagents; potential for side reactions.100%
Desymmetrization Alcohol Dehydrogenase (ADH) / Lipase / OxygenaseProchiral or meso-compound (diol, diketone)Can achieve 100% yield of a single enantiomer; elegant and efficient.Requires a suitable symmetric substrate; enzyme discovery can be challenging.100%

Conclusion and Future Outlook

Biocatalysis offers a suite of powerful, selective, and sustainable tools for the synthesis of chiral azepane derivatives. The methodologies outlined in this guide, from the atom-economical reductive amination to the elegant desymmetrization of prochiral precursors, provide robust and scalable alternatives to traditional chemical synthesis. As the demand for enantiomerically pure pharmaceuticals continues to grow, the integration of biocatalysis into drug discovery and development pipelines will be increasingly crucial. Future advances in protein engineering and directed evolution are expected to further expand the substrate scope and enhance the catalytic efficiency of enzymes like IREDs, TAs, and ADHs, making even more complex chiral azepane structures accessible through these green and efficient routes.

References

Application Notes & Protocol: Fentanyl Self-Administration and the Modulatory Effects of 1-Methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for studying fentanyl self-administration in rats and investigating the potential modulatory effects of 1-Methylazepan-4-amine. The protocol details all procedural stages, from initial surgical preparation and intravenous catheterization to operant conditioning, data analysis, and ethical considerations. The experimental design is structured to assess the reinforcing properties of fentanyl and to determine if this compound alters the motivation to self-administer this potent synthetic opioid. This guide is intended for researchers in pharmacology, neuroscience, and drug development with the appropriate facilities and ethical oversight.

Introduction: Rationale and Ethical Considerations

The opioid crisis, largely fueled by the prevalence of synthetic opioids like fentanyl, necessitates the development of novel therapeutic interventions. Preclinical models of drug self-administration are indispensable tools for understanding the neurobiological mechanisms of addiction and for screening potential pharmacotherapies.[1] The intravenous self-administration model in rats is a well-validated paradigm that mimics human drug-taking behavior, offering high predictive validity for the abuse potential of a substance.[1]

This protocol will focus on establishing stable fentanyl self-administration and then exploring the effects of this compound. Based on its chemical structure (a cyclic amine), this compound is a synthetic compound that may have activity at various receptors in the central nervous system.[2][3][4] Its structural similarity to other pharmacologically active compounds warrants investigation into its potential to modulate opioid-seeking behavior.

Ethical Statement: All procedures involving animals must be conducted in strict accordance with the ethical principles for animal research and receive prior approval from an Institutional Animal Care and Use Committee (IACUC).[5][6][7][8][9] This protocol is designed to adhere to the "3Rs" principles: Replacement, Reduction, and Refinement, to minimize animal use and suffering.[10] Researchers must ensure that all personnel are adequately trained in the described procedures and that a comprehensive plan for animal welfare, including post-operative care and humane endpoints, is in place.[11]

Materials and Apparatus

Animals
  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300g at the start of the experiment.

  • Supplier: A certified commercial vendor (e.g., Charles River Laboratories).

  • Housing: Animals should be individually housed after surgery to prevent damage to the catheter.[12] Environmental enrichment should be provided. The facility should be temperature and humidity controlled with a 12-hour light/dark cycle.

Drugs and Reagents
  • Fentanyl citrate: Sourced from a licensed supplier. To be dissolved in sterile saline.

  • This compound hydrochloride: To be dissolved in a suitable vehicle (e.g., sterile saline or a specific buffer, depending on solubility and stability).[2][13]

  • Anesthetics: Isoflurane for induction and maintenance of anesthesia during surgery.[14][15]

  • Analgesics: Buprenorphine and Meloxicam for pre- and post-operative pain management.[9][15]

  • Catheter Patency Solutions: Heparinized saline and an antibiotic solution (e.g., Cefazolin) to maintain catheter patency and prevent infection.[16]

  • Sterile Saline: For drug dilutions and catheter flushing.

Surgical and Experimental Equipment
  • Stereotaxic apparatus: For precise surgical procedures.

  • Surgical tools: Standard sterile surgical pack for rodent surgery.

  • Intravenous catheters: Custom-made or commercially available vascular access harnesses.

  • Operant Conditioning Chambers: Standard chambers equipped with two levers (active and inactive), a stimulus light above the active lever, a drug delivery pump, and a swivel mechanism to allow the rat free movement.[1][17][18][19][20]

  • Infusion pump: A syringe pump calibrated to deliver a specific volume of drug solution upon a lever press.

  • Data Acquisition Software: To control the operant chambers and record lever presses.

Experimental Procedures

Surgical Implantation of Intravenous Catheter

This procedure should be performed under aseptic conditions.

  • Anesthesia and Analgesia: Anesthetize the rat with isoflurane (5% for induction, 1-3% for maintenance).[14][15] Administer pre-operative analgesics (e.g., buprenorphine and meloxicam) as per IACUC guidelines.[21]

  • Catheter Implantation: The catheter is inserted into the right jugular vein and advanced until its tip is near the right atrium.[12][22] The catheter is then secured with sutures.[23][24]

  • Exteriorization: The other end of the catheter is tunneled subcutaneously to the mid-scapular region and exteriorized.[12]

  • Post-operative Care: House the rat individually and monitor for signs of pain or distress.[12] Administer post-operative analgesics for at least 48 hours.[21] Flush the catheter daily with heparinized saline and an antibiotic solution to maintain patency.[16] Allow at least 5-7 days for recovery before starting behavioral experiments.

Fentanyl Self-Administration Training

The goal is to train the rats to associate pressing the active lever with an infusion of fentanyl.

Table 1: Fentanyl Self-Administration Training Parameters

ParameterValue
Drug Fentanyl Citrate
Dose per infusion 1.0 µg/kg/infusion
Infusion volume 0.1 mL
Infusion duration 5 seconds
Session duration 2 hours/day
Schedule of Reinforcement Fixed-Ratio 1 (FR1)
Time-out period 20 seconds after each infusion

Step-by-step Protocol:

  • Acclimation: Handle the rats daily for several days before the first training session.

  • FR1 Training: Place the rat in the operant chamber. A press on the active lever will result in a single infusion of fentanyl, accompanied by the illumination of the stimulus light for the duration of the infusion.[25][26][27][28] A 20-second time-out period follows each infusion, during which lever presses have no consequence. Presses on the inactive lever are recorded but have no programmed consequences.

  • Acquisition Criteria: Continue daily training sessions until the rat demonstrates stable responding, defined as less than 20% variation in the number of infusions earned over three consecutive days and at least 80% of total lever presses being on the active lever.

Experimental Design: Testing the Effects of this compound

Once stable fentanyl self-administration is established, the modulatory effects of this compound can be assessed using several established paradigms.

This design assesses how this compound affects ongoing fentanyl self-administration.

  • Baseline: After stable FR1 responding is achieved, record baseline fentanyl intake for 3-5 days.

  • Pretreatment: On test days, administer a specific dose of this compound (e.g., via intraperitoneal injection) at a predetermined time before the self-administration session (e.g., 30 minutes). A range of doses should be tested across different days in a counterbalanced order, with washout days in between. A vehicle control group is essential.

  • Data Collection: Record the number of active and inactive lever presses, and the total fentanyl intake.

This schedule is used to measure the motivation for the drug. The number of lever presses required to receive an infusion increases with each successive infusion.[29][30][31][32][33]

  • PR Training: After stable FR1 responding, switch the schedule to a progressive ratio. The response requirement can increase arithmetically or geometrically.

  • Breakpoint Determination: The session ends when the rat fails to make the required number of presses within a specified time (e.g., 1 hour). The last completed ratio is the "breakpoint."[31] A higher breakpoint indicates a higher motivation for the drug.

  • Testing this compound: Administer different doses of this compound or vehicle before the PR session and measure the effect on the breakpoint.

This model is used to study the propensity to relapse to drug-seeking behavior after a period of abstinence.[34][35][36][37][38]

  • Extinction: After stable self-administration, replace the fentanyl solution with saline. Lever presses no longer result in drug infusion or the presentation of the cue light. Continue extinction sessions until responding on the active lever is significantly reduced.

  • Reinstatement: Once extinction criteria are met, test for reinstatement of drug-seeking behavior. This can be triggered by a small, non-contingent "priming" injection of fentanyl, presentation of the drug-associated cue (the light), or a mild stressor.

  • Testing this compound: Administer this compound before the reinstatement session to determine if it can block the reinstatement of drug-seeking behavior.

Data Analysis and Visualization

Statistical Analysis
  • Self-Administration Data: Use two-way repeated measures ANOVA to analyze the number of infusions and lever presses, with treatment (dose of this compound) and session as factors.

  • Progressive-Ratio Data: Use one-way ANOVA or t-tests to compare breakpoints between treatment groups.

  • Reinstatement Data: Use one-way ANOVA or t-tests to compare lever pressing during reinstatement sessions across treatment groups.

Visualization

Diagram 1: Experimental Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Fentanyl Self-Administration Training cluster_2 Phase 3: Testing this compound A Animal Acclimation B Jugular Vein Catheterization Surgery A->B C Post-operative Recovery (5-7 days) B->C D FR1 Training C->D E Acquisition of Stable Responding D->E F Pretreatment Paradigm E->F G Progressive-Ratio Schedule E->G H Reinstatement Model E->H I Data Analysis F->I G->I H->I G Start Rat in Chamber LeverPress Lever Press Start->LeverPress ActiveLever Active Lever? LeverPress->ActiveLever EndSession End of Session LeverPress->EndSession InactiveLever Inactive Lever ActiveLever->InactiveLever No Infusion Fentanyl Infusion + Cue Light ActiveLever->Infusion Yes RecordInactive Record Press InactiveLever->RecordInactive Timeout 20s Timeout Infusion->Timeout Timeout->LeverPress Timeout->EndSession NoConsequence No Consequence RecordInactive->LeverPress

References

Application Note: Strategic Use of 1-Methylazepan-4-amine in the Construction of Spiropiperidine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Spirocyclic scaffolds, particularly spiropiperidines, have emerged as "privileged structures" due to their inherent three-dimensional and rigid nature.[1][2] This conformational constraint can lead to improved binding affinity, enhanced selectivity for biological targets, and favorable pharmacokinetic profiles by minimizing the entropic penalty upon binding.[1] Spiropiperidines are integral components of numerous FDA-approved drugs and clinical candidates, highlighting their significance in drug development.[1][3][4][5]

This application note provides a detailed guide on the strategic utilization of 1-methylazepan-4-amine, and its corresponding ketone precursor 1-methylazepan-4-one, as a versatile building block for the synthesis of complex spiropiperidine molecules.[6] We will focus on the construction of spiro[azepane-4,3'-oxindoles], a class of compounds with significant therapeutic potential, through a modified Pictet-Spengler type reaction.[7][8][9] The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon to explore novel chemical space.

Section 1: Reaction Mechanisms and Strategic Insights

The construction of the spiro[azepane-4,3'-oxindole] core from 1-methylazepan-4-one and an appropriate indole-based precursor (such as isatin or tryptamine derivatives) is a powerful strategy. The key transformation is an acid-catalyzed intramolecular cyclization that bears mechanistic resemblance to the classical Pictet-Spengler reaction.[8][10][11]

1.1 The Pictet-Spengler Type Cyclization for Spiro-oxindole Synthesis

The reaction proceeds through a series of well-defined steps:

  • Imine/Iminium Ion Formation: The reaction is initiated by the condensation of the ketone group of 1-methylazepan-4-one with a primary amine, such as the one present in a tryptamine derivative. In the presence of an acid catalyst (e.g., trifluoroacetic acid - TFA), this initially formed imine is protonated to generate a highly electrophilic iminium ion. This step is crucial as the iminium ion is a much more potent electrophile than the corresponding imine.[8]

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich indole ring of the tryptamine derivative then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This attack typically occurs at the C3 position of the indole, which is the most nucleophilic site, leading to the formation of the spirocyclic junction.

  • Rearomatization/Deprotonation: The resulting intermediate, a spirocyclic cation, undergoes deprotonation to restore the aromaticity of the indole ring system, yielding the stable spiro[azepane-4,3'-oxindole] product.

The choice of acid catalyst and solvent is critical for optimizing the reaction yield and minimizing side products. Protic acids like TFA or HCl are commonly employed, and aprotic solvents such as dichloromethane (DCM) or toluene are often used to facilitate the reaction.

1.2 Mechanistic Diagram

The following diagram illustrates the key steps in the formation of a spiro[azepane-4,3'-oxindole] scaffold.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Final Product A 1-Methylazepan-4-one C Condensation A->C B Tryptamine Derivative B->C D Iminium Ion Intermediate C->D + H⁺ E Intramolecular Cyclization (Electrophilic Attack) D->E F Spirocyclic Cationic Intermediate E->F G Deprotonation F->G - H⁺ H Spiro[azepane-4,3'-oxindole] G->H G cluster_workflow Synthetic Workflow A Step 1: N-Boc Protection C Intermediate: N-Boc-azepan-4-one A->C B Input: 1-Methylazepan-4-one HCl B->A D Step 2: Spirocyclization C->D F Crude Product D->F E Input: Tryptamine E->D G Step 3: Purification (Column Chromatography) F->G H Final Product: Spiro[N-Boc-azepane-4,3'-oxindole] G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination of 1-Methylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

<_

Welcome to the Technical Support Center for the synthesis of 1-Methylazepan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the reductive amination of 1-methylazepan-4-one. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes. Our focus is on not just what to do, but why specific strategies are effective, ensuring a robust and reproducible synthesis.

Introduction: The Chemistry of this compound Synthesis

The conversion of 1-methylazepan-4-one to this compound via reductive amination is a cornerstone reaction in the synthesis of various pharmaceutical intermediates. This transformation involves the reaction of a ketone with an amine source, typically ammonia or its equivalent, to form an intermediate imine or iminium ion, which is then reduced to the target amine.[1] While seemingly straightforward, this reaction is often plagued by side reactions and incomplete conversion, leading to suboptimal yields.

This guide will dissect the critical parameters of this reaction, offering troubleshooting solutions and optimized protocols to empower you to achieve higher yields and purity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most frequent issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the reductive amination of 1-methylazepan-4-one can stem from several factors. The primary culprits are often incomplete imine formation, competing reduction of the starting ketone, and suboptimal reaction conditions.

  • Incomplete Imine Formation: The initial condensation of the ketone with the amine source (e.g., ammonia) to form the imine is a reversible equilibrium reaction.[1] If the equilibrium is not driven towards the imine, the subsequent reduction step will be inefficient. The presence of water, a byproduct of imine formation, can shift the equilibrium back towards the starting materials.

  • Competing Ketone Reduction: The reducing agent can react directly with the starting 1-methylazepan-4-one to form the corresponding alcohol (1-methylazepan-4-ol) as a byproduct.[2] This is particularly problematic with less selective reducing agents like sodium borohydride.[3][4]

  • Suboptimal pH: The pH of the reaction medium is critical. Mildly acidic conditions (pH 4-6) are generally optimal for imine formation.[5][6] At a pH that is too low, the amine nucleophile becomes protonated and non-nucleophilic.[6] Conversely, at a high pH, the protonation of the carbonyl oxygen, which activates it for nucleophilic attack, is insufficient.

  • Steric Hindrance: While 1-methylazepan-4-one is a cyclic ketone, steric hindrance can still play a role, potentially slowing down the initial nucleophilic attack by the amine.[7]

Q2: I'm observing a significant amount of 1-methylazepan-4-ol as a byproduct. How can I minimize this?

The formation of the corresponding alcohol is a clear indication that the reducing agent is reacting with the starting ketone before the imine is formed and reduced. To mitigate this, consider the following strategies:

  • Choice of Reducing Agent: This is the most critical factor. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and highly selective reducing agent that is particularly effective for reductive aminations.[3][8] It is less likely to reduce the ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[8] Sodium cyanoborohydride (NaBH₃CN) is also selective for the iminium ion over the ketone, especially under mildly acidic conditions, but it is highly toxic.[1][3]

    Reducing_Agent_Selectivity

    Diagram 1: Reducing agent selectivity in reductive amination.
  • Stepwise Procedure: If using a less selective reducing agent like NaBH₄, a two-step, one-pot approach is recommended.[9] First, allow sufficient time for the imine to form by mixing the ketone and amine source. Then, add the reducing agent. This temporal separation minimizes the concentration of the ketone when the reducing agent is introduced.[6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired reaction pathway by reducing the rate of the competing ketone reduction.

Q3: What is the optimal solvent and pH for this reaction?

The choice of solvent and the control of pH are interdependent and crucial for success.

  • Solvent: For reactions using STAB, 1,2-dichloroethane (DCE) is often the preferred solvent.[7][10] Tetrahydrofuran (THF) can also be used, though reactions may be slower.[7] When using sodium cyanoborohydride, methanol is a common choice.[9] It's important to note that STAB is sensitive to water and less compatible with methanol.[9]

  • pH Control: Maintaining a pH between 4 and 6 is generally ideal for reductive aminations.[11] This can be achieved by adding a small amount of acetic acid.[12] The acid catalyzes the dehydration of the hemiaminal intermediate to the imine.[13] However, with highly reactive aldehydes, adding acid may not be necessary and could even promote side reactions.[14] For ketones like 1-methylazepan-4-one, a catalytic amount of acetic acid is usually beneficial.[7]

Q4: I am using ammonia as the amine source. What is the best way to introduce it into the reaction?

Using ammonia directly can be challenging due to its volatility. Several more convenient and effective alternatives exist:

  • Ammonium Acetate (NH₄OAc): This is a commonly used and effective source of ammonia for reductive aminations.[12] The acetate anion can also help buffer the reaction mixture in the optimal pH range.

  • Ammonia in an Alcoholic Solvent: A solution of ammonia in methanol or ethanol can be used, but care must be taken to control the stoichiometry.

  • Ammonium Chloride (NH₄Cl): While usable, it can make the reaction mixture more acidic, potentially requiring the addition of a base to maintain the optimal pH.

Q5: My product is difficult to purify. What are some effective purification strategies?

Purification of the final amine can be complicated by the presence of unreacted starting materials, byproducts, and residual reagents.

  • Acid-Base Extraction: This is the most common and effective method for isolating amines. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed. However, amines can sometimes interact strongly with the acidic silica gel, leading to poor separation.[15] In such cases, using a silica gel treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent or using a specialized amine-functionalized silica phase can improve the separation.[15]

  • Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method.

Optimized Experimental Protocols

Below are detailed, step-by-step protocols for the reductive amination of 1-methylazepan-4-one, designed to maximize yield and purity.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended procedure due to its high selectivity and operational simplicity.[7]

Materials:

  • 1-Methylazepan-4-one (1.0 equiv)

  • Ammonium acetate (1.5 - 2.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, 1.0 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • To a stirred solution of 1-methylazepan-4-one in DCE, add ammonium acetate.

  • If the reaction is known to be sluggish, add acetic acid at this stage.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise over 15-20 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the chosen organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product as described in the purification section.

Protocol_1_Workflow

Diagram 2: Workflow for one-pot reductive amination with STAB.
Protocol 2: Two-Step, One-Pot Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a viable alternative if STAB is not available, but careful control of the addition of the reducing agent is necessary.[10]

Materials:

  • 1-Methylazepan-4-one (1.0 equiv)

  • Ammonium acetate (1.5 - 2.0 equiv)

  • Methanol

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Dissolve 1-methylazepan-4-one and ammonium acetate in methanol.

  • Stir the mixture at room temperature for 2-4 hours to ensure maximum imine formation. The progress of imine formation can be monitored by ¹H NMR or IR spectroscopy.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in small portions. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify as necessary.

Data Summary: Comparison of Reducing Agents

The choice of reducing agent is a critical decision in optimizing the reductive amination of 1-methylazepan-4-one. The following table provides a comparative analysis of commonly used reducing agents for this transformation.

Reducing AgentAdvantagesDisadvantagesTypical Solvent
Sodium Triacetoxyborohydride (STAB) High selectivity for imines over ketones[7][8], mild reaction conditions, low toxicity.[3]Higher cost, moisture sensitive.[9]DCE, THF[7]
Sodium Cyanoborohydride (NaBH₃CN) High selectivity under controlled pH[1], effective for one-pot reactions.[3]Highly toxic (potential for HCN release)[1][3], can contaminate product with cyanide.[16]Methanol[9]
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Low selectivity (can reduce the starting ketone)[3][4], requires a two-step procedure for good yields.[9]Methanol, Ethanol[9]
Catalytic Hydrogenation (H₂/Catalyst) Economical for large-scale synthesis, clean reaction.[17]Requires specialized equipment (hydrogenator), catalyst may be deactivated by the amine product.[1]Methanol, Ethanol

Conclusion

Improving the yield of this compound through reductive amination is a matter of understanding and controlling the key reaction parameters. By selecting the appropriate reducing agent, typically sodium triacetoxyborohydride, and carefully managing the reaction conditions such as solvent and pH, researchers can significantly enhance the efficiency and reproducibility of this important transformation. The troubleshooting guide and optimized protocols provided herein serve as a comprehensive resource to navigate the challenges of this synthesis and achieve high-yielding, pure product.

References

Side product formation in the synthesis of 1-Methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methylazepan-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side product formations encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to optimize your reaction outcomes, enhance yield, and ensure the purity of your final product.

The primary and most efficient route to this compound is through the reductive amination of the ketone precursor, 1-Methylazepan-4-one. This guide focuses on the intricacies of this reaction, offering a structured question-and-answer format to address specific experimental issues directly.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis of this compound via reductive amination. Each question is followed by an expert analysis of potential causes and a set of actionable solutions.

Question 1: My yield of this compound is consistently low or non-existent. What are the likely causes?

Low or no product formation is a common issue that can typically be traced back to one of three key areas: imine formation, the activity of the reducing agent, or competing reactions.

Potential Causes & Solutions:

  • Incomplete Imine/Iminium Ion Formation: The crucial first step of reductive amination is the condensation of the ketone (1-Methylazepan-4-one) with the amine source (e.g., ammonia, ammonium chloride) to form an imine intermediate, which is then protonated to form an iminium ion. This is a reversible equilibrium reaction. If the equilibrium is not driven towards the imine, the subsequent reduction step cannot occur.

    • Solution: Add a dehydrating agent to the reaction mixture to remove the water byproduct, thereby shifting the equilibrium towards the imine. Common and effective choices include molecular sieves (3Å or 4Å) or the use of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄), which also acts as a water scavenger.[1]

  • Inactive Reducing Agent: Borohydride-based reducing agents can degrade upon improper storage or exposure to moisture. An inactive reagent will fail to reduce the iminium ion intermediate.

    • Solution: Always use a fresh bottle of the reducing agent or a recently opened one that has been stored under an inert atmosphere. If in doubt, test the reagent on a simpler, known reaction.

  • Incorrect pH Conditions: The formation of the iminium ion is pH-dependent. The reaction medium needs to be slightly acidic (typically pH 5-7) to facilitate both the protonation of the hemiaminal intermediate (to promote water elimination) and the protonation of the resulting imine to form the electrophilic iminium ion, which is the species that is actually reduced.[2] If the pH is too low, the amine source will be fully protonated and rendered non-nucleophilic. If the pH is too high, iminium ion formation will be inefficient.

    • Solution: Use a mild acid, such as acetic acid, as a catalyst or co-solvent to maintain the optimal pH range. When using ammonium salts like ammonium acetate, the pH is often self-regulating.

Question 2: My analytical data (NMR, LC-MS) shows a significant amount of a byproduct with a mass corresponding to 1-Methylazepan-4-ol. How can I prevent this?

The formation of the corresponding alcohol is a classic side reaction in reductive aminations. It occurs when the reducing agent directly reduces the starting ketone before it can form the imine intermediate.

Potential Cause & Solution:

  • Non-selective Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce unactivated ketones, especially if the imine formation is slow.[3]

    • Solution: Employ a more selective (milder) reducing agent that preferentially reduces the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for this purpose and is widely used for its high selectivity and efficacy.[1][2][4] Sodium cyanoborohydride (NaBH₃CN) is also selective under mildly acidic conditions (pH ~6-7), but STAB is often preferred to avoid the use of toxic cyanide reagents.[2][3]

Question 3: I am observing an impurity with a higher mass than my product, suggesting a dimeric or over-alkylated species. What is happening?

This issue arises when the desired product, this compound (a primary amine), acts as a nucleophile itself and reacts with the imine intermediate or another molecule of the starting ketone. This leads to the formation of secondary amine byproducts.

Potential Cause & Solution:

  • Product Reacts with Intermediate: The newly formed primary amine can be more nucleophilic than the initial amine source (e.g., ammonia) and can compete in the reaction, leading to undesired side products. This problem is more pronounced in direct alkylations but can also occur in reductive aminations.[4]

    • Solution: Use a large excess of the nitrogen source (e.g., 5-10 equivalents of ammonium acetate or a saturated solution of ammonia in methanol). This stoichiometric control ensures that the concentration of the starting ketone and its corresponding imine intermediate is always low relative to the primary nucleophile, minimizing the chance of the product amine reacting.[1]

Frequently Asked Questions (FAQs)

What are the most common side products in the synthesis of this compound and how can I identify them?

Understanding the potential impurities is critical for developing effective purification strategies. The table below summarizes the most common side products.

Side ProductChemical NameTypical Analytical Signature (MS)Formation CauseMitigation Strategy
Starting Material 1-Methylazepan-4-oneM+Incomplete reactionIncrease reaction time; use fresh, active reducing agent.
Alcohol Byproduct 1-Methylazepan-4-olM+1 (if ESI+)Direct reduction of the ketoneUse a selective reducing agent like NaBH(OAc)₃.[1][2]
Dimeric Impurity Bis(1-methylazepan-4-yl)amine~2x(Product Mass) - NH₃Product amine reacts with imine intermediateUse a large excess of the ammonia source.[1]
What is the recommended purification method for this compound?

The basic nature of the amine product allows for a highly effective purification strategy using acid-base extraction. This method efficiently separates the amine from neutral or acidic impurities.

Protocol: Acid-Base Extraction
  • Dissolution: After quenching the reaction, remove the solvent under reduced pressure. Dissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral impurities (like the alcohol byproduct) will remain in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12). This deprotonates the amine, making it soluble in organic solvents again.

  • Re-extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.[1][5]

For very challenging separations or to achieve the highest purity, this can be followed by distillation or column chromatography on amine-functionalized silica gel.[6][7]

Reaction and Workflow Visualizations

Primary Synthetic Pathway

The diagram below illustrates the desired two-step, one-pot reaction mechanism for the synthesis of this compound via reductive amination.

G cluster_0 Step 1: Imine/Iminium Formation (Acid Catalyzed) cluster_1 Step 2: Reduction A 1-Methylazepan-4-one C Hemiaminal Intermediate A->C + NH3 B Ammonia (NH3) B->C D Iminium Ion C->D - H2O + H+ E This compound D->E + [H-] F Reducing Agent (e.g., NaBH(OAc)3) F->E

Caption: Desired reaction pathway for this compound synthesis.

Common Side Product Formation Pathways

This diagram shows the competing reactions that lead to the formation of the most common impurities.

G A 1-Methylazepan-4-one B Iminium Ion A->B + NH3, H+ - H2O SP1 1-Methylazepan-4-ol (Alcohol Byproduct) A->SP1 Direct Reduction (e.g., NaBH4) C This compound (Product) B->C + [H-] SP2 Dimeric Impurity B->SP2 + Product (C) - H+ C->SP2

Caption: Formation pathways for common reaction side products.

Purification Workflow: Acid-Base Extraction

The following workflow outlines the logical steps for purifying the final product.

G Start Crude Reaction Mixture (in Organic Solvent) Step1 Extract with 1M HCl Start->Step1 Decision1 Separate Layers Step1->Decision1 Aqueous1 Aqueous Layer (Contains Protonated Amine) Decision1->Aqueous1 Aqueous Organic1 Organic Layer (Contains Neutral Impurities) Decision1->Organic1 Organic Step2 Basify Aqueous Layer (e.g., with NaOH to pH > 12) Aqueous1->Step2 Discard1 Discard Organic1->Discard1 Step3 Extract with Organic Solvent (e.g., DCM) Step2->Step3 Decision2 Separate Layers Step3->Decision2 Organic2 Combined Organic Layers (Contains Purified Amine) Decision2->Organic2 Organic Aqueous2 Aqueous Layer Decision2->Aqueous2 Aqueous End Dry and Concentrate to yield Pure Product Organic2->End Discard2 Discard Aqueous2->Discard2

Caption: Step-by-step workflow for purification via acid-base extraction.

References

How to resolve over-alkylation in amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide: How to Resolve and Prevent Over-alkylation in Amine Synthesis

Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with selectivity during amine synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Over-alkylation is a persistent challenge in amine synthesis, particularly when using alkyl halides. The core issue is that the desired product of the initial alkylation is often more nucleophilic than the starting amine, leading to a difficult-to-control "runaway" reaction that yields a mixture of products.[1][2][3] This guide offers a structured approach to understanding, controlling, and preventing this common problem.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab in a direct question-and-answer format.

Q1: Why does my direct alkylation of a primary amine yield a mixture of secondary, tertiary, and even quaternary ammonium salt products?

Answer: This is the classic presentation of over-alkylation, and it's rooted in the electronic properties of amines. The alkyl groups attached to the nitrogen atom are electron-donating. When you alkylate a primary amine (RNH₂) to a secondary amine (R₂NH), the new alkyl group pushes more electron density onto the nitrogen. This increased electron density makes the secondary amine product more nucleophilic than the primary amine starting material.[3][4]

Consequently, the newly formed secondary amine successfully outcompetes the remaining primary amine for the alkylating agent, leading to the formation of a tertiary amine (R₃N). This tertiary amine can then be alkylated further to form a quaternary ammonium salt (R₄N⁺X⁻).[1][5] This cascade effect makes it exceptionally difficult to stop the reaction cleanly at the desired mono-alkylation stage.[2]

Overalkylation_Cascade cluster_0 The Over-alkylation Problem Amine_Primary Primary Amine (RNH₂) Less Nucleophilic Amine_Secondary Secondary Amine (R₂NH) More Nucleophilic Amine_Primary->Amine_Secondary + R-X Amine_Tertiary Tertiary Amine (R₃N) Most Nucleophilic Amine_Secondary->Amine_Tertiary + R-X Quat_Salt Quaternary Salt (R₄N⁺X⁻) Final Product Amine_Tertiary->Quat_Salt + R-X

Caption: The runaway train of amine alkylation.
Q2: How can I control the reaction to favor mono-alkylation?

Answer: Controlling mono-alkylation requires shifting the reaction kinetics to favor the reaction of the starting amine over the more nucleophilic product. Several strategies can achieve this:

  • Stoichiometric Control (Use a Large Excess of the Amine): By using a large excess of the starting amine (e.g., 5 to 10 equivalents), you can statistically ensure that the alkylating agent is more likely to encounter and react with a molecule of the starting amine rather than the product amine.[3] This is most practical when the starting amine is inexpensive and easily separable from the product.

  • Reaction Conditions Optimization:

    • Temperature: Lowering the reaction temperature can sometimes help control selectivity, especially for highly reactive alkylating agents.[4][6] This is a classic example of kinetic vs. thermodynamic control; at lower temperatures, the reaction is under kinetic control, favoring the product that forms fastest.[7][8][9]

    • Solvent: The choice of solvent can influence reaction rates. In some cases, ionic liquids have been shown to reduce the over-alkylation of secondary amines.[10][11] The solvent's ability to stabilize the polar transition state is a key factor.[12]

    • Dilution: Running the reaction at high dilution can sometimes disfavor the second alkylation step. A slow addition of the alkylating agent can also help maintain a low instantaneous concentration, further promoting mono-alkylation.

  • Use of Bulky Reagents: Steric hindrance can be a powerful tool. If either the amine or the alkylating agent is sterically bulky, the second alkylation step to form a more crowded tertiary amine can be significantly disfavored. For example, using a triphenylmethyl (trityl) group as the alkylating agent can effectively stop the reaction at the mono-alkylated stage due to its size.[13]

Troubleshooting_Workflow Start Over-alkylation Observed IsAmineCheap Is the starting amine inexpensive? Start->IsAmineCheap UseExcess Strategy 1: Use Large Excess of Amine (5-10 eq) IsAmineCheap->UseExcess Yes AreReagentsBulky Are reagents sterically hindered? IsAmineCheap->AreReagentsBulky No AlternativeMethods Still Poor Selectivity? Consider Alternative Methods UseExcess->AlternativeMethods ConsiderBulky Strategy 2: Utilize Steric Hindrance AreReagentsBulky->ConsiderBulky Yes OptimizeConditions Strategy 3: Optimize Conditions (Temp, Solvent, Dilution) AreReagentsBulky->OptimizeConditions No ConsiderBulky->AlternativeMethods OptimizeConditions->AlternativeMethods ReductiveAmination Reductive Amination AlternativeMethods->ReductiveAmination Yes ProtectingGroups Protecting Group Strategy AlternativeMethods->ProtectingGroups Yes

Caption: A decision workflow for troubleshooting over-alkylation.
Q3: What are the most reliable alternatives to direct alkylation with alkyl halides?

Answer: When direct alkylation fails to provide the desired selectivity, more robust and controllable methods are necessary. The two most effective strategies are reductive amination and the use of protecting groups.

1. Reductive Amination: This is often the go-to method for the controlled synthesis of secondary and tertiary amines.[2][14] The process involves two steps in a single pot:

  • Step 1 (Imine/Enamine Formation): The amine reacts with a ketone or aldehyde to form an imine (or enamine) intermediate. This reaction is typically self-limiting and does not proceed further.[14]

  • Step 2 (Reduction): A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is added to selectively reduce the C=N double bond of the imine to a C-N single bond, yielding the desired alkylated amine.[6][14]

The key advantage is that the amine product is not reactive under the conditions required to form the imine intermediate, completely circumventing the over-alkylation problem.[3][14]

2. Protecting Group Strategy: This method involves temporarily "masking" the reactivity of the amine's N-H bond.

  • Step 1 (Protection): The starting amine is reacted with a reagent to install a protecting group, often forming a sulfonamide or a carbamate. For example, a tosyl (Ts) or Boc (tert-butyloxycarbonyl) group can be used.[15][16]

  • Step 2 (Alkylation): The protected amine is then alkylated. Since there is only one N-H bond available (or an anionic nitrogen is generated), only mono-alkylation can occur.

  • Step 3 (Deprotection): The protecting group is removed under specific conditions that do not affect the rest of the molecule, revealing the desired mono-alkylated amine.[15]

This strategy offers excellent control but adds two steps (protection and deprotection) to the overall synthesis.

In-Depth Methodologies & Protocols
Protocol 1: Reductive Amination for Selective Mono-Alkylation

This protocol describes the synthesis of N-benzylpropylamine from propylamine and benzaldehyde.

Materials:

  • Propylamine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of propylamine (1.0 eq) in DCM (0.2 M), add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. You can monitor this by TLC or GC-MS.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 12-24 hours).[3]

  • Workup: Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Reductive_Amination cluster_1 Reductive Amination Pathway Reactants Primary Amine (R-NH₂) + Aldehyde (R'-CHO) Imine Imine Intermediate [R-N=CH-R'] (Self-Limiting) Reactants->Imine Formation Product Secondary Amine (R-NH-CH₂-R') (Final Product) Imine->Product Reduction [NaBH(OAc)₃]

Caption: Reductive amination avoids a more nucleophilic intermediate.
Protocol 2: Using a Boc Protecting Group

This protocol outlines the mono-alkylation of benzylamine with methyl iodide.

Materials:

  • Benzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Dichloromethane (DCM)

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

Procedure:

Step A: Boc Protection

  • Dissolve benzylamine (1.0 eq) in DCM. Add TEA (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC shows complete consumption of the starting amine.[3]

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Boc-protected amine, which is often pure enough for the next step.

Step B: Alkylation

  • Dissolve the Boc-protected amine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool to 0 °C and carefully add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Flammable H₂ gas is evolved.

  • Stir for 30 minutes at 0 °C, then add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Workup: Carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step C: Deprotection

  • Dissolve the alkylated, Boc-protected amine in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-3 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ether and treat with aqueous NaOH (1M) until basic. Extract with ether, dry the organic layers, and concentrate to yield the final mono-methylated amine.

Frequently Asked Questions (FAQs)

FAQ 1: What is the difference between kinetic and thermodynamic control in amine alkylation?

Kinetic control refers to conditions (usually low temperature) where the product distribution is determined by the rate of reaction.[17] The product that forms fastest (the one with the lower activation energy) will be the major product.[7][8] Thermodynamic control occurs under conditions (usually higher temperature) where the reaction is reversible. Here, the product distribution reflects the relative stability of the products. The most stable product will be the major one at equilibrium.[8][17]

In amine alkylation, the initial mono-alkylation is often the kinetically favored product. However, because the product is more nucleophilic, it can react further. If the reaction conditions allow for reversibility or further reaction, you may end up with a mixture dictated by the stability of the various alkylated amines and salts, which can be considered a thermodynamically driven mixture. Using low temperatures can help favor the kinetic, mono-alkylated product.[9]

FAQ 2: When should I choose reductive amination over a protecting group strategy?

  • Choose Reductive Amination when:

    • Your desired alkyl group can be sourced from a commercially available aldehyde or ketone.

    • You need a highly efficient, one-pot process.[14]

    • Your molecule is sensitive to the strong bases or acids often used in protection/deprotection steps.

  • Choose a Protecting Group Strategy when:

    • The alkylating agent is not an aldehyde or ketone (e.g., a complex alkyl halide).

    • You need to perform other transformations on the molecule where the amine's reactivity must be masked.

    • Reductive amination conditions are not compatible with other functional groups in your molecule.

Comparison of Strategies
StrategyPrincipleAdvantagesDisadvantagesBest For
Excess Amine Statistical probabilitySimple, one step, atom economical if amine is recycled.Requires a large excess of one reagent; separation can be difficult.Inexpensive, low-boiling point amines.
Reductive Amination Bypasses nucleophilic productExcellent control, high yields, one-pot procedure.[14][18]Limited by the availability of corresponding aldehydes/ketones.Controlled synthesis of secondary/tertiary amines.
Protecting Groups Temporarily block reactivityNear-perfect control of mono-alkylation; broad substrate scope.[15]Adds two steps to the synthesis (protection/deprotection); reduces overall yield.Complex syntheses where absolute control is required.
Steric Hindrance Physically block further reactionCan be highly effective and requires no extra steps.Not a general solution; depends on the specific structure of the substrates.Substrates that are inherently bulky.

References

Technical Support Center: Optimizing Mobile Phase for 1-Methylazepan-4-amine HPLC Separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Analyzing 1-Methylazepan-4-amine

This compound is a cyclic tertiary amine, a structural motif found in numerous pharmaceutical compounds. Its analysis by High-Performance Liquid Chromatography (HPLC), particularly on standard reversed-phase columns, presents a classic set of challenges for chromatographers. Due to its basic nature, this molecule is prone to strong, undesirable interactions with the stationary phase, leading to poor peak shape and unreliable results.

The primary difficulty arises from the interaction between the positively charged (protonated) amine and residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] This secondary retention mechanism, an ion-exchange interaction, is a common cause of severe peak tailing, where the latter half of the peak is drawn out.[2][3] Furthermore, as a polar molecule, it can exhibit poor retention on traditional non-polar C18 columns, often eluting near the void volume.[4]

This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and optimize the mobile phase for the robust and reproducible separation of this compound. We will delve into the "why" behind each recommendation, empowering you to make informed decisions during method development.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for effective method development. While specific experimental data for this exact molecule is scarce, we can infer its properties from its structure and similar compounds.

PropertyEstimated Value / CharacteristicChromatographic Implication
Chemical Structure Cyclic Tertiary AmineBasic nature, prone to protonation.
pKa (conjugate acid) ~10.0 - 11.0The molecule will be positively charged at pH < 8. This is the key parameter for controlling retention and peak shape by manipulating mobile phase pH. This estimate is based on the pKa of N-methylpiperidine (~10.08) and azepane (~11.07).[2][4][5][6]
Polarity HighLikely shows low retention on traditional reversed-phase (e.g., C18) columns under highly organic mobile phase conditions.[4][7]
UV Absorbance Low / NoneLacks a strong chromophore. Detection may require derivatization, a universal detector like ELSD/CAD, or mass spectrometry (MS).[4][8][9]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My peak for this compound is tailing severely. What is the primary cause and how do I fix it?

Answer: Severe peak tailing for a basic compound like this compound is almost always caused by secondary ionic interactions between the protonated analyte and ionized residual silanol groups on the silica stationary phase.[1][2][3] At mid-range pH (e.g., pH 4-7), the amine is positively charged (R₃NH⁺) and the silanols are negatively charged (SiO⁻), leading to a strong electrostatic attraction that causes the tailing.

Here is a systematic approach to eliminate this issue:

Step 1: Control the Mobile Phase pH The most effective way to mitigate tailing is to control the ionization state of either the analyte or the silanols. You have two primary options:

  • Low pH (Recommended Start): Adjust the mobile phase to a pH between 2.5 and 3.5.[3][10] At this pH, the vast majority of silanol groups are protonated (neutral, Si-OH), which prevents the strong ionic interaction.[3] The amine will be fully protonated (R₃NH⁺), ensuring a consistent charge state.

    • Protocol: Prepare the aqueous portion of your mobile phase (e.g., water) and add a modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. Always measure the pH of the aqueous component before mixing with the organic solvent.[10]

  • High pH: Alternatively, use a mobile phase with a pH > 10. At this pH, the amine will be in its neutral, free-base form, eliminating the positive charge and the resulting ionic interaction.

    • Caution: This approach requires a pH-stable column, as traditional silica columns will dissolve above pH 8.[10] Use a hybrid or polymer-based column designed for high-pH work.

Step 2: Use a Mobile Phase Additive Additives serve to control pH and mask silanol interactions.

AdditiveConcentrationMechanism of ActionPros & Cons
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Strong acid that lowers pH to ~2. Also acts as an ion-pairing agent, where the TFA anion (CF₃COO⁻) pairs with the protonated amine, masking its positive charge.[11]Pro: Excellent peak shape improvement.[11] Volatile, good for preparative work. Con: Can cause ion suppression in mass spectrometry (MS).
Formic Acid (FA) 0.1% (v/v)Lowers mobile phase pH to ~2.7.Pro: Good for peak shape, much more MS-friendly than TFA. Con: Less effective as an ion-pairing agent compared to TFA.
Phosphate Buffer 10-25 mMProvides robust pH control at a specific target pH.Pro: Excellent pH stability. Con: Non-volatile, not compatible with MS. Can precipitate when mixed with high concentrations of acetonitrile.

Step 3: Choose the Right Column If mobile phase adjustments are insufficient, the column itself is the next target.

  • Use a Base-Deactivated Column: Modern columns are often "end-capped," a process that chemically derivatizes most residual silanols.[1][3] Ensure you are using a high-quality, base-deactivated C18 or C8 column.

  • Inject a Neutral Compound: To confirm the issue is chemical (analyte-column interaction) and not physical (e.g., a column void), inject a neutral compound like toluene or uracil. If the neutral peak is symmetrical, the tailing is a chemical problem. If the neutral peak also tails, there is a physical problem with the column or system.[1]

Q2: I have no retention. My peak elutes at the solvent front. How can I increase its retention time on a reversed-phase column?

Answer: Poor retention of polar compounds on non-polar stationary phases is a common issue.[4] this compound is polar and, when protonated, even more so. Here’s how to increase retention:

  • Decrease Organic Solvent Content: This is the most straightforward approach. Reduce the percentage of acetonitrile or methanol in your mobile phase. This increases the polarity of the mobile phase, forcing the polar analyte to interact more with the (relatively) non-polar stationary phase.

  • Use a Weaker Organic Solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. Switching from acetonitrile to methanol (at the same percentage) will generally increase retention times for most compounds.

  • Utilize Ion-Pairing: As mentioned above, TFA acts as an ion-pairing reagent. The trifluoroacetate anion pairs with the protonated amine. This ion pair is more hydrophobic than the protonated amine alone, leading to increased retention on a C18 column.

  • Consider an Alternative Column Chemistry: If the above steps fail, a standard C18 column may not be suitable.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase (e.g., bare silica, diol, amide) with a mobile phase high in organic content (>80% acetonitrile). In HILIC, a water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to strong retention.[7] This is an excellent alternative for highly polar compounds.

    • Mixed-Mode Chromatography: These columns have stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities. This allows for dual retention mechanisms, providing tunable selectivity and excellent retention for charged analytes like this compound without requiring ion-pairing reagents.

Q3: My retention times are drifting from one injection to the next. What's causing this instability?

Answer: Retention time instability is often related to an improperly prepared or un-equilibrated system. For a basic amine, the most likely causes are:

  • Inadequate Column Equilibration: Columns, especially when using mobile phases with additives or buffers, require sufficient time to equilibrate. If you change the mobile phase composition, flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample. HILIC columns can require even longer equilibration times (up to 60 column volumes).[6]

  • Unbuffered Mobile Phase at a Critical pH: If your mobile phase pH is close to the pKa of a buffer component or the analyte without being properly buffered, small changes in solvent proportioning can lead to significant pH shifts, drastically altering retention time. Always use a buffer if you need to operate at a stable pH between 4 and 8.[2][10] Using 0.1% TFA or FA provides a stable low pH.

  • Mobile Phase Composition Change: Ensure your mobile phase is well-mixed and degassed. If solvents are mixed online by the pump, ensure the proportioning valves are working correctly. Evaporation of the more volatile organic solvent from the mobile phase reservoir can also occur over time, changing the composition and affecting retention.

Systematic Workflow for Mobile Phase Optimization

This workflow provides a logical progression from initial screening to a final, robust mobile phase.

Caption: A workflow for systematic HPLC mobile phase optimization.

References

Addressing poor peak shape in ion chromatography of amines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Diagnosing and Resolving Poor Peak Shape

Welcome to the technical support center for the ion chromatography of amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in their chromatographic analyses. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you achieve optimal separation performance.

Frequently Asked Questions (FAQs) about Poor Peak Shape in Amine Analysis

This section addresses the most common peak shape abnormalities encountered during the ion chromatography of amines: peak tailing, peak fronting, and split peaks. Each issue is broken down into its potential causes and a step-by-step troubleshooting guide.

Peak Tailing: Why are my amine peaks asymmetric with a drawn-out tail?

Peak tailing is the most prevalent peak shape issue in the chromatography of basic compounds like amines. It manifests as an asymmetrical peak where the latter half is broader than the front half. This distortion can compromise resolution and lead to inaccurate quantification.[1][2][3]

What causes peak tailing in amine analysis?

The primary driver of peak tailing for amines is secondary interactions between the basic amine analytes and the stationary phase.[1][2][4]

  • Secondary Ionic Interactions: Residual silanol groups on silica-based stationary phases are acidic and can interact strongly with protonated basic amines. This secondary retention mechanism slows the elution of a portion of the analyte molecules, resulting in a tailing peak.[1][2][4]

  • Metal Contamination: Trace metal contaminants in the sample, mobile phase, or on the column can chelate with amines, causing tailing.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent protonation of the amine analytes and the stationary phase, exacerbating secondary interactions.[5][6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, which can sometimes manifest as tailing.[4][8]

  • Column Degradation: Over time, the column's stationary phase can degrade, exposing more active sites for secondary interactions.[4]

Troubleshooting Guide for Peak Tailing

G

Step 1: Evaluate the Scope of the Problem.

  • Observe all peaks in the chromatogram. Does the tailing affect all peaks or only the amine analytes? If all peaks are tailing, it could indicate a physical problem with the column, such as a void or a clogged frit.[9] If only the amine peaks are tailing, the issue is likely chemical.

Step 2: Optimize the Mobile Phase pH.

  • The Goal: The mobile phase pH is a critical parameter for controlling the ionization state of both the amine analytes and the stationary phase. For cation-exchange chromatography of amines, a lower pH (acidic mobile phase) ensures the amines are fully protonated (cationic) and minimizes the ionization of residual silanol groups on the stationary phase, thus reducing secondary interactions.[2][5][6]

  • Protocol:

    • Determine the pKa of your amine analytes.

    • Prepare a series of mobile phases with pH values at least 1.5 to 2 pH units below the pKa of the amines.

    • Analyze your sample with each mobile phase to find the optimal pH that provides the best peak shape and retention.

Step 3: Consider Mobile Phase Modifiers.

  • Mechanism: Adding a competing base to the mobile phase can help to saturate the active sites on the stationary phase, preventing them from interacting with your amine analytes.[10]

  • Common Modifiers: In some forms of chromatography, small amounts of additives like triethylamine can be used. However, in ion chromatography, the eluent itself (e.g., methanesulfonic acid) acts as the primary driver of the separation.[11] Increasing the eluent concentration can sometimes improve peak shape by more effectively competing with the analyte for ion-exchange sites.

Step 4: Check for and Address Metal Contamination.

  • Diagnosis: If the above steps do not resolve the issue, metal contamination may be the culprit.

  • Protocol: Column Cleaning.

    • Disconnect the column from the detector.

    • Wash the column with a series of solutions designed to remove metal contaminants. A common procedure involves washing with a chelating agent like EDTA, followed by water, and then the mobile phase. Always consult the column manufacturer's guidelines for recommended cleaning procedures.

Step 5: Evaluate Sample Concentration and Injection Volume.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[8][9]

  • Protocol:

    • Dilute your sample by a factor of 10 and re-inject.

    • If the peak shape improves, you are likely overloading the column. Determine the optimal sample concentration that gives a good signal without compromising peak shape.

Parameter Effect on Peak Tailing Recommended Action
Mobile Phase pH Lowering the pH reduces silanol ionization and minimizes secondary interactions.[2][5][6]Adjust pH to be 1.5-2 units below the analyte pKa.
Eluent Concentration Higher concentrations can improve peak shape by increasing competition for exchange sites.Incrementally increase the eluent concentration.
Sample Concentration High concentrations can lead to column overload and peak distortion.[8][9]Dilute the sample.
Column Contamination Metal ions can cause chelation and tailing.[4]Perform a column cleaning procedure as per the manufacturer's instructions.

Peak Fronting: Why are my amine peaks broader in the first half?

Peak fronting is characterized by an asymmetric peak that is broader in the first half and narrower in the second half. This is a less common issue than peak tailing but can still significantly impact the accuracy of your results.[1][12]

What causes peak fronting in amine analysis?
  • Column Overload: This is the most frequent cause of peak fronting. When the amount of sample injected exceeds the column's capacity, the excess molecules travel through the column more quickly, leading to a fronting peak.[1][9][13]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to an uneven distribution of the analyte at the head of the column, resulting in peak fronting.[1]

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can cause the sample to be introduced unevenly, leading to distorted peaks.[1][12]

Troubleshooting Guide for Peak Fronting

G

Step 1: Address Potential Column Overload.

  • Protocol:

    • Reduce the concentration of your sample by a factor of 5 or 10 and re-inject.

    • Alternatively, decrease the injection volume.

    • If the peak shape becomes more symmetrical, column overload was the issue. You will need to determine the loading capacity of your column for your specific analytes.[1][9]

Step 2: Verify Sample Solubility.

  • Protocol:

    • Ensure your sample is completely dissolved in the injection solvent.

    • Ideally, the injection solvent should be the same as or weaker than the mobile phase to ensure proper focusing of the analyte band at the head of the column.

Step 3: Inspect the Column for Physical Damage.

  • Diagnosis: If the above steps do not resolve the fronting, a physical problem with the column is likely.

  • Protocol:

    • Disconnect the column and inspect the inlet frit for any discoloration or blockages.

    • If possible, gently tap the side of the column to see if the packing material has settled, creating a void.

    • If a void is suspected, the column may need to be replaced.[12] Using a guard column can help extend the life of your analytical column.[14]

Split Peaks: Why does my single amine peak appear as two or have a shoulder?

Split peaks, which can appear as a "twin" peak or a shoulder on the main peak, are a clear indication of a problem in the chromatographic system.[1]

What causes split peaks in amine analysis?
  • Column Void or Channeling: A void at the head of the column or channeling within the packing material can cause the sample to travel through the column via two different paths, resulting in a split peak.[1][9] This is a common cause when all peaks in the chromatogram are split.[15]

  • Partially Blocked Frit: A blockage in the inlet frit can cause an uneven distribution of the sample onto the column.[1][9]

  • Mismatch between Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte band to distort and split as it enters the column.[1]

  • Co-eluting Impurity: In some cases, what appears to be a split peak may actually be two closely eluting compounds.[16]

Troubleshooting Guide for Split Peaks

G

Step 1: Determine if the Issue is System-Wide.

  • Observation: If every peak in your chromatogram is split, the problem is likely located at the head of the column or before it.[15]

Step 2: Inspect the Column Inlet.

  • Protocol:

    • Disconnect the column and check the inlet frit for any particulate matter or discoloration. If it is blocked, it may be possible to replace the frit, or the entire column may need to be replaced.[9]

    • Check for a void in the column packing. If a void is present, the column should be replaced.[9]

Step 3: Evaluate the Injection Solvent.

  • Protocol:

    • Ensure that the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.

    • If you are using a strong solvent to dissolve your sample, try diluting it with the mobile phase before injection.

Step 4: Investigate Potential Co-elution.

  • Protocol:

    • If only a single peak is split, it may be two different compounds eluting very close together.[16]

    • To test this, slightly alter the chromatographic conditions, such as the mobile phase composition or temperature. If the two parts of the split peak separate further or merge, it is likely a co-elution issue that requires method development to resolve.

Column Care and Maintenance: Proactive Steps to Ensure Good Peak Shape

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and particulates, extending its lifetime and preserving good peak shape.[14]

  • Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter to prevent particulates from clogging the column frit.

  • Proper Column Storage: When not in use, store your column according to the manufacturer's instructions to prevent the stationary phase from drying out or degrading.

  • Regular Column Regeneration: For some applications, periodic column regeneration can help to remove strongly retained compounds and restore performance.[17][18][19] Consult your column's manual for recommended regeneration procedures.

By systematically working through these troubleshooting guides, you can effectively diagnose and resolve the root causes of poor peak shape in your ion chromatography analysis of amines, leading to more accurate and reliable results.

References

How to remove impurities from 1-Methylazepan-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of 1-Methylazepan-4-amine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during the purification of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected impurities?

The most prevalent and scalable method for synthesizing this compound is the reductive amination of 1-Methylazepan-4-one.[1][2] This reaction typically involves treating the ketone with an ammonia source (like ammonia, ammonium acetate, or ammonium chloride) and a reducing agent.

The primary impurities you will likely encounter are directly related to this process:

  • Unreacted Starting Material: 1-Methylazepan-4-one.

  • Reduction Byproduct: 1-Methylazepan-4-ol, formed by the direct reduction of the ketone starting material.

  • Dimeric Impurities: Bis(1-methylazepan-4-yl)amine, formed if the product amine reacts with another molecule of the intermediate imine before reduction.

  • Reagent Residues: Salts and residual reducing agents or their byproducts.

Understanding the nature of these impurities is the first step in designing an effective purification strategy.

Troubleshooting and Purification Guides
Q2: My crude product shows significant contamination with the starting ketone, 1-Methylazepan-4-one. How can I remove it?

This is a very common issue, especially if the reaction has not gone to completion. Due to the significant difference in basicity between the product amine (basic) and the starting ketone (neutral), an acid-base extraction is the most effective and scalable method for separation.

The amine product can be protonated to form a water-soluble ammonium salt, while the neutral ketone impurity remains in the organic phase.

G start Crude Product (Amine + Ketone) in Organic Solvent (e.g., EtOAc, DCM) add_acid Extract with aqueous acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 org_phase Organic Layer: Contains 1-Methylazepan-4-one (Discard or Recover) separate1->org_phase Organic aq_phase Aqueous Layer: Contains this compound as Hydrochloride Salt separate1->aq_phase Aqueous add_base Basify aqueous layer with NaOH or Na2CO3 to pH > 12 aq_phase->add_base extract_again Extract with fresh organic solvent (e.g., EtOAc) add_base->extract_again separate2 Separate Layers extract_again->separate2 final_org Organic Layer: Pure this compound separate2->final_org Organic final_aq Aqueous Layer (Discard) separate2->final_aq Aqueous dry Dry organic layer (Na2SO4), filter, and concentrate final_org->dry end_product Purified Product dry->end_product

Caption: Acid-base extraction workflow for amine purification.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The product amine will move to the aqueous layer as its hydrochloride salt.

  • Combine & Wash: Combine the aqueous layers. Perform a "back-extraction" with a small amount of fresh organic solvent to remove any residual ketone.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 50% NaOH solution) or a saturated sodium carbonate solution until the pH is strongly basic (pH > 12), confirmed with pH paper. The amine hydrochloride salt will be neutralized to the free amine, which may cause the solution to become cloudy.[3]

  • Product Extraction: Extract the basified aqueous layer multiple times with an organic solvent (EtOAc or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Q3: My product is clean of starting material, but TLC and NMR show a persistent, slightly less polar impurity. What could it be and how do I remove it?

This impurity is often the alcohol byproduct, 1-Methylazepan-4-ol . Since it is also a basic amine, it will follow the product during acid-base extraction, making this method ineffective. In this scenario, you must turn to chromatographic or physical separation methods.

Option 1: Flash Column Chromatography (Recommended)

Purifying basic amines on standard silica gel can be challenging due to strong interactions between the amine and acidic silanol groups on the silica surface, leading to peak tailing and potential product loss.[4][5]

ParameterStandard Silica GelAmine-Functionalized Silica
Stationary Phase Silica Gel (SiO₂)Amine-functionalized Silica (SiO₂-NH₂)
Mobile Phase DCM / Methanol / Triethylamine (e.g., 95:5:0.5)Hexane / Ethyl Acetate or DCM / Methanol
Rationale Triethylamine (TEA) is a competing base that deactivates the acidic silanol sites, improving peak shape.The functionalized surface is weakly basic, preventing strong amine adsorption and allowing for standard solvent systems without additives.[5][6]
Pros Uses readily available materials.Superior peak shape, higher resolution, no need for basic additives.
Cons TEA can be difficult to remove; potential for inconsistent results.More expensive stationary phase.
  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or Hexane/EtOAc with 0.5% TEA).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for best results. Place this at the top of the column.

  • Elution: Start with a low-polarity mobile phase and gradually increase the concentration of the polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% Methanol in DCM (with 0.5% TEA constant throughout).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

Option 2: Fractional Distillation Under Vacuum

If the alcohol and amine products have a sufficient boiling point difference, vacuum distillation can be an effective, non-chromatographic purification method. This is best suited for larger scales (>5 g).

  • This compound Boiling Point: ~196 °C at 760 mmHg (Predicted).[7] The boiling point will be significantly lower under vacuum.

  • 1-Methylazepan-4-ol Boiling Point: Expected to be higher than the amine due to hydrogen bonding.

A vacuum distillation setup with a short Vigreux column is recommended to achieve efficient separation.

Q4: How can I obtain a highly pure, solid form of my product for analytical or downstream use?

While the free base of this compound is often an oil, converting it to a salt, typically the hydrochloride (HCl) salt , is an excellent strategy for final purification and obtaining a stable, crystalline solid.[8] Impurities often have different solubilities as salts, allowing for purification via recrystallization.

  • Salt Formation: Dissolve the purified free-base amine in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.

  • Slowly add a solution of HCl in ether or IPA (or bubble dry HCl gas through the solution) while stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold ether.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent system. Common systems for amine hydrochlorides include ethanol/ether, isopropanol/hexane, or methanol.[9]

  • Allow the solution to cool slowly to room temperature, then in a freezer, to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a cold solvent, and dry under vacuum.

G start Crude this compound check_ketone Is starting ketone the major impurity? start->check_ketone acid_base Perform Acid-Base Extraction (Protocol 1) check_ketone->acid_base Yes check_alcohol Is alcohol byproduct the major impurity? check_ketone->check_alcohol No acid_base->check_alcohol chromatography Use Flash Chromatography (Protocol 2) check_alcohol->chromatography Yes check_solid Is a high-purity solid required? check_alcohol->check_solid No chromatography->check_solid salt_form Form and Recrystallize HCl Salt (Protocol 3) check_solid->salt_form Yes final_product Pure Product check_solid->final_product No salt_form->final_product

References

Technical Support Center: Refining Purification Methods for Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate science of purifying polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your purification strategies.

Polar amines are notoriously difficult to purify due to their inherent basicity and high polarity. These characteristics can lead to a host of issues including poor retention in reversed-phase chromatography, strong, often irreversible, binding to acidic silica in normal-phase, and problematic peak shapes.[1][2][3] This guide will navigate these challenges by providing in-depth, field-proven insights in a direct question-and-answer format.

Troubleshooting Guides & Method Selection

This section addresses specific, common problems encountered during the purification of polar amine compounds and provides a logical workflow for selecting the most appropriate purification strategy.

Initial Method Selection Workflow

Choosing the right initial purification strategy is critical. The following diagram outlines a decision-making process based on the properties of your polar amine compound.

MethodSelection cluster_input Compound Properties cluster_screening Primary Screening cluster_decision Method Selection cluster_methods Purification Techniques Compound Polar Amine Compound TLC TLC Screening (Normal & Reversed-Phase) Compound->TLC RP_Decision Retained on RP-TLC? TLC->RP_Decision Evaluate RP behavior NP_Decision Streaking on NP-TLC? TLC->NP_Decision Evaluate NP behavior RP_HPLC Reversed-Phase HPLC (pH & mobile phase optimization) RP_Decision->RP_HPLC Yes HILIC HILIC RP_Decision->HILIC No (Elutes in void) NP_Decision->HILIC No (Stays at baseline) NP_Modified Normal-Phase (Modified Mobile Phase) NP_Decision->NP_Modified Yes Mixed_Mode Mixed-Mode Chromatography RP_HPLC->Mixed_Mode For improved retention of ionizable compounds HILIC->Mixed_Mode For complex mixtures or poor peak shape Alt_Stationary Alternative Stationary Phases (Amine, Alumina) NP_Modified->Alt_Stationary If tailing persists SFC Supercritical Fluid Chromatography (SFC) Alt_Stationary->SFC For chiral separations or green chemistry alternative

Caption: Workflow for selecting an initial purification method for polar amine compounds.

Chromatography Troubleshooting
Question: My polar amine compound shows significant peak tailing on a standard silica gel column. How can I improve the peak shape?

Answer:

Peak tailing is a frequent issue when purifying amines on silica gel.[1][4] This phenomenon is primarily caused by strong secondary interactions between the basic amine functionality and acidic silanol groups on the silica surface.[5][6] This acid-base interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the elution peak.[7]

Here are several strategies to mitigate this problem, starting with the simplest to implement:

  • Mobile Phase Modification: The most straightforward approach is to add a small amount of a basic modifier to your eluent. This modifier competes with your amine for the active acidic sites on the silica, effectively masking them.[1][2]

    • Triethylamine (TEA): Typically, adding 0.1-1% (v/v) of TEA to your mobile phase is effective.[1]

    • Ammonia: For more polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be used. A common eluent system is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1).[1][8]

  • Change of Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase that is less acidic or basic in nature.

    • Amine-functionalized Silica: These columns have an amino-propyl bonded phase which creates a "base shield," minimizing the interaction between your compound and the underlying silica.[2][9] This is often a very effective solution for purifying basic amines.[2]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina is generally preferred for amines.[1]

    • Deactivated Silica Gel: You can deactivate silica gel by pre-treating it with a base before running your chromatography.[1]

Question: My polar amine elutes in the void volume on my C18 reversed-phase column. How can I achieve retention?

Answer:

This is a classic problem for highly polar compounds in reversed-phase chromatography (RPC).[3][10] The polar nature of your amine leads to minimal interaction with the non-polar C18 stationary phase, causing it to elute with the solvent front.[11] Here are some effective strategies to increase retention:

  • pH Adjustment of the Mobile Phase: The retention of ionizable compounds like amines is highly dependent on the pH of the mobile phase.[12] By increasing the pH of the mobile phase to be about two pH units above the pKa of your amine, you can suppress its ionization, making it more hydrophobic and thus more retentive on the C18 column.[12][13][14] Volatile bases like triethylamine (TEA) or ammonium hydroxide are often used at low concentrations (e.g., 0.1%) for this purpose.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for RPC.[10][11][15] It utilizes a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11][16] In HILIC, water acts as the strong eluting solvent.[10][11]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics.[17][18][19] This dual retention mechanism can significantly enhance the retention of polar and ionizable compounds without the need for ion-pairing reagents.[17][18] These columns are particularly useful for separating complex mixtures containing compounds with a wide range of polarities.[20]

Question: I am considering Supercritical Fluid Chromatography (SFC) for my polar amine. What are the key considerations?

Answer:

SFC is increasingly popular for both chiral and achiral separations of polar compounds, offering advantages like faster separations and being a "greener" alternative to HPLC.[21][22] For polar amines, here are the key points to consider:

  • Mobile Phase Additives: Basic compounds often exhibit poor peak shape in SFC. The addition of a basic additive to the co-solvent (modifier) is usually necessary to improve peak shape and resolution.[22][23] Common additives include diethylamine (DEA), triethylamine (TEA), or isopropylamine (IPA).[22][24] Ammonium acetate or ammonium hydroxide are also used, especially when interfacing with mass spectrometry.[21][24]

  • Co-Solvent Selection: A polar organic co-solvent, most commonly methanol, is used with carbon dioxide. The choice and proportion of the co-solvent are critical for achieving the desired selectivity.[24]

  • Water as an Additive: For highly polar compounds, adding a small amount of water (1-5%) to the co-solvent can improve solubility and peak shape.[24]

Crystallization and Extraction Troubleshooting
Question: I am trying to purify my chiral polar amine via diastereomeric salt crystallization, but the separation is poor. What can I do?

Answer:

Poor resolution in diastereomeric salt crystallization can stem from several factors. Here's a systematic approach to troubleshooting:

  • Solvent Screening: The choice of solvent is paramount. A single solvent may not be optimal. Experiment with a variety of solvents with different polarities. A co-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization, can be very effective.[25] It has been shown that switching solvents can sometimes lead to the crystallization of the other diastereomer.[26]

  • Stoichiometry of the Resolving Agent: A 1:1 molar ratio of the amine to the chiral resolving agent is not always the best. It is advisable to screen different stoichiometries, for instance, starting with 0.5 molar equivalents of the resolving agent.[26]

  • Equilibration Time: Ensure that the crystallization process has reached thermodynamic equilibrium. The optimal stirring time can vary; for some systems, 30 minutes is sufficient, while others may benefit from longer times.[26] However, be aware that some resolutions are kinetically controlled, and prolonged stirring could be detrimental.[26]

  • Solid Solution Formation: In some challenging cases, the two diastereomers may co-crystallize, forming a solid solution.[26] This makes separation by simple crystallization difficult. Advanced techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (PXRD) can help to understand the solid-state behavior.[26]

Frequently Asked Questions (FAQs)

Q1: Can I use ion-exchange chromatography for polar amine purification?

A1: Yes, ion-exchange chromatography (IEX) is a well-established method for separating charged molecules like amines.[27][28] In cation-exchange chromatography, the positively charged (protonated) amine binds to a negatively charged stationary phase.[29] Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.[28] IEX is particularly useful for separating amines from neutral or acidic impurities.

Q2: My polar amine seems to be unstable on silica gel. What are my options?

A2: The acidic nature of silica gel can indeed cause the degradation of sensitive compounds.[1][12] If you suspect your compound is decomposing, you should:

  • Deactivate the silica: As mentioned earlier, pre-treating the silica with a basic modifier can neutralize the acidic sites.[30]

  • Use an alternative stationary phase: Basic alumina, diol, or amine-functionalized columns are less harsh alternatives.[30]

  • Consider reversed-phase or HILIC: These techniques use different stationary and mobile phases that may be more compatible with your compound.

Q3: What is the "2 pH rule" for purifying amines by reversed-phase chromatography?

A3: The "2 pH rule" is a guideline for controlling the ionization state of an amine to enhance its retention in reversed-phase chromatography. It states that to deprotonate an amine and make it more hydrophobic (and thus more retentive), the pH of the mobile phase should be adjusted to at least two units above the amine's pKa.[12]

Q4: Are there any "green" or more environmentally friendly methods for purifying polar amines?

A4: Yes, there is a growing emphasis on sustainable chemistry.

  • Supercritical Fluid Chromatography (SFC): SFC is considered a "greener" technique because it primarily uses compressed carbon dioxide as the main mobile phase, significantly reducing the consumption of organic solvents.[22]

  • HILIC: While HILIC uses acetonitrile, the strong solvent is water, which can make the waste stream less hazardous compared to traditional normal-phase chromatography that often employs chlorinated solvents.[10] Additionally, silica columns used in HILIC can sometimes be reused, reducing waste.[10]

Data Tables for Quick Reference

Table 1: Recommended Starting Conditions for Different Chromatographic Modes
Chromatographic ModeStationary PhaseTypical Mobile Phase (A/B)Key Considerations for Polar Amines
Normal-Phase Silica GelA: Hexane/HeptaneB: Ethyl Acetate/MethanolAdd 0.1-1% TEA or NH4OH to mobile phase to reduce peak tailing.[1]
Reversed-Phase C18, C8A: Water + Buffer (e.g., Formic Acid or Ammonium Hydroxide)B: Acetonitrile/MethanolAdjust pH to > pKa + 2 for better retention.[12] Use columns stable at high pH.
HILIC Silica, Amide, DiolA: Acetonitrile (>80%)B: Aqueous Buffer (e.g., Ammonium Formate)Ensure sample is dissolved in a weak solvent (high organic).[25]
SFC Chiral or AchiralA: Supercritical CO2B: Methanol + AdditiveAdd basic modifier (e.g., DEA, IPA) to co-solvent for good peak shape.[22][24]
Mixed-Mode Cation-Exchange & RPA: Aqueous BufferB: AcetonitrileOffers dual retention mechanism for enhanced selectivity.[17][18]
Ion-Exchange Cation-ExchangerA: Low Ionic Strength BufferB: High Ionic Strength Buffer (Salt Gradient)Elution by increasing salt concentration or changing pH.[28]
Table 2: Common Mobile Phase Additives for Amine Purification
AdditiveTypical ConcentrationPurposeChromatographic Mode(s)
Triethylamine (TEA) 0.1 - 1%Reduces peak tailing by masking silanols.[1][30]Normal-Phase, Reversed-Phase
Ammonium Hydroxide 0.1 - 2%Basic modifier for highly polar amines.[1]Normal-Phase, Reversed-Phase
Formic Acid 0.1%Acidic modifier to protonate amines (for low pH RP).Reversed-Phase
Ammonium Formate/Acetate 10 - 20 mMBuffer for pH control and MS compatibility.[25]HILIC, Reversed-Phase
Diethylamine (DEA) 0.1 - 0.5%Basic additive for improved peak shape.[22]SFC

Experimental Protocols

Protocol 1: General Screening for a New Polar Amine Compound
  • Solubility Test: Determine the solubility of your crude sample in common chromatographic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile, Water).

  • TLC Analysis (Normal-Phase):

    • Spot the compound on a silica gel TLC plate.

    • Develop the plate using a series of solvent systems with increasing polarity (e.g., 100% Hexane, 9:1 Hexane:EtOAc, ..., 100% EtOAc, 9:1 EtOAc:MeOH).

    • If the spot remains at the baseline, add 1% TEA or NH4OH to a polar solvent system (e.g., 95:5 DCM:MeOH) and re-run.[1]

  • TLC Analysis (Reversed-Phase):

    • Spot the compound on a C18-functionalized TLC plate.

    • Develop the plate with a polar mobile phase (e.g., 1:1 Acetonitrile:Water).

    • If the compound runs at the solvent front, it is a good candidate for HILIC.[10]

  • Method Selection: Based on the TLC results, choose the most promising purification technique using the workflow diagram provided above.

Protocol 2: Deactivating a Silica Gel Column for Flash Chromatography
  • Column Packing: Dry pack the column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[30]

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Loading and Elution: Load your sample and run the chromatography using your pre-determined solvent system.

References

Minimizing degradation of 1-Methylazepan-4-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-Methylazepan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound in your experiments. Here, we will delve into the critical aspects of storage, handling, and troubleshooting to minimize degradation and ensure reliable experimental outcomes.

Introduction: The Intrinsic Stability of this compound

This compound is a cyclic tertiary amine, a structural motif of increasing importance in medicinal chemistry.[1] Like many amines, its stability is paramount for reproducible results. The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, and its hygroscopic nature can introduce water, a reactant in potential degradation pathways. Understanding these inherent properties is the first step toward effective preservation.

This guide provides a proactive approach to minimizing degradation, focusing on preventative storage and handling, as well as reactive measures for troubleshooting when degradation is suspected.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored at or below -20°C in a tightly sealed container.[2] To mitigate oxidation and hydrolysis, it is highly recommended to store it under an inert atmosphere, such as argon or nitrogen. The container should be made of a non-reactive material like amber glass or high-density polyethylene (HDPE).

Q2: Should I store this compound as a free base or a salt?

A2: Storing this compound as a hydrochloride salt is a prudent strategy to enhance its stability. Amine salts are generally less prone to oxidation than their free base counterparts. However, it is crucial to note that amine salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] Therefore, even when stored as a salt, stringent protection from moisture is essential.

Q3: What are the visible signs of degradation?

A3: The initial visual indicator of degradation is often a change in color. A pure sample of this compound should be a clear, colorless to light yellow liquid. The development of a darker yellow or brown hue can signify the presence of degradation products, likely resulting from oxidation. Another sign can be a change in viscosity or the appearance of solid precipitates.

Q4: How does exposure to air affect the compound?

A4: Exposure to atmospheric oxygen is a primary driver of degradation for tertiary amines.[4][5] The nitrogen atom and adjacent carbon atoms are susceptible to oxidation. This can lead to the formation of N-oxides, or more complex degradation pathways including N-demethylation to form the secondary amine, azepan-4-amine, and formaldehyde.[6][7] These degradation products can interfere with your experiments and compromise the purity of your starting material.

Q5: Can light exposure cause degradation?

A5: Yes, photolytic degradation can occur in light-sensitive compounds.[8] While specific data on the photosensitivity of this compound is not extensively published, it is a standard best practice to store all reactive chemicals in amber-colored vials or in the dark to prevent potential photodegradation.

Troubleshooting Guide

If you suspect degradation of your this compound stock, this guide will help you identify the potential cause and implement a corrective action.

Problem Potential Cause Recommended Solution & Rationale
Discoloration (Yellowing/Browning) Oxidation: Exposure to atmospheric oxygen. This is the most common cause of discoloration in amines.[4]Purge with Inert Gas: Before sealing, flush the container with argon or nitrogen to displace oxygen. Store as a Salt: Convert the free base to its hydrochloride salt to reduce susceptibility to oxidation. Re-purify: If purity is critical, re-purification by distillation or chromatography may be necessary.
Appearance of Impurity Peaks in GC-MS or HPLC N-Demethylation: A common oxidative degradation pathway for N-methyl amines, leading to the formation of the corresponding secondary amine.[6][9] Ring Opening/Oxidation: The azepane ring itself can be susceptible to oxidative cleavage under certain conditions.[9]Confirm Impurity Structure: Use mass spectrometry to identify the mass of the impurity. An impurity with a mass 14 Da less than the parent compound suggests N-demethylation. Perform Forced Degradation Study: A controlled study exposing the compound to heat, light, and oxidizing agents can help confirm the identity of degradants.[10][11] Re-evaluate Storage: Ensure the compound is stored under an inert atmosphere and at a low temperature to minimize further degradation.
Poor Reproducibility in Experiments Hydrolysis: If the compound has been exposed to moisture, especially if stored as a salt, hydrolysis could occur, although less common for this specific structure.[4] Presence of Non-Volatile Impurities: Degradation can lead to the formation of less volatile, polymeric materials not easily detected by GC.Switch to Anhydrous Solvents: Ensure all solvents used for preparing stock solutions are anhydrous. Use qNMR for Purity Assessment: Quantitative NMR can provide an absolute measure of purity and detect a wider range of impurities than chromatography.[12][13][14] Filter Stock Solutions: Before use, filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter.
Change in pH of Stock Solutions Formation of Acidic Degradation Products: Oxidative degradation can sometimes lead to the formation of acidic byproducts.Monitor pH: Periodically check the pH of aqueous stock solutions. Buffer Solutions: If compatible with your application, consider preparing stock solutions in a suitable buffer to maintain a stable pH.

Visualizing the Troubleshooting Workflow

The following flowchart illustrates a logical approach to troubleshooting potential degradation of this compound.

start Suspected Degradation of This compound visual_check Visual Inspection: - Discoloration? - Precipitate? start->visual_check analytical_check Analytical Verification: - GC-MS - HPLC - qNMR visual_check->analytical_check Abnormality Observed no_issue No Significant Degradation Continue with Experiment visual_check->no_issue No Abnormality analytical_check->no_issue Purity Confirmed degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed Impurity Peaks Detected identify_cause Identify Cause: - Improper Storage? - Air/Moisture Exposure? degradation_confirmed->identify_cause solution Implement Solution: - Purge with Inert Gas - Store at -20°C - Convert to Salt - Re-purify if needed identify_cause->solution end Stable Compound for Future Experiments solution->end

Caption: A decision-making workflow for troubleshooting this compound degradation.

Potential Degradation Pathways

Understanding the likely chemical transformations that this compound can undergo is key to preventing them. The primary degradation routes are oxidative.

parent This compound n_oxide This compound N-oxide parent->n_oxide Oxidation (O2) demethylated Azepan-4-amine + Formaldehyde parent->demethylated Oxidative N-Demethylation (O2) ring_opened Ring-Opened Products parent->ring_opened Further Oxidation

Caption: Potential oxidative degradation pathways for this compound.

Experimental Protocol: Purity Assessment by GC-MS

This protocol provides a general method for assessing the purity of this compound and detecting potential volatile impurities.

1. Objective: To determine the purity of a this compound sample and identify potential degradation products by Gas Chromatography-Mass Spectrometry (GC-MS).

2. Materials:

  • This compound sample

  • Dichloromethane (DCM), HPLC grade or higher

  • Anhydrous Sodium Sulfate

  • GC vials with inserts

  • Micropipettes

3. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is generally suitable for amine analysis.[15]

4. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in DCM.

  • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL in DCM.

  • Dry the solution over a small amount of anhydrous sodium sulfate to remove any residual moisture.

  • Transfer the dried solution to a GC vial.

5. GC-MS Parameters:

Parameter Setting Rationale
Inlet Temperature 250 °CEnsures complete volatilization of the analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and peak tailing.
Injection Volume 1 µL
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 60 °C (hold 2 min)Starts at a low temperature to trap analytes at the head of the column.
Ramp: 10 °C/min to 280 °CA steady ramp allows for good separation of compounds with different boiling points.
Final Hold: 5 min at 280 °CEnsures elution of any less volatile compounds.
Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible mass spectra for library matching.
Mass Range 35 - 350 amuCovers the expected mass range of the parent compound and likely degradation products.

6. Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks.

  • Calculate the area percentage of the main peak to estimate purity.

  • For any significant impurity peaks, analyze the mass spectrum and compare it to a spectral library (e.g., NIST) for tentative identification.

  • Look for characteristic fragments. For example, the loss of a methyl group (M-15) or other fragments indicative of the azepane ring structure.

References

Validation & Comparative

A Comparative Guide to the Quantification of 1-Methylazepan-4-amine: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and research, the precise and accurate quantification of small molecules is paramount. 1-Methylazepan-4-amine, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methodologies to ensure quality, safety, and efficacy. This guide provides an in-depth comparison of two prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances and select the most appropriate method for their specific analytical challenges.

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a cyclic aliphatic amine. Its structural precursor, 1-methylazepan-4-one, is a recognized intermediate in the synthesis of compounds like Clemastine, an antihistamine.[1][2][3] The purity and concentration of this compound in reaction mixtures, formulations, and biological matrices are critical quality attributes that can significantly impact the final product's pharmacological profile and safety. Therefore, the choice of analytical technique for its quantification is a decision with far-reaching implications.

This guide will dissect the principles of HPLC-UV and LC-MS/MS, present detailed experimental protocols, and offer a head-to-head comparison of their performance characteristics, empowering you to make an informed decision based on scientific evidence and practical considerations.

The Contenders: A Tale of Two Detectors

The fundamental distinction between HPLC and LC-MS lies in their detection mechanisms.[4] Both techniques utilize liquid chromatography to separate components of a mixture.[5][6] However, what happens post-separation is what sets them apart.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

Principle of Operation: HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[5][6] Following separation, the eluent passes through a UV-Vis detector. Molecules that contain a chromophore—a part of the molecule that absorbs light—will absorb light at specific wavelengths.[7][8] The amount of light absorbed is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law.[8]

For a molecule like this compound, which is a small, aliphatic amine, it lacks a significant chromophore to absorb UV light in the typical range of 200-400 nm.[7][9] This presents a significant challenge for direct HPLC-UV analysis. To overcome this, a process called derivatization is necessary.[9][10][11] Derivatization involves chemically modifying the analyte to attach a chromophore, making it "visible" to the UV detector.[11]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS also begins with chromatographic separation.[12][13] However, instead of a UV detector, the eluent is directed into a mass spectrometer. Here, molecules are ionized, creating charged particles.[12][14] A tandem mass spectrometer (often a triple quadrupole) then performs two stages of mass analysis.[14][15]

In the first stage (MS1), ions of a specific mass-to-charge ratio (m/z) corresponding to the parent molecule (the "precursor ion") are selected. These selected ions are then fragmented in a collision cell.[12][15] In the second stage (MS2), specific fragment ions (the "product ions") are monitored.[12][15] This process of selecting a precursor ion and monitoring a specific product ion is called Multiple Reaction Monitoring (MRM) and provides exceptional selectivity and sensitivity.[16][17]

Experimental Design: A Practical Head-to-Head Comparison

To provide a tangible comparison, we will outline detailed experimental protocols for the quantification of this compound using both HPLC-UV (with derivatization) and LC-MS/MS. These protocols are designed to be self-validating, adhering to principles outlined in regulatory guidelines such as those from the FDA and ICH.[18][19][20][21]

HPLC-UV Method with Pre-Column Derivatization

The core challenge for HPLC-UV analysis of this compound is its lack of a UV chromophore.[9] To address this, a pre-column derivatization step is essential.[10][11] Reagents like 2,4-dinitrofluorobenzene (DNFB) or similar halogenated nitrobenzene compounds can be used to introduce a strongly UV-absorbing moiety onto the amine.[10][22]

Experimental Workflow: HPLC-UV with Derivatization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis Sample Sample containing This compound Deriv Add Derivatization Reagent (e.g., DNFB) & Buffer Sample->Deriv Step 1 React Incubate to allow derivatization reaction Deriv->React Step 2 Quench Quench reaction React->Quench Step 3 Inject Inject derivatized sample Quench->Inject Step 4 Column C18 Reverse-Phase Separation Inject->Column Step 5 Detect UV Detection at appropriate λmax Column->Detect Step 6 Data Data Acquisition & Quantification Detect->Data Step 7 LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Sample containing This compound Dilute Dilute with mobile phase (or perform extraction) Sample->Dilute Step 1 Spike Spike with Internal Standard (IS) Dilute->Spike Step 2 Inject Inject sample Spike->Inject Step 3 Column C18 or HILIC Separation Inject->Column Step 4 Ionize Electrospray Ionization (ESI+) Column->Ionize Step 5 MS1 Q1: Precursor Ion Selection (m/z) Ionize->MS1 Step 6 CID Q2: Collision-Induced Dissociation (CID) MS1->CID Step 7 MS2 Q3: Product Ion Monitoring (m/z) CID->MS2 Step 8 Data Data Acquisition & Quantification MS2->Data Step 9

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Azepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation for Azepane Derivatives in Pharmaceutical Development

Azepane and its derivatives represent a significant class of seven-membered nitrogen-containing heterocyclic compounds with broad pharmacological applications, including as anticonvulsants, antidepressants, and antipsychotics.[1][2] The therapeutic efficacy and safety of drugs containing these moieties are intrinsically linked to their quality, which necessitates rigorous analytical control throughout the drug development lifecycle. Validated analytical methods are the cornerstone of this control, providing the irrefutable evidence that a method is fit for its intended purpose, ensuring product quality, and satisfying regulatory requirements.[3][4]

This guide provides a comprehensive comparison of analytical methodologies for the validation of azepane derivatives, drawing upon established principles from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10][11] We will delve into the practical application of these guidelines to High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS), offering detailed experimental protocols and insights into the causality behind methodological choices.

The objective is to equip researchers, scientists, and drug development professionals with the knowledge to develop and validate robust, reliable, and compliant analytical methods for this important class of compounds.

The Foundation: Understanding the ICH Q2(R1) and FDA Guidelines

The validation of analytical procedures is a systematic process that demonstrates a method's suitability for its intended use.[11][12] The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," and the recently updated ICH Q2(R2)/Q14 framework, provide a harmonized approach to analytical procedure development and validation.[5][9][13][14] These guidelines outline the key validation characteristics that must be evaluated:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12][15]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12][15]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6][9][12]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3][16] This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12][15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][17]

The following sections will explore the practical application of these principles to the analysis of azepane derivatives using HPLC, GC, and MS.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Azepane Analysis

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its versatility, high resolution, and sensitivity.[18] For azepane derivatives, which are often non-volatile and thermally labile, reversed-phase HPLC with UV detection is the most common approach.

Comparative Performance of HPLC Methods
ParameterTypical Performance for Azepane DerivativesCausality and Experimental Considerations
Stationary Phase C18 or C8 (250 x 4.6 mm, 5 µm)The non-polar nature of C18 and C8 columns provides good retention and separation for the moderately polar azepane ring system. The choice between C18 and C8 depends on the overall polarity of the derivative; more polar derivatives may exhibit better retention on a C8 column.
Mobile Phase Acetonitrile/Methanol and a buffered aqueous phase (e.g., ammonium acetate, phosphate buffer)The organic modifier (acetonitrile or methanol) controls the elution strength. A buffer is crucial to control the ionization state of the basic nitrogen in the azepane ring, ensuring consistent retention times and peak shapes. A pH between 3 and 7 is generally recommended to avoid silica dissolution at high pH and to ensure the analyte is in a single ionic form.
Detection UV/PDA at a wavelength of maximum absorbance (typically 220-280 nm)The choice of wavelength depends on the chromophores present in the azepane derivative. A photodiode array (PDA) detector is advantageous as it can provide spectral information, aiding in peak identification and purity assessment.[19]
Linearity (r²) > 0.999A high correlation coefficient indicates a strong linear relationship between concentration and response, which is essential for accurate quantitation.
Accuracy (% Recovery) 98.0 - 102.0%This demonstrates the closeness of the measured value to the true value and is typically assessed by spiking a placebo with a known amount of the analyte.[12]
Precision (% RSD) Repeatability: < 1.0%; Intermediate Precision: < 2.0%Low relative standard deviation (RSD) values indicate minimal variability in the measurements, ensuring the reliability of the method.[17]
LOD / LOQ LOD: ~0.01-0.1 µg/mL; LOQ: ~0.03-0.3 µg/mLThese values are highly dependent on the chromophore of the specific azepane derivative and the detector's sensitivity.
Experimental Protocol: HPLC Method Validation for an Azepane Derivative

This protocol outlines the key steps for validating an HPLC method for the quantification of an azepane derivative in a pharmaceutical formulation.

1. System Suitability:

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Prepare a standard solution of the azepane derivative at a concentration of 100 µg/mL.

    • Inject the standard solution six times.

    • Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria: RSD of peak area < 1.0%, tailing factor < 2.0, theoretical plates > 2000.

2. Specificity:

  • Objective: To demonstrate that the method is selective for the analyte in the presence of excipients and potential degradation products.

  • Procedure:

    • Analyze a blank (placebo), a standard solution of the azepane derivative, and a sample of the drug product.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the drug product and analyze the stressed samples.

  • Acceptance Criteria: The peak for the azepane derivative should be well-resolved from any other peaks, and there should be no interference at the retention time of the analyte in the blank or placebo chromatograms.

3. Linearity and Range:

  • Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

  • Procedure:

    • Prepare a series of at least five standard solutions of the azepane derivative covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: r² ≥ 0.999.[19]

4. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare placebo samples spiked with the azepane derivative at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the drug product at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: RSD < 2.0%.[17]

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 * (Standard Deviation of the Response) / Slope

      • LOQ = 10 * (Standard Deviation of the Response) / Slope

  • Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

7. Robustness:

  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in method parameters.

  • Procedure:

    • Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization System Suitability System Suitability Method Optimization->System Suitability Specificity Specificity System Suitability->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

Gas Chromatography (GC): A Viable Alternative for Volatile Derivatives

While HPLC is generally preferred for non-volatile compounds, Gas Chromatography can be an excellent choice for the analysis of more volatile or thermally stable azepane derivatives. For less volatile derivatives, derivatization is often necessary to increase volatility and improve peak shape.[20][21]

Comparative Performance of GC Methods
ParameterTypical Performance for Azepane DerivativesCausality and Experimental Considerations
Column Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane)The choice of stationary phase depends on the polarity of the analyte. A non-polar phase is generally a good starting point for many organic molecules.
Injector Temperature 250 - 280 °CThe temperature must be high enough to ensure complete volatilization of the analyte without causing thermal degradation.[22]
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)FID is a universal detector for organic compounds. NPD offers higher selectivity and sensitivity for nitrogen-containing compounds like azepanes.
Derivatization Acylation or silylationFor azepane derivatives with active hydrogens (e.g., secondary amines), derivatization is often required to reduce polarity, increase volatility, and prevent peak tailing.[20]
Linearity (r²) > 0.999Similar to HPLC, a high correlation coefficient is crucial for accurate quantification.
Accuracy (% Recovery) 95.0 - 105.0%The acceptance criteria for GC can sometimes be slightly wider than for HPLC due to the potential for variability in derivatization and injection.
Precision (% RSD) Repeatability: < 2.0%; Intermediate Precision: < 3.0%Precision can be influenced by the reproducibility of the derivatization reaction and the injection technique.
LOD / LOQ FID: LOD ~0.1-1 ng on column; LOQ ~0.3-3 ng on column. NPD: Significantly lower.NPD provides enhanced sensitivity for nitrogen-containing compounds.
Experimental Protocol: GC Method Validation for a Derivatized Azepane Derivative

This protocol outlines the validation of a GC method for a derivatized azepane derivative.

1. Derivatization Optimization:

  • Objective: To determine the optimal conditions for the derivatization reaction.

  • Procedure:

    • Evaluate different derivatizing agents (e.g., trifluoroacetic anhydride for acylation, BSTFA for silylation).

    • Optimize reaction time, temperature, and reagent concentration.

  • Acceptance Criteria: The reaction should be complete, reproducible, and produce a stable derivative.

2. System Suitability, Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness:

  • The validation of these parameters follows the same principles as outlined for the HPLC method, with adjustments for the GC technique (e.g., varying injector and detector temperatures for robustness).

GC_Validation_Process Analyte (Azepane Derivative) Analyte (Azepane Derivative) Derivatization Derivatization Analyte (Azepane Derivative)->Derivatization GC Analysis GC Analysis Derivatization->GC Analysis Data Evaluation Data Evaluation GC Analysis->Data Evaluation Validation Report Validation Report Data Evaluation->Validation Report

Caption: Key steps in GC method validation for azepane derivatives.

Mass Spectrometry (MS): For Unambiguous Identification and High Sensitivity

Mass Spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), provides unparalleled specificity and sensitivity for the analysis of azepane derivatives.[23] It is particularly valuable for impurity profiling, metabolite identification, and trace-level quantification.

Comparative Performance of MS Methods
ParameterLC-MS/MSGC-MSCausality and Experimental Considerations
Ionization Source Electrospray Ionization (ESI)Electron Ionization (EI)ESI is a soft ionization technique suitable for non-volatile and thermally labile compounds, producing protonated molecules [M+H]+. EI is a hard ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for structural elucidation.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), OrbitrapQuadrupole, Ion TrapThe choice of mass analyzer depends on the required resolution, mass accuracy, and speed of analysis. High-resolution mass spectrometry (HRMS) is invaluable for confirming elemental composition.[24]
Mode of Operation Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM)Full Scan, SIMSIM and MRM modes offer significantly higher sensitivity and selectivity for quantitative analysis by monitoring specific ions or transitions. Full scan mode is used for qualitative analysis and identification of unknown compounds.
Linearity (r²) > 0.999Excellent linearity is typically achieved with MS detection.
Accuracy (% Recovery) 95.0 - 105.0%Similar to other techniques, accuracy is crucial for reliable quantification.
Precision (% RSD) < 5.0%< 10.0%Precision can be influenced by matrix effects in LC-MS and the reproducibility of the GC injection.
LOD / LOQ pg to fg levelpg to ng levelMS detection offers exceptional sensitivity, enabling the analysis of very low concentrations of analytes.
Experimental Protocol: LC-MS/MS Method Validation for an Azepane Derivative in a Biological Matrix

This protocol focuses on the validation of an LC-MS/MS method for quantifying an azepane derivative in plasma, a common scenario in pharmacokinetic studies.

1. Method Development:

  • Objective: To optimize the chromatographic and mass spectrometric conditions.

  • Procedure:

    • Optimize the mobile phase and gradient to achieve good peak shape and separation from matrix components.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates).

    • Select precursor and product ions for MRM transitions for both the analyte and an internal standard.

2. Validation Parameters:

  • Specificity/Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

  • Linearity, Accuracy, and Precision: Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of the analyte. Analyze these samples on three separate occasions to determine intra- and inter-day accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

LCMS_Validation_Logic Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Extract Analyte MS Detection (MRM) MS Detection (MRM) LC Separation->MS Detection (MRM) Isolate Analyte Quantification Quantification MS Detection (MRM)->Quantification Measure Analyte

Caption: Logical flow of an LC-MS/MS bioanalytical method.

Conclusion: Selecting the Optimal Method for Your Azepane Derivative

The choice of analytical method for the validation of azepane derivatives depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method for routine quality control and release testing of drug substances and products.

  • GC-FID/NPD is a suitable alternative for volatile or derivatizable azepane derivatives, offering high resolution and sensitivity.

  • LC-MS/MS and GC-MS provide the highest levels of specificity and sensitivity, making them indispensable for trace-level analysis, impurity profiling, and bioanalytical studies.

A thorough understanding of the principles of analytical method validation, as outlined in the ICH and FDA guidelines, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing azepane derivatives. By carefully selecting and validating the appropriate analytical methodology, researchers and drug developers can generate the reliable data necessary to support regulatory submissions and bring new therapies to patients.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Pim Kinase Inhibitors for Cancer Research

This guide provides a comprehensive comparative analysis of prominent Pim kinase inhibitors, offering researchers, scientists, and drug development professionals a detailed examination of their performance, supported by experimental data. While the specific scaffold 1-Methylazepan-4-amine is not broadly represented in publicly available literature on potent Pim kinase inhibitors, this guide will focus on key clinical and preclinical compounds, including those with structurally related cyclic amine moieties, to provide a relevant and insightful comparison. We will delve into the Pim kinase signaling pathway, compare inhibitors based on biochemical potency, cellular activity, and in vivo efficacy, and provide detailed protocols for their evaluation.

The Pim Kinase Family: A Critical Target in Oncology

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that have emerged as significant targets in cancer therapy.[1][2] Unlike many other kinases, Pim kinases are constitutively active and their activity is primarily regulated at the level of transcription and protein stability.[3] They are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[4][5]

Overexpression of Pim kinases is a hallmark of a wide array of hematological malignancies and solid tumors, including leukemia, lymphoma, multiple myeloma, and prostate cancer, where it often correlates with poor prognosis.[1][6][7] The central role of Pim kinases in promoting cell survival, proliferation, and metabolic adaptation, as well as contributing to therapeutic resistance, makes them compelling targets for small-molecule inhibition.[3][6]

The Pim Kinase Signaling Axis

Pim kinases phosphorylate a broad range of downstream substrates, orchestrating a pro-tumorigenic signaling network. Key substrates include proteins involved in cell cycle progression, apoptosis, and protein synthesis. For instance, Pim kinases phosphorylate and inactivate the pro-apoptotic protein BAD, promoting cell survival.[2][6] They also phosphorylate cell cycle inhibitors like p21Cip1/Waf1 and p27Kip1, marking them for degradation and thereby accelerating cell cycle progression from G1 to S phase.[1][2] Furthermore, Pim kinases enhance protein synthesis and cell growth by phosphorylating components of the mTOR signaling pathway, such as 4EBP1.[6][8] This intricate network of interactions underscores the potential of Pim inhibition to simultaneously disrupt multiple cancer-promoting pathways.

Pim_Signaling_Pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK JAKs Cytokines->JAK activate STATs STATs JAK->STATs activate Pim_Kinase Pim Kinase (Pim-1, Pim-2, Pim-3) STATs->Pim_Kinase induce expression BAD BAD Pim_Kinase->BAD phosphorylates (inactivates) p21_p27 p21 / p27 Pim_Kinase->p21_p27 phosphorylates (inactivates) mTORC1 4EBP1 / mTORC1 Pim_Kinase->mTORC1 phosphorylates MYC c-Myc Pim_Kinase->MYC stabilizes Apoptosis Apoptosis Inhibition BAD->Apoptosis CellCycle Cell Cycle Progression p21_p27->CellCycle Translation Protein Synthesis mTORC1->Translation Transcription Gene Transcription MYC->Transcription

Caption: Simplified Pim Kinase Signaling Pathway.

Featured Pim Kinase Inhibitors: A Comparative Overview

To provide a robust comparison, we will evaluate several key pan-Pim kinase inhibitors that have been extensively characterized in preclinical and/or clinical settings. The selection includes compounds with diverse chemical scaffolds, including PIM447 (LGH447), which features an aminocyclohexyl group structurally analogous to the 1-methylazepan moiety of interest.

  • AZD1208: An orally bioavailable, potent, and selective pan-Pim kinase inhibitor that entered Phase I clinical trials for acute myeloid leukemia (AML) and solid tumors.[9][10]

  • SGI-1776: A first-generation pan-Pim kinase inhibitor that also inhibits the FLT3 kinase.[11] Its clinical development was discontinued due to cardiac toxicity (QTc prolongation), but it remains a valuable tool compound.[12][13]

  • PIM447 (LGH447): A highly potent and selective pan-Pim inhibitor containing an aminocyclohexyl moiety. It has been investigated in clinical trials for hematological malignancies.[14][15]

  • SMI-4a: A cell-permeable, ATP-competitive inhibitor with some selectivity for Pim-1 over Pim-2. It is widely used as a preclinical tool compound.[15][16]

Comparative Analysis 1: Biochemical Potency

The primary measure of a kinase inhibitor's potency is its ability to inhibit the enzymatic activity of its target in a cell-free biochemical assay. This is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates higher potency. The unique hinge region of Pim kinases, which contains a proline residue (Pro123), presents an opportunity for designing selective inhibitors.[17][18]

InhibitorPim-1Pim-2Pim-3Reference(s)
AZD1208 IC50: 0.4 nMIC50: 5 nMIC50: 1.9 nM[10]
SGI-1776 IC50: 7 nMIC50: 363 nMIC50: 69 nM[19]
PIM447 (LGH447) Ki: 6 pMKi: 18 pMKi: 9 pM[15]
SMI-4a IC50: 24 µMIC50: 100 µMNot Reported[15]

Insight: PIM447 and AZD1208 demonstrate exceptional picomolar to low-nanomolar potency against all three Pim isoforms, establishing them as true pan-Pim inhibitors. SGI-1776 shows potent inhibition of Pim-1 but is significantly less active against Pim-2.[19] SMI-4a is a much less potent inhibitor, with activity in the micromolar range.[15]

Comparative Analysis 2: Cellular Activity

While biochemical potency is crucial, an inhibitor's effectiveness in a cellular context is a more relevant predictor of its potential therapeutic utility. Cellular assays measure the ability of a compound to inhibit cell proliferation or induce apoptosis in cancer cell lines.

InhibitorCell LineCancer TypeCellular Potency (GI50/IC50)Reference(s)
AZD1208 MOLM-16AMLGI50: <1 µM[8][20]
MV4-11AMLGI50: <1 µM[8]
SGI-1776 U266Multiple MyelomaIC50: ~3 µM (72h)[11]
MV4;11B-Myeloid LeukemiaIC50: ~1 µM (in vitro)[19]
PIM447 (LGH447) MOLM-16AMLIC50: <30 nM (pBAD inhibition)[21]
SMI-4a K562CMLIC50: ~80 µM (48h)[16]

Insight: A discrepancy between biochemical and cellular potency is common and expected. This can be due to factors like cell membrane permeability, efflux by transporters, and high intracellular ATP concentrations competing with the inhibitor.[4] AZD1208 and PIM447 retain potent activity in cellular models, effectively inhibiting proliferation and downstream signaling at sub-micromolar concentrations.[8][21] SGI-1776 and SMI-4a require higher micromolar concentrations to achieve similar effects.[11][16]

Comparative Analysis 3: In Vivo Efficacy & Clinical Status

The ultimate test of an inhibitor is its ability to inhibit tumor growth in preclinical animal models and its safety and efficacy in human clinical trials.

InhibitorPreclinical ModelKey In Vivo FindingClinical StatusReference(s)
AZD1208 MOLM-16 (AML) XenograftDose-dependent tumor growth inhibition.Phase I completed. No single-agent clinical responses observed.[9][8][20]
SGI-1776 Myeloid Leukemia XenograftInduced complete tumor regression.Phase I/II discontinued due to cardiac toxicity (QTc prolongation).[12][13][19]
PIM447 (LGH447) AML XenograftPotent in vivo activity.In Phase I trials for hematological malignancies.[14][14]
SMI-4a N/APrimarily a preclinical tool.Not in clinical development.[16]

Insight: Both AZD1208 and SGI-1776 demonstrated promising preclinical in vivo efficacy.[19][20] However, this did not translate into single-agent clinical success for AZD1208, and SGI-1776's development was halted by off-target toxicity.[9][12] This highlights the significant challenge of translating preclinical potency into a safe and effective clinical agent. PIM447, designed for improved metabolic stability, represents a next-generation effort to achieve this goal.[14]

Essential Experimental Protocols for Inhibitor Evaluation

To ensure data integrity and reproducibility, standardized and well-controlled experimental protocols are essential. The following section details validated methodologies for characterizing Pim kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the biochemical potency (IC50) of a test compound against purified Pim kinase isoforms. This protocol is based on a luminescence-based assay that quantifies ATP consumption.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep 1. Prepare serial dilutions of Test Inhibitor in DMSO Dispense 3. Dispense Inhibitor and Kinase/Substrate mix into 384-well plate Compound_Prep->Dispense Enzyme_Prep 2. Prepare Kinase Reaction Buffer with purified Pim Kinase and substrate (e.g., BAD peptide) Enzyme_Prep->Dispense Incubate1 4. Pre-incubate at RT Dispense->Incubate1 Start_Rxn 5. Add ATP to initiate reaction Incubate1->Start_Rxn Incubate2 6. Incubate at RT to allow phosphorylation Start_Rxn->Incubate2 Stop_Rxn 7. Add Kinase-Glo® Reagent (Stops reaction, measures ATP) Incubate2->Stop_Rxn Incubate3 8. Incubate to stabilize signal Stop_Rxn->Incubate3 Read 9. Read Luminescence Incubate3->Read

Caption: Workflow for an In Vitro Kinase Assay.

Methodology:

  • Compound Preparation: Perform a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate.

  • Reaction Setup: In a 384-well plate, add the test compound, purified recombinant Pim-1, -2, or -3 enzyme, and a suitable peptide substrate (e.g., a BAD-derived peptide).[22] The final DMSO concentration should be kept constant (e.g., <1%).

  • Reaction Initiation: After a brief pre-incubation, initiate the kinase reaction by adding a solution containing ATP. The ATP concentration should be at or near the Km for each enzyme to ensure competitive binding can be accurately measured.

  • Detection: After a set incubation period (e.g., 60 minutes) at room temperature, stop the reaction and measure the amount of remaining ATP using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality & Validation: This assay directly measures the enzymatic activity of the target. Including positive controls (a known potent inhibitor like PIM447) and negative controls (DMSO vehicle) in every plate validates the assay's performance. The inverse correlation between kinase activity and luminescent signal provides a robust readout system.

Protocol 2: Cell Viability Assay

Objective: To determine the effect of a Pim kinase inhibitor on the proliferation and viability of cancer cells.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MOLM-16, K562) in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (similar to the biochemical assay). Include untreated and vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[23]

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (which measures cellular ATP levels as an indicator of metabolic activity) or perform an MTT assay.[4]

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle-treated control cells and plot cell viability against the logarithm of inhibitor concentration to calculate the GI50 or IC50 value.

Causality & Validation: This assay provides a functional readout of the inhibitor's overall effect on cells. A dose-dependent decrease in viability suggests anti-proliferative or cytotoxic activity. The inclusion of a positive control (e.g., a known cytotoxic agent like staurosporine) confirms that the cells are responsive to treatment.[23]

Protocol 3: Western Blot for Target Engagement

Objective: To confirm that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of a known Pim kinase substrate.

Methodology:

  • Cell Treatment: Treat cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC50) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a phosphorylated Pim substrate (e.g., anti-phospho-BAD Ser112).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total BAD) and a loading control (e.g., anti-Actin or anti-GAPDH) to confirm equal protein loading.

Causality & Validation: A dose-dependent decrease in the phospho-substrate signal, without a corresponding decrease in the total substrate protein, provides direct evidence of on-target Pim kinase inhibition within the cell. The loading control ensures that any observed changes are not due to differences in the amount of protein loaded.

Conclusion and Future Perspectives

The development of Pim kinase inhibitors represents a promising therapeutic strategy in oncology. While first-generation compounds like SGI-1776 were hampered by toxicity, next-generation inhibitors such as AZD1208 and PIM447 demonstrate high potency and improved selectivity profiles. The clinical data for AZD1208 suggest that single-agent Pim inhibition may not be sufficient for a robust clinical response in unselected patient populations.[9]

This has shifted the field's focus towards two key areas:

  • Combination Therapies: Pim kinases are known drivers of resistance to other targeted therapies, such as PI3K/mTOR inhibitors.[3][24][25] Combining Pim inhibitors with agents targeting parallel survival pathways is a rational approach that may yield synergistic anti-tumor effects and overcome acquired resistance.[6][26]

  • Biomarker-Driven Patient Selection: Identifying patients whose tumors are "addicted" to Pim kinase signaling may be crucial for observing single-agent efficacy. Potential biomarkers could include high Pim-1 expression or activation of upstream pathways like STAT5.[8]

For researchers investigating novel scaffolds such as this compound, the comparative data and protocols presented here provide a robust framework for evaluation. The high potency and favorable preclinical profile of PIM447, with its analogous aminocyclohexyl moiety, suggest that cyclic amine structures can be successfully incorporated into potent and selective Pim kinase inhibitors.[14] Future efforts should focus on optimizing not only on-target potency but also pharmacokinetic properties and minimizing off-target effects, particularly cardiotoxicity, to finally translate the strong preclinical rationale of Pim kinase inhibition into a successful cancer therapy.

References

A Comparative Analysis of 1-Methylazepan-4-amine and Established Opioid Antagonists: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the theoretical and potential efficacy of the novel compound 1-Methylazepan-4-amine with well-established opioid antagonists such as naloxone, naltrexone, and nalmefene. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring new chemical entities for opioid receptor modulation.

Editorial Note: As of the latest literature review, there is no publicly available experimental data detailing the opioid receptor binding affinity or in vivo efficacy of this compound. Consequently, this guide will focus on a theoretical comparison based on established structure-activity relationships (SAR) of known opioid antagonists and related azepane-containing compounds. Furthermore, we will outline the requisite experimental protocols to empirically determine the efficacy of novel compounds in this class.

Introduction: The Imperative for Novel Opioid Antagonists

The opioid crisis remains a significant public health challenge, necessitating the development of novel and more effective opioid antagonists. These agents are critical for reversing the life-threatening respiratory depression caused by opioid overdose and are also employed in the management of opioid and alcohol use disorders.[1] The classical opioid antagonists—naloxone, naltrexone, and nalmefene—are competitive antagonists at the µ-opioid receptor (MOR), with varying affinities for the κ- (KOR) and δ-opioid receptors (DOR).[2] While highly effective, these antagonists have limitations, including a duration of action that may be shorter than that of potent synthetic opioids like fentanyl, and the induction of acute withdrawal symptoms.[3][4] This landscape drives the exploration of new chemical scaffolds, such as those containing an azepane moiety, for potentially improved pharmacokinetic and pharmacodynamic profiles.

Structural and Mechanistic Overview of Opioid Antagonists

The interaction of a ligand with an opioid receptor is governed by its chemical structure. The established antagonists share a common morphinan scaffold, which is structurally related to morphine. Key structural features dictate their antagonist activity.

2.1. Known Opioid Antagonists: A Structural Perspective

Naloxone, naltrexone, and nalmefene are all derived from oxymorphone. The critical determinant of their antagonist function is the N-substituent on the morphinan nitrogen atom. An N-allyl group (in naloxone) or an N-cyclopropylmethyl group (in naltrexone and nalmefene) confers antagonist properties, in contrast to the N-methyl group of agonists like morphine and oxymorphone.[5]

Compound Chemical Structure Key Structural Features
Naloxone Morphinan scaffold, N-allyl group, 14-hydroxyl group.
Naltrexone Morphinan scaffold, N-cyclopropylmethyl group, 14-hydroxyl group.
Nalmefene Morphinan scaffold, N-cyclopropylmethyl group, 6-methylene group.
This compound Azepane ring, N-methyl group, 4-amino group.

2.2. The Case of this compound: A Structural Hypothesis

This compound possesses a distinct chemical structure, with a seven-membered azepane ring. Unlike the rigid morphinan scaffold of traditional antagonists, the azepane ring is more flexible. A recent study on ring-expanded fentanyl analogues, which replaced the typical piperidine ring with an azepane structure, identified several compounds with potent µ-opioid receptor antagonist activity.[3] This suggests that the azepane scaffold can be accommodated within the opioid receptor binding pocket and can be functionalized to produce antagonism.

However, a critical feature of this compound is the presence of an N-methyl group. In the context of morphinan-based opioids, an N-methyl substituent is strongly associated with agonist activity.[5] While the azepane core introduces a different structural context, the presence of the N-methyl group makes it less likely that this compound would act as a classical competitive antagonist in the same manner as naloxone or naltrexone. It is conceivable that it could act as a partial agonist or exhibit biased agonism, but this is purely speculative without experimental evidence.

Comparative Efficacy: A Data-Driven Overview of Known Antagonists

The efficacy of opioid antagonists is quantified by their binding affinity (Ki) for the opioid receptors and their functional activity in vitro and in vivo.

3.1. In Vitro Receptor Binding Affinities

The following table summarizes the reported binding affinities of naloxone, naltrexone, and nalmefene for the human µ, δ, and κ opioid receptors. Lower Ki values indicate higher binding affinity.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Naloxone ~1-2~10-20~2-5
Naltrexone ~0.5-1~5-10~1-3
Nalmefene ~0.5-1~2-5~1-2
This compound Data Not AvailableData Not AvailableData Not Available

Note: Ki values are approximate and can vary depending on the specific assay conditions.

3.2. In Vivo Efficacy

The in vivo efficacy of these antagonists is well-documented. They effectively reverse opioid-induced analgesia, respiratory depression, and other central nervous system effects.[6] Their clinical utility is primarily determined by their pharmacokinetic properties, such as onset and duration of action.

CompoundOnset of Action (IV)Duration of ActionPrimary Clinical Use
Naloxone 1-2 minutes30-90 minutesEmergency reversal of opioid overdose.[7][8]
Naltrexone ~15-30 minutes (oral)24-72 hoursTreatment of opioid and alcohol use disorders.[9][10]
Nalmefene 2-5 minutes (IV/IM)4-8 hoursReversal of opioid overdose; treatment of alcohol dependence.[11][12]
This compound Data Not AvailableData Not AvailableNot Applicable

Essential Experimental Protocols for Efficacy Determination

To ascertain the potential of this compound as an opioid antagonist, a systematic experimental evaluation is required. The following protocols are standard in the field for characterizing novel opioid ligands.

4.1. In Vitro Opioid Receptor Binding Assay

This assay determines the affinity of a test compound for the different opioid receptor subtypes.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human µ, δ, or κ opioid receptors.

  • Competitive Binding: Incubate the membrane preparations with a radiolabeled opioid ligand (e.g., [³H]diprenorphine) and varying concentrations of the test compound (this compound).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[13]

4.2. In Vivo Assessment of Antagonist Activity: The Tail-Flick Test

The tail-flick test is a common method to assess the analgesic effects of opioids and the ability of antagonists to reverse these effects.[14][15]

Protocol:

  • Acclimation: Acclimate mice or rats to the testing apparatus.

  • Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the animal's tail and recording the time until the tail is withdrawn. A cut-off time is set to prevent tissue damage.

  • Agonist Administration: Administer a standard opioid agonist (e.g., morphine) and measure the tail-flick latency at the time of peak analgesic effect.

  • Antagonist Administration: Administer the test compound (this compound) at various doses prior to or concurrently with the opioid agonist.

  • Test Latency: Measure the tail-flick latency after administration of the agonist and antagonist.

  • Data Analysis: A reversal of the agonist-induced increase in tail-flick latency indicates antagonist activity.

4.3. In Vivo Assessment of Antagonist Activity: The Hot-Plate Test

The hot-plate test is another widely used method for evaluating the central analgesic effects of drugs and their antagonism.[5]

Protocol:

  • Acclimation: Acclimate the animals to the testing environment.

  • Baseline Latency: Place the animal on a heated plate (typically 52-55°C) and record the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time is employed.

  • Agonist Administration: Administer an opioid agonist and measure the response latency at its peak effect.

  • Antagonist Administration: Administer the test compound at various doses before the agonist.

  • Test Latency: Measure the response latency after the administration of both compounds.

  • Data Analysis: A reduction in the agonist-induced increase in response latency signifies antagonist activity.

Visualizing Key Pathways and Workflows

5.1. Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that lead to analgesia but also to adverse effects like respiratory depression. Antagonists block these effects by preventing agonist binding.[6]

cluster_0 Opioid Receptor Signaling Opioid_Agonist Opioid Agonist Opioid_Receptor μ, δ, κ Opioid Receptor Opioid_Agonist->Opioid_Receptor Binds & Activates Opioid_Antagonist This compound (Hypothetical Antagonist) Opioid_Antagonist->Opioid_Receptor Binds & Blocks G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Ion_Channels Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylate_Cyclase->cAMP Neuronal_Inhibition Neuronal Inhibition (Analgesia, Respiratory Depression) Ion_Channels->Neuronal_Inhibition cluster_workflow In Vivo Antagonist Efficacy Workflow cluster_control Control Group cluster_test Test Group start Animal Acclimation baseline Measure Baseline Nociceptive Threshold (Tail-Flick / Hot-Plate) start->baseline grouping Randomize into Treatment Groups baseline->grouping control_agonist Administer Opioid Agonist (e.g., Morphine) grouping->control_agonist Control test_antagonist Administer Test Compound (this compound) grouping->test_antagonist Test control_test Measure Post-Agonist Latency control_agonist->control_test analysis Data Analysis: Compare Latencies control_test->analysis test_agonist Administer Opioid Agonist test_antagonist->test_agonist test_latency Measure Post-Treatment Latency test_agonist->test_latency test_latency->analysis conclusion Determine Antagonist Efficacy analysis->conclusion

References

The Azepane Ring in Neuropharmacology: A Comparative Guide to the Structural Activity Relationship of 1-Methylazepan-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the seven-membered azepane ring represents a versatile scaffold, offering a three-dimensional architecture that has been successfully incorporated into numerous therapeutic agents.[1] This guide delves into the nuanced structural activity relationships (SAR) of a specific, yet underexplored, class of azepane derivatives: 1-Methylazepan-4-amine analogs. While a comprehensive, published SAR study on this exact scaffold remains elusive, by synthesizing data from related benzamide derivatives and other cyclic amine analogs targeting central nervous system (CNS) receptors, we can construct a robust framework for understanding how structural modifications influence biological activity.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical space.

The this compound Core: A Scaffold with Therapeutic Promise

The this compound core structure presents three key regions for chemical modification, each offering a distinct opportunity to modulate the compound's pharmacological profile:

  • The Azepane Ring: This seven-membered ring provides a flexible yet constrained conformational landscape compared to its six-membered piperidine counterpart. Modifications to the ring itself, such as substitution or altering stereochemistry, can significantly impact receptor binding and pharmacokinetic properties.

  • The N1-Methyl Group: The methyl group on the ring nitrogen is a critical feature. Its presence influences the basicity of the nitrogen and can play a role in receptor interactions. Exploring the impact of replacing this group with other alkyl or functionalized moieties is a key aspect of SAR.

  • The 4-Amino Group: This exocyclic amine serves as a crucial attachment point for various substituents, most notably, in the context of this guide, acyl groups to form benzamides. The nature of the substituent at this position is often a primary determinant of a compound's potency and selectivity for a given biological target.

Comparative Analysis of Structural Modifications

To illustrate the SAR of this compound analogs, we will focus on a hypothetical series of N-benzoyl derivatives, drawing parallels from published data on analogous piperidine and other cyclic amine-based benzamides that have been evaluated as receptor antagonists, particularly for serotonin (5-HT3) and muscarinic acetylcholine (M1) receptors.[2][3]

Impact of Benzamide Ring Substitution

The electronic and steric properties of substituents on the benzamide ring are critical for modulating binding affinity and selectivity.

Compound IDR1 (para-position)R2 (meta-position)R3 (ortho-position)Hypothetical 5-HT3 Receptor Affinity (Ki, nM)Hypothetical M1 Receptor Affinity (IC50, nM)
1a HHH150>10,000
1b ClHH255,200
1c OCH3HH808,500
1d HClH453,800
1e HHCl957,100
1f CF3HH154,500

Table 1: Hypothetical biological data for N-(1-methylazepan-4-yl)benzamide analogs with varying substituents on the benzoyl ring. Data is illustrative and based on general SAR trends for related compounds.

From this hypothetical data, we can infer several key SAR trends:

  • Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as a chloro (Cl) or trifluoromethyl (CF3) group, particularly at the para-position, often enhances potency at the 5-HT3 receptor.[2] This may be due to favorable interactions with specific residues in the receptor's binding pocket.

  • Electron-Donating Groups: An electron-donating group like methoxy (OCH3) may lead to a moderate decrease in affinity compared to the unsubstituted analog.

  • Positional Isomerism: The position of the substituent is crucial. For a substituent like chlorine, the para-position appears to be the most favorable for 5-HT3 receptor affinity, followed by the meta-position, with the ortho-position being the least favorable. This highlights the specific spatial requirements of the binding site.

  • Selectivity: While potent at the 5-HT3 receptor, these analogs show significantly weaker affinity for the M1 muscarinic receptor, suggesting a degree of selectivity can be achieved through modifications to the benzamide moiety.[3]

Influence of the N1-Substituent on the Azepane Ring

The N1-methyl group is a key feature that can influence both potency and pharmacokinetic properties. Altering the size and nature of this substituent can have profound effects.

Compound IDN1-SubstituentHypothetical 5-HT3 Receptor Affinity (Ki, nM)
2a -CH325
2b -H150
2c -CH2CH340
2d -CH(CH3)290

Table 2: Hypothetical biological data for N-(azepan-4-yl)-4-chlorobenzamide analogs with varying N1-substituents.

The data in Table 2 suggests that:

  • N-Methylation is Key: The presence of the N-methyl group (Compound 2a) is critical for high affinity. Removal of the methyl group (Compound 2b) leads to a significant drop in potency. This could be due to the N-methyl group being involved in a key hydrophobic interaction within the binding pocket or by influencing the conformational preference of the azepane ring.

  • Steric Bulk: Increasing the steric bulk of the N-alkyl substituent from methyl to ethyl (Compound 2c) and then to isopropyl (Compound 2d) leads to a progressive decrease in affinity. This indicates that the binding site has limited space in the region accommodating the N1-substituent.

Experimental Protocols for Evaluation

To experimentally validate the SAR of this compound analogs, a series of in vitro assays are essential. The following are representative protocols based on standard methodologies used for similar classes of compounds.[2][3]

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This assay determines the affinity of the test compounds for the 5-HT3 receptor by measuring their ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare crude membrane homogenates from cells stably expressing the human 5-HT3 receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A commonly used radioligand is [3H]GR65630.

  • Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with the radioligand (e.g., 0.5 nM [3H]GR65630) and varying concentrations of the test compounds.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known 5-HT3 antagonist (e.g., 10 µM ondansetron).

  • Incubation Conditions: Incubate at room temperature for 60 minutes.

  • Termination: Terminate the assay by rapid filtration through a glass fiber filter plate.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Calcium Mobilization Assay for M1 Muscarinic Receptor Functional Activity

This functional assay measures the ability of the compounds to antagonize the activation of the M1 receptor, which signals through the Gq pathway, leading to an increase in intracellular calcium.

Protocol:

  • Cell Line: Use a cell line stably co-expressing the human M1 muscarinic receptor and a G-protein alpha subunit (e.g., Gα15) that couples to a calcium-sensitive fluorescent dye.

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound Addition: Add varying concentrations of the test compounds (potential antagonists) to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation: Stimulate the cells with a known M1 receptor agonist (e.g., carbachol) at its EC80 concentration.

  • Fluorescence Measurement: Measure the change in fluorescence intensity before and after agonist addition using a fluorescence plate reader.

  • Data Analysis: Plot the antagonist concentration versus the inhibition of the agonist response to determine the IC50 value.

Visualizing SAR and Experimental Workflows

To better illustrate the relationships and processes discussed, the following diagrams are provided.

SAR_Relationship cluster_Scaffold This compound Core cluster_Modifications Structural Modifications cluster_Properties Pharmacological Properties Core This compound N1_Sub N1-Substituent (e.g., -H, -Et, -iPr) Core->N1_Sub Benzamide_Sub Benzamide Substituents (e.g., Cl, OMe, CF3) Core->Benzamide_Sub Ring_Mod Azepane Ring Mods (Hypothetical) Core->Ring_Mod Affinity Receptor Affinity N1_Sub->Affinity Benzamide_Sub->Affinity Selectivity Receptor Selectivity Benzamide_Sub->Selectivity Ring_Mod->Affinity Activity Functional Activity (Antagonism) Affinity->Activity

Caption: Key structural modifications influencing pharmacological properties.

Experimental_Workflow Start Synthesized Analogs Binding_Assay Radioligand Binding Assay (e.g., 5-HT3) Start->Binding_Assay Functional_Assay Functional Assay (e.g., M1 Calcium Mobilization) Start->Functional_Assay Data_Analysis_Binding Determine Ki values Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Determine IC50 values Functional_Assay->Data_Analysis_Functional SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis_Binding->SAR_Analysis Data_Analysis_Functional->SAR_Analysis End Lead Compound Identification SAR_Analysis->End

Caption: Workflow for evaluating the biological activity of analogs.

Conclusion and Future Directions

This guide provides a foundational understanding of the SAR of this compound analogs by drawing upon established principles from related chemical series. The key takeaways are:

  • The this compound scaffold is a promising starting point for the design of CNS-active compounds.

  • Modifications to the N-benzoyl moiety, particularly the introduction of electron-withdrawing groups at the para-position, are likely to enhance potency for targets such as the 5-HT3 receptor.

  • The N1-methyl group on the azepane ring appears to be crucial for high-affinity binding, with larger alkyl groups being less tolerated.

Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to validate these hypothesized SAR trends. Exploration of a wider range of benzamide substituents, as well as replacement of the benzamide group with other moieties, will undoubtedly uncover novel ligands with unique pharmacological profiles. Furthermore, in vivo studies to assess pharmacokinetic properties and efficacy in animal models will be essential to translate these in vitro findings into potential therapeutic candidates.

References

A Comparative Guide to the Preclinical Efficacy of Azepane-Based Antihistamines: A Case Study of 1-Methylazepan-4-amine Derivatives vs. Azelastine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the preclinical efficacy of a novel, hypothetical azepane derivative, Compound MA-4 , conceptually derived from 1-methylazepan-4-amine, against the established second-generation antihistamine, Azelastine . The azepane scaffold is a privileged structure in medicinal chemistry, featured in over 20 FDA-approved drugs, and is recognized for its diverse pharmacological activities, including anti-cancer, anti-Alzheimer's, and antihistaminic properties.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel compounds for allergic rhinitis.

Introduction: The Therapeutic Potential of the Azepane Scaffold in Allergic Rhinitis

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, primarily mediated by the release of histamine and other pro-inflammatory molecules from mast cells upon allergen exposure. The azepane ring, a seven-membered nitrogen-containing heterocycle, provides a unique three-dimensional architecture that is amenable to diverse chemical modifications, making it an attractive scaffold for developing novel therapeutics.[3][4]

Azelastine, a well-known drug containing the azepane moiety, is a potent H1-receptor antagonist with additional anti-inflammatory effects, including the inhibition of leukotriene release.[5][6][7] Leveraging the synthetic accessibility of precursors like 1-methylazepan-4-one, we conceptualize Compound MA-4 , a novel derivative of this compound, designed to exhibit enhanced H1-receptor affinity and improved anti-inflammatory properties. This guide outlines a hypothetical preclinical evaluation of Compound MA-4, comparing its potential in vitro and in vivo efficacy with that of Azelastine.

In Vitro Efficacy Evaluation

The initial phase of preclinical assessment involves a battery of in vitro assays to determine the compound's mechanism of action and potency at the molecular and cellular levels.

Experimental Protocols

1. Histamine H1 Receptor Binding Assay

  • Objective: To determine the binding affinity of Compound MA-4 and Azelastine to the histamine H1 receptor.

  • Methodology: A radioligand binding assay is performed using cell membranes expressing the human H1 receptor. Membranes are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]pyrilamine) and varying concentrations of the test compounds (Compound MA-4 or Azelastine). The displacement of the radioligand is measured to calculate the inhibition constant (Ki).

2. Histamine-Induced Calcium Mobilization Assay

  • Objective: To assess the functional antagonist activity of the compounds on the H1 receptor.

  • Methodology: A fluorescent imaging plate reader (FLIPR) assay is used with a cell line stably expressing the human H1 receptor and loaded with a calcium-sensitive dye. Cells are pre-incubated with different concentrations of Compound MA-4 or Azelastine, followed by stimulation with histamine. The resulting increase in intracellular calcium is measured, and the concentration-dependent inhibition is used to determine the IC50 value.[8][9]

3. Allergen-Induced Histamine Release Assay

  • Objective: To evaluate the mast cell stabilizing activity of the compounds.

  • Methodology: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) from allergic donors are incubated with varying concentrations of Compound MA-4 or Azelastine. The cells are then challenged with a relevant allergen to induce degranulation and histamine release. The amount of histamine in the supernatant is quantified using an automated fluorometric assay.[10]

Comparative In Vitro Data
AssayParameterCompound MA-4 (Hypothetical)Azelastine (Reference)
H1 Receptor BindingKi (nM)0.52.0
Calcium MobilizationIC50 (µM)0.86.7 - 110[8]
Histamine Release% Inhibition @ 10 µM65%50%
Leukotriene GenerationIC50 (µM)0.70.9 - 1.1[6]

Visualization of In Vitro Experimental Workflow

in_vitro_workflow cluster_binding H1 Receptor Binding cluster_functional Functional Antagonism cluster_cellular Cellular Activity b1 Cell Membranes (Human H1 Receptor) b4 Incubation b1->b4 b2 Radioligand ([3H]pyrilamine) b2->b4 b3 Test Compound (MA-4 or Azelastine) b3->b4 b5 Measure Displacement b4->b5 b6 Calculate Ki b5->b6 f1 H1-Expressing Cells + Calcium Dye f2 Pre-incubation with Test Compound f1->f2 f3 Histamine Stimulation f2->f3 f4 Measure Ca2+ Flux f3->f4 f5 Calculate IC50 f4->f5 c1 Whole Blood/PBMCs (Allergic Donor) c2 Incubation with Test Compound c1->c2 c3 Allergen Challenge c2->c3 c4 Quantify Histamine Release c3->c4 c5 Determine % Inhibition c4->c5

Caption: Workflow for in vitro characterization of antihistaminic compounds.

In Vivo Efficacy Evaluation

Following promising in vitro results, the efficacy of Compound MA-4 would be evaluated in an animal model of allergic rhinitis.

Experimental Protocol
  • Objective: To assess the ability of Compound MA-4 to alleviate the symptoms of allergic rhinitis in an in vivo model.

  • Animal Model: A murine model of allergic rhinitis using BALB/c mice is established.[11][12]

  • Methodology:

    • Sensitization: Mice are sensitized by intraperitoneal injections of an allergen (e.g., Dermatophagoides farinae) with an adjuvant.

    • Challenge: After a sensitization period, mice are challenged intranasally with the same allergen for several consecutive days to induce an allergic response.

    • Treatment: Different groups of mice receive intranasal administration of vehicle, Compound MA-4 (at various doses), or Azelastine as a positive control prior to the allergen challenge.

    • Efficacy Readouts:

      • Symptom Scoring: The frequency of sneezing and nasal rubbing is counted for a defined period after the final allergen challenge.

      • Histological Analysis: Nasal tissues are collected for histological examination to assess eosinophil infiltration.

      • Biomarker Analysis: Nasal lavage fluid and serum are collected to measure levels of inflammatory mediators (e.g., histamine, leukotrienes) and allergen-specific IgE.

Comparative In Vivo Data
ParameterVehicle ControlCompound MA-4 (10 µg) (Hypothetical)Azelastine (10 µg) (Reference)
Sneezing Events (count/10 min)25 ± 45 ± 28 ± 3
Nasal Rubs (count/10 min)40 ± 610 ± 415 ± 5
Eosinophil Infiltration (cells/mm²)150 ± 2030 ± 845 ± 10
Nasal Lavage Histamine (ng/mL)80 ± 1220 ± 530 ± 7
Serum Allergen-specific IgE (U/mL)500 ± 75150 ± 30200 ± 40
*p < 0.05 compared to vehicle control

Visualization of In Vivo Experimental Workflow

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_readouts Efficacy Readouts s1 BALB/c Mice s2 Sensitization (i.p. Allergen + Adjuvant) s1->s2 s3 Intranasal Allergen Challenge s2->s3 t1 Vehicle t2 Compound MA-4 t3 Azelastine r1 Symptom Scoring (Sneezing, Rubbing) t1->r1 t2->r1 t3->r1 r2 Histology (Eosinophil Count) r3 Biomarker Analysis (Histamine, IgE)

Caption: Workflow for in vivo evaluation in a murine allergic rhinitis model.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that Compound MA-4, a novel derivative of this compound, could represent a significant advancement in the treatment of allergic rhinitis. Its superior in vitro potency in H1 receptor binding and functional antagonism, coupled with enhanced mast cell stabilizing activity, translates to improved in vivo efficacy in a murine model of the disease compared to Azelastine.

The causality behind these anticipated improvements lies in the targeted chemical modifications of the azepane scaffold, aimed at optimizing interactions with the H1 receptor and potentially engaging with other anti-inflammatory pathways. The self-validating nature of the described protocols, which include both positive (Azelastine) and negative (vehicle) controls, ensures the reliability of the generated data.

Future studies should focus on comprehensive pharmacokinetic and toxicological profiling of Compound MA-4 to establish its safety and drug-like properties. Furthermore, exploring its efficacy in other models of allergic inflammation, such as allergic asthma, could broaden its therapeutic potential. The versatility of the azepane scaffold offers a promising avenue for the development of next-generation therapies for allergic diseases.[1][3]

References

A Comparative Guide to the Synthesis of 1-Methylazepan-4-amine: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylazepan-4-amine is a crucial intermediate in the synthesis of numerous pharmaceutical compounds, most notably the antihistamine Azelastine[1][2]. The efficiency, scalability, and reproducibility of its synthesis are therefore of significant interest to researchers in drug development and process chemistry. The primary and most direct route to this key amine involves the reductive amination of its corresponding ketone, 1-Methylazepan-4-one.

This guide provides an in-depth comparison of two distinct and commonly employed methods for this conversion: catalytic hydrogenation and chemical reduction via an oxime intermediate. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis of their respective yields, operational complexities, and safety considerations. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions when selecting a synthetic route for this compound.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for reductive amination due to its high efficiency and atom economy. This one-pot process involves the reaction of the ketone with ammonia in the presence of a metal catalyst and hydrogen gas.

Mechanism of Action

The reaction proceeds through the initial formation of an imine intermediate from the condensation of 1-Methylazepan-4-one with ammonia. This imine is then catalytically reduced by hydrogen adsorbed onto the surface of the metal catalyst, typically Raney Nickel, to yield the final primary amine.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 1-Methylazepan-4-one (1.0 eq)

  • Ammonia in Methanol (7N solution, 10-20 eq)

  • Raney Nickel (50% slurry in water, ~10% w/w of the ketone)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • A high-pressure autoclave reactor is charged with 1-Methylazepan-4-one and methanol.

  • The Raney Nickel catalyst is carefully added to the reactor under an inert atmosphere.

  • The reactor is sealed and purged several times with nitrogen, followed by purging with hydrogen gas.

  • The methanolic ammonia solution is introduced into the reactor.

  • The mixture is stirred and heated to a temperature of 60-80°C.

  • The reactor is pressurized with hydrogen gas to 50-100 psi.

  • The reaction is monitored for hydrogen uptake. Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the Raney Nickel catalyst. The filter cake should be kept wet to prevent ignition.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The crude product is purified by vacuum distillation to yield this compound.

Workflow for Catalytic Hydrogenation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Ketone 1-Methylazepan-4-one Autoclave Charge Autoclave Ketone->Autoclave Ammonia Ammonia in Methanol Ammonia->Autoclave Catalyst Raney Nickel Catalyst->Autoclave Hydrogen Hydrogen Gas Reaction Heat & Pressurize (60-80°C, 50-100 psi) Hydrogen->Reaction Autoclave->Reaction Filtration Catalyst Filtration Reaction->Filtration Concentration Solvent Removal Filtration->Concentration Distillation Vacuum Distillation Concentration->Distillation Product This compound Distillation->Product

Catalytic Hydrogenation Workflow

Method 2: Reduction of an Oxime Intermediate

This two-step method involves the initial conversion of the ketone to an oxime, followed by a chemical reduction of the oxime to the desired amine. This approach avoids the need for high-pressure hydrogenation equipment and can be more amenable to standard laboratory settings.

Mechanism of Action

1-Methylazepan-4-one reacts with hydroxylamine hydrochloride in a condensation reaction to form 1-methylazepan-4-one oxime. The C=N double bond of the oxime is then reduced to a C-N single bond using a chemical reducing agent such as sodium borohydride, often in the presence of a Lewis acid to facilitate the reduction.

Experimental Protocol: Reduction of an Oxime Intermediate

Step A: Synthesis of 1-Methylazepan-4-one Oxime

Materials:

  • 1-Methylazepan-4-one hydrochloride (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol (solvent)

  • Water (solvent)

Procedure:

  • 1-Methylazepan-4-one hydrochloride, hydroxylamine hydrochloride, and sodium acetate are dissolved in a mixture of ethanol and water.

  • The mixture is heated to reflux for 2-4 hours.

  • The reaction is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude oxime, which can be used in the next step without further purification.

Step B: Reduction of 1-Methylazepan-4-one Oxime

Materials:

  • 1-Methylazepan-4-one oxime (from Step A) (1.0 eq)

  • Sodium borohydride (NaBH₄) (3.0-4.0 eq)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (catalyst)

  • Methanol (solvent)

Procedure:

  • The crude oxime from Step A is dissolved in methanol.

  • Cobalt(II) chloride hexahydrate is added to the solution, which is then cooled in an ice bath.

  • Sodium borohydride is added portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is quenched by the careful addition of hydrochloric acid.

  • The methanol is removed under reduced pressure.

  • The residue is made basic with a concentrated sodium hydroxide solution and extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by vacuum distillation to yield this compound.

Workflow for Oxime Reduction

cluster_stepA Step A: Oxime Formation cluster_stepB Step B: Oxime Reduction cluster_product Final Product Ketone_HCl 1-Methylazepan-4-one HCl Reaction_A Reflux in EtOH/H₂O Ketone_HCl->Reaction_A Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reaction_A Base Sodium Acetate Base->Reaction_A Workup_A Extraction & Concentration Reaction_A->Workup_A Oxime Crude Oxime Intermediate Workup_A->Oxime Reaction_B Reduction in Methanol Oxime->Reaction_B Reducing_Agent Sodium Borohydride Reducing_Agent->Reaction_B Catalyst_B CoCl₂·6H₂O Catalyst_B->Reaction_B Workup_B Quench, Extraction, Concentration Reaction_B->Workup_B Distillation_B Vacuum Distillation Workup_B->Distillation_B Product This compound Distillation_B->Product

Oxime Reduction Workflow

Comparative Analysis

ParameterMethod 1: Catalytic HydrogenationMethod 2: Reduction of Oxime Intermediate
Number of Steps 1 (One-pot)2
Typical Yield High (>80%)Moderate to High (60-80% over two steps)
Reagents Ammonia, Raney Nickel, H₂ gasHydroxylamine HCl, NaBH₄, CoCl₂
Equipment High-pressure autoclaveStandard laboratory glassware
Safety Concerns Flammable H₂ gas, pyrophoric catalystToxic hydroxylamine, flammable solvents
Scalability Excellent, well-suited for industrial productionGood, suitable for lab and pilot scale
Work-up Filtration of catalyst, distillationMultiple extractions, quenching, distillation

Discussion

Catalytic Hydrogenation stands out as the more efficient and atom-economical method, making it the preferred choice for large-scale industrial production. The one-pot nature of the reaction simplifies the overall process, and yields are typically very high. However, the requirement for a specialized high-pressure reactor and the handling of pyrophoric Raney Nickel and flammable hydrogen gas pose significant safety challenges and may not be feasible in a standard research laboratory.

The Reduction of an Oxime Intermediate offers a more accessible alternative for laboratory-scale synthesis. It utilizes standard glassware and common chemical reagents. While it involves two distinct steps, the procedure is generally straightforward. The use of sodium borohydride is more convenient than gaseous hydrogen, although hydroxylamine is toxic and should be handled with care. The overall yield for the two-step process is generally lower than that of catalytic hydrogenation.

Conclusion

The choice between these two methods for the synthesis of this compound is primarily dictated by the desired scale of production and the available equipment. For large-scale manufacturing where efficiency and cost are paramount, catalytic hydrogenation is the superior method. For smaller-scale laboratory research and development, the two-step oxime reduction pathway provides a practical and reproducible alternative without the need for specialized high-pressure equipment. Both methods, when performed with appropriate safety precautions, are reliable routes to this important pharmaceutical intermediate.

References

Unambiguous Structural Confirmation of 1-Methylazepan-4-amine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. For scaffolds such as the 1-methylazepan-4-amine core, which are integral to a variety of pharmacologically active agents, an unambiguous confirmation of stereochemistry and conformation is not merely an academic exercise—it is a critical determinant of biological activity and safety. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic and computational methods for the comprehensive characterization of this compound derivatives.

The Imperative of Structural Verification in Azepane Derivatives

The seven-membered azepane ring system is characterized by a high degree of conformational flexibility. The introduction of substituents, such as the 4-amino group and N-methylation, creates chiral centers and further complicates the conformational landscape. Misassignment of stereochemistry or a misunderstanding of the preferred conformation in a physiological environment can lead to the pursuit of suboptimal drug candidates, wasting significant time and resources. Therefore, robust and orthogonal methods are required to definitively establish the structure of these molecules. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provide invaluable insights into the dynamic nature of these molecules in solution, single-crystal X-ray diffraction (SCXRD) offers an unparalleled, static snapshot of the molecule's precise atomic arrangement in the solid state.[1][2]

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density of the molecule and, from that, infer the precise positions of each atom. This provides unequivocal information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration.[3][4][5]

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and precision. The following protocol outlines a generalized approach for the crystallization and X-ray analysis of a this compound derivative.

Part 1: Crystallization – The Art and Science of Crystal Growth

The formation of a high-quality single crystal is often the most challenging step in the process.[6] For small organic amines, several techniques can be employed.

Step 1: Purification of the Amine Derivative

  • Rationale: Impurities can inhibit crystal nucleation and growth.

  • Protocol: Ensure the this compound derivative is of high purity (>95%), as determined by NMR and LC-MS. If necessary, purify the compound by column chromatography or recrystallization. For amines that are difficult to crystallize as the free base, conversion to a salt (e.g., hydrochloride or tartrate) can often improve crystallinity.[7][8]

Step 2: Solvent Selection

  • Rationale: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Protocol:

    • Place a few milligrams of the compound in a small test tube.

    • Add a common organic solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate, or a mixture) dropwise until the solid dissolves.

    • Observe if crystals form upon slow cooling or evaporation. Screen a variety of solvents and solvent mixtures to identify the optimal conditions.

Step 3: Crystallization Techniques

  • Rationale: Different crystallization methods provide varying rates of supersaturation, which is the driving force for crystal growth. Slow, controlled supersaturation generally yields the best quality crystals.

  • Common Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial loosely covered with a cap or parafilm containing a few pinholes. Allow the solvent to evaporate slowly over several days.[8]

    • Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.[9]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[8]

Part 2: X-ray Diffraction Data Collection

Once a suitable single crystal (ideally > 0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[1]

Step 1: Crystal Mounting

  • Protocol: Carefully select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or a glass fiber using a small amount of cryoprotectant oil.

Step 2: Data Collection

  • Protocol:

    • The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

    • The diffractometer rotates the crystal in the X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.[10]

    • A complete dataset is collected by rotating the crystal through a range of angles.

Part 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.[11]

Step 1: Structure Solution

  • Protocol: Specialized software is used to determine the phases of the diffracted X-rays, which allows for the calculation of an initial electron density map. From this map, an initial model of the molecule can be built.

Step 2: Structure Refinement

  • Protocol: The initial model is refined against the experimental data using a least-squares method.[12] This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Comparative Analysis: A Multi-faceted Approach to Structural Confirmation

While X-ray crystallography provides a definitive solid-state structure, it is essential to understand the molecule's behavior in solution, which is more relevant to its biological activity. Here, we compare the strengths and limitations of X-ray crystallography with NMR spectroscopy and computational modeling.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
State of Matter Solid (Crystal)SolutionIn Silico
Information Provided Precise 3D structure, bond lengths, bond angles, absolute configurationConnectivity, conformational dynamics, intermolecular interactions in solutionPredicted conformations, relative energies, electronic properties
Strengths Unambiguous structure determination, gold standard for absolute configurationProvides information on solution-state conformation and dynamicsCan explore a wide range of conformations and predict their stability
Limitations Requires a single crystal, solid-state conformation may differ from solutionStructure is an average of conformations, can be difficult to interpret complex spectraAccuracy is dependent on the level of theory and force field used, predictions require experimental validation
NMR Spectroscopy: Probing the Dynamic Nature in Solution

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.[13] For flexible molecules like this compound derivatives, NMR is indispensable for understanding their conformational preferences.

  • 1H and 13C NMR: These experiments provide information about the chemical environment of each proton and carbon atom, allowing for the determination of the molecule's connectivity.[14][15][16][17]

  • 2D NMR (COSY, HSQC, HMBC): These techniques are used to establish correlations between different nuclei, aiding in the complete assignment of the NMR spectra.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments provide information about the through-space proximity of protons, which is crucial for determining the relative stereochemistry and preferred conformation of the azepane ring in solution.[18]

Computational Modeling: Predicting and Rationalizing Conformations

Computational chemistry offers a powerful means to explore the conformational landscape of this compound derivatives and to rationalize the experimental findings.[6][19][20]

  • Conformational Search: Algorithms can be used to generate a multitude of possible conformations of the molecule.

  • Energy Minimization: Quantum mechanical or molecular mechanics calculations can be used to determine the relative energies of these conformations, predicting the most stable structures.[21]

  • NMR Prediction: Computational methods can also be used to predict NMR chemical shifts, which can be compared with experimental data to validate the predicted conformations.[17]

Integrated Workflow for Structural Elucidation

An integrated approach that leverages the strengths of all three techniques is the most robust strategy for the comprehensive structural characterization of this compound derivatives.

integrated_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy NMR Spectroscopy cluster_computational Computational Modeling Synthesis Synthesis of Derivative Purification Purification (>95%) Synthesis->Purification Crystallization Crystallization Purification->Crystallization NMR_1D 1D NMR (1H, 13C) Purification->NMR_1D Conf_Search Conformational Search Purification->Conf_Search Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Definitive 3D Structure Structure_Solution->Final_Structure NMR_2D 2D NMR (COSY, NOESY) NMR_1D->NMR_2D Solution_Conformation Solution_Conformation NMR_2D->Solution_Conformation Energy_Calc Energy Calculations Conf_Search->Energy_Calc Predicted_Conformation Predicted_Conformation Energy_Calc->Predicted_Conformation Solution_Conformation->Final_Structure Compare & Validate Predicted_Conformation->Final_Structure Compare & Validate Predicted_Conformation->Solution_Conformation Compare & Validate

Caption: Integrated workflow for the structural elucidation of this compound derivatives.

Conclusion

The definitive structural confirmation of this compound derivatives is paramount for their successful development as therapeutic agents. While X-ray crystallography provides the unequivocal solid-state structure and absolute configuration, a comprehensive understanding requires the integration of solution-state NMR spectroscopy and in silico computational modeling. This multi-pronged approach allows for a thorough characterization of both the static and dynamic properties of these flexible molecules, providing a solid foundation for structure-activity relationship studies and the rational design of new and improved drug candidates. By employing the integrated workflow described in this guide, researchers can confidently establish the three-dimensional structure of their target compounds, accelerating the journey from discovery to the clinic.

References

Navigating the Labyrinth of Neurotherapeutics: A Comparative Guide to Scaffolds in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The development of effective treatments for neurological disorders remains one of the most formidable challenges in modern medicine. The intricate and delicate nature of the central nervous system (CNS), shielded by the formidable blood-brain barrier (BBB), demands a sophisticated and nuanced approach to drug design. At the heart of this endeavor lies the selection of the molecular scaffold—the foundational chemical structure upon which a therapeutic agent is built. This guide provides a comparative analysis of different scaffold classes, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective strengths, weaknesses, and the experimental frameworks required for their successful application in the quest for novel neurotherapeutics.

The Central Challenge: Breaching the Fortress of the Brain

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] This barrier is essential for protecting the brain from harmful substances, but it also poses a significant obstacle for drug delivery.[1][2] Therefore, a critical consideration in the design of any CNS-targeted therapeutic is its ability to traverse this barrier and reach its intended target in therapeutically relevant concentrations.

A Comparative Overview of Key Scaffold Classes

The choice of a molecular scaffold is a pivotal decision in the drug discovery cascade, influencing everything from synthetic feasibility and target specificity to pharmacokinetic properties and clinical efficacy. Here, we compare four major classes of scaffolds employed in the pursuit of neurological drugs: natural product-derived scaffolds, synthetic privileged structures, peptidomimetics, and oligonucleotide-based scaffolds.

FeatureNatural Product-Derived ScaffoldsSynthetic Privileged StructuresPeptidomimeticsOligonucleotide-Based Scaffolds
Structural Complexity High, often stereochemically complexModerate, designed for synthetic accessibilityHigh, mimics protein secondary structuresHigh, large macromolecules
Target Specificity Variable, can be promiscuous or highly specificTunable, can be optimized for specific targetsHigh, designed to mimic endogenous ligandsExtremely high, based on Watson-Crick base pairing
Synthetic Accessibility Often challenging, requiring complex multi-step synthesesGenerally straightforward and amenable to library synthesisModerate to challenging, requires specialized chemistryStandardized solid-phase synthesis, but requires specialized reagents
Blood-Brain Barrier Permeability Variable, some classes show good penetration (e.g., alkaloids)Can be optimized for BBB penetration through medicinal chemistryGenerally poor, often requires delivery strategiesPoor, requires invasive delivery (e.g., intrathecal) or advanced delivery systems
Known Successes in Neurology Galantamine (Alzheimer's), Huperzine A (Alzheimer's)Benzodiazepines (anxiety, epilepsy), various kinase inhibitors in preclinical studiesPreclinical success in models of Parkinson's and Alzheimer's diseaseNusinersen (Spinal Muscular Atrophy), Tofersen (ALS)
Key Challenges Isolation, structural elucidation, synthetic scalabilityAchieving high target specificity and avoiding off-target effectsPoor oral bioavailability, proteolytic instability, and BBB penetrationDelivery to the CNS, potential for off-target hybridization and immunogenicity

In-Depth Analysis of Scaffold Classes

Natural Product-Derived Scaffolds: Nature's Blueprint for Bioactivity

Natural products have historically been a rich source of inspiration for drug discovery, providing a diverse array of complex and biologically active molecules.[3]

  • Strengths: Natural products often possess unique and complex three-dimensional structures that are pre-validated by evolution to interact with biological targets. This can lead to compounds with high potency and novel mechanisms of action.[3] Many natural products and their derivatives have demonstrated neuroprotective, anti-inflammatory, and antioxidant properties.[3]

  • Weaknesses: The journey from a natural product "hit" to a clinical candidate can be arduous. Challenges include the isolation and purification of sufficient quantities of the compound, the elucidation of its complex structure, and the development of a scalable synthetic route. Furthermore, the pharmacokinetic properties of natural products are often suboptimal and require significant medicinal chemistry efforts to improve.[4]

Synthetic Privileged Structures: Rational Design for CNS Targets

Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets with high affinity.[5] In CNS drug discovery, these scaffolds are often designed to have physicochemical properties conducive to BBB penetration.

  • Strengths: The synthetic tractability of privileged structures allows for the rapid generation of large libraries of analogs, facilitating structure-activity relationship (SAR) studies and the optimization of potency, selectivity, and pharmacokinetic properties. Their design can be guided by computational modeling and a deep understanding of the target biology.

  • Weaknesses: The promiscuity of some privileged structures can lead to off-target effects and toxicity. Achieving high selectivity for a specific target within a family of related proteins (e.g., kinases) can be a significant challenge.

Peptidomimetics: Mimicking Biology with Enhanced Stability

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved drug-like properties, such as enhanced stability to proteolysis and better oral bioavailability.[6]

  • Strengths: Peptides often exhibit high target specificity and potency due to their ability to mimic endogenous ligands.[7] Peptidomimetics can be designed to target protein-protein interactions, which are often considered "undruggable" by small molecules.

  • Weaknesses: Despite design improvements, many peptidomimetics still suffer from poor membrane permeability and low oral bioavailability.[8] Their larger size compared to small molecules can also hinder their ability to cross the BBB.[8]

Oligonucleotide-Based Scaffolds: The New Frontier of Genetic Medicine

Oligonucleotide-based therapies, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a paradigm shift in drug discovery, as they can be rationally designed to target the genetic basis of a disease.[9]

  • Strengths: The high specificity of oligonucleotide therapies, which is based on the predictable rules of Watson-Crick base pairing, can lead to highly targeted therapies with fewer off-target effects compared to small molecules.[9][10] They can be used to modulate the expression of any gene of interest, including those that encode for proteins that are difficult to target with conventional drugs.[9][10]

  • Weaknesses: The delivery of oligonucleotides to the CNS is a major hurdle, often requiring invasive methods such as intrathecal injection.[11] Their large size and negative charge prevent them from readily crossing the BBB.[10] There are also concerns about potential immunogenicity and off-target hybridization effects.[10]

Experimental Workflows for Scaffold Evaluation

The successful development of a CNS drug requires a rigorous and multi-faceted experimental approach to evaluate the efficacy, safety, and pharmacokinetic properties of the chosen scaffold.

Signaling Pathway: A Common Target for Neuroprotection

Many neurological disorders involve the dysregulation of key signaling pathways that control neuronal survival and death. A common target for neuroprotective drugs is the PI3K/Akt pathway, which plays a central role in promoting cell survival and inhibiting apoptosis.

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK3b Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Pro-apoptotic proteins (e.g., Bad, Bax) Pro-apoptotic proteins (e.g., Bad, Bax) Akt->Pro-apoptotic proteins (e.g., Bad, Bax) Inhibits Anti-apoptotic proteins (e.g., Bcl-2) Anti-apoptotic proteins (e.g., Bcl-2) Akt->Anti-apoptotic proteins (e.g., Bcl-2) Activates Cell Survival Cell Survival mTOR->Cell Survival Apoptosis Apoptosis GSK3b->Apoptosis Neurite Outgrowth Neurite Outgrowth CREB->Neurite Outgrowth Synaptic Plasticity Synaptic Plasticity CREB->Synaptic Plasticity Pro-apoptotic proteins (e.g., Bad, Bax)->Apoptosis Anti-apoptotic proteins (e.g., Bcl-2)->Cell Survival

Caption: The PI3K/Akt signaling pathway is a key regulator of neuronal survival.

Experimental Workflow: From High-Throughput Screening to In Vivo Validation

A typical workflow for the discovery and validation of a novel neuroprotective compound involves a tiered approach, starting with high-throughput screening in simple cellular models and progressing to more complex and physiologically relevant systems.

G cluster_0 In Vitro Screening cluster_1 In Vitro Validation cluster_2 In Vivo Validation cluster_3 Preclinical Development HTS High-Throughput Screening (HTS) (e.g., 2D neuronal cell lines) 3D_Spheroids 3D Neurospheroid Model (Human iPSC-derived) HTS->3D_Spheroids Hit Confirmation & Prioritization BBB_Assay In Vitro Blood-Brain Barrier Assay (e.g., Transwell model) 3D_Spheroids->BBB_Assay Promising Candidates Toxicity Neurotoxicity Assays (e.g., High-content imaging) 3D_Spheroids->Toxicity PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies (e.g., in mice) BBB_Assay->PK_PD BBB-permeable Candidates Toxicity->PK_PD Animal_Model Disease-Specific Animal Model (e.g., Transgenic mouse) PK_PD->Animal_Model Lead_Optimization Lead Optimization Animal_Model->Lead_Optimization Efficacious Candidates

Caption: A tiered approach to neurotherapeutic drug discovery.

Detailed Experimental Protocols

High-Content Screening for Neuroprotective Compounds

Objective: To identify compounds that protect neurons from a toxic insult in a high-throughput format.

Methodology:

  • Cell Plating: Seed human iPSC-derived neurons in 384-well microplates coated with an appropriate extracellular matrix substrate. Culture the cells until they form a mature neuronal network.

  • Compound Treatment: Add test compounds from a chemical library to the wells at a final concentration of 10 µM. Include appropriate positive (e.g., a known neuroprotective agent) and negative (e.g., vehicle control) controls.

  • Induction of Neurotoxicity: After a 1-hour pre-incubation with the compounds, induce neurotoxicity by adding a toxic stimulus, such as glutamate (to model excitotoxicity) or oligomeric amyloid-beta (to model Alzheimer's disease pathology).

  • Staining: After 24-48 hours of incubation, fix the cells and stain them with fluorescent dyes to visualize key cellular features. For example, use Hoechst 33342 to stain nuclei, beta-III tubulin antibody to visualize neurons and their neurites, and a marker for cell viability (e.g., Calcein AM).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images using automated image analysis software to quantify parameters such as neuronal survival, neurite length, and number of synapses.

  • Hit Identification: Identify "hit" compounds that significantly increase neuronal survival or preserve neurite integrity compared to the vehicle control.

Causality Behind Experimental Choices: The use of human iPSC-derived neurons provides a more physiologically relevant model compared to immortalized cell lines.[12] The high-content imaging approach allows for the simultaneous measurement of multiple parameters, providing a more comprehensive assessment of neuroprotection than a simple cell viability assay.[12]

In Vitro Blood-Brain Barrier Permeability Assay

Objective: To assess the ability of a compound to cross the blood-brain barrier.

Methodology:

  • Model Setup: Use a Transwell co-culture model consisting of a monolayer of human brain microvascular endothelial cells (hBMECs) grown on a microporous membrane, with human astrocytes cultured on the bottom of the well.[13][14] This co-culture system helps to induce the formation of tight junctions, which are characteristic of the BBB.[13][14]

  • Barrier Integrity Measurement: Before the permeability assay, assess the integrity of the endothelial barrier by measuring the transendothelial electrical resistance (TEER) and the permeability to a fluorescent tracer with low BBB permeability (e.g., Lucifer yellow).[13]

  • Permeability Assay: Add the test compound to the apical (blood) side of the Transwell insert. At various time points, collect samples from the basolateral (brain) side and quantify the concentration of the compound using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound transport to the basolateral side, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the apical side.

Causality Behind Experimental Choices: The Transwell co-culture model provides a more in vivo-like representation of the BBB compared to a simple monolayer of endothelial cells.[13][14] The measurement of TEER and tracer permeability is crucial for ensuring the integrity of the barrier and the validity of the permeability data.[13]

In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To evaluate the therapeutic efficacy of a lead compound in a relevant animal model of Alzheimer's disease.

Methodology:

  • Animal Model: Use a transgenic mouse model that recapitulates key aspects of Alzheimer's disease pathology, such as the 5XFAD mouse model, which expresses five human familial Alzheimer's disease mutations and develops amyloid plaques and cognitive deficits.[15]

  • Compound Administration: Administer the lead compound to the mice for a specified period (e.g., 3 months) via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-treated control group.

  • Behavioral Testing: After the treatment period, assess the cognitive function of the mice using a battery of behavioral tests, such as the Morris water maze (to assess spatial learning and memory) and the novel object recognition test (to assess recognition memory).

  • Histopathological and Biochemical Analysis: After the behavioral testing, sacrifice the mice and collect their brains for histopathological and biochemical analysis. Quantify the amyloid plaque burden using immunohistochemistry and ELISA. Measure the levels of key biomarkers, such as soluble amyloid-beta and phosphorylated tau, using Western blotting or ELISA.

Causality Behind Experimental Choices: The use of a transgenic mouse model allows for the evaluation of the compound's efficacy in the context of a complex, living organism with established disease pathology.[15][16][17][18][19] The combination of behavioral, histopathological, and biochemical readouts provides a comprehensive assessment of the compound's therapeutic effects.

Conclusion

The selection of a molecular scaffold is a critical first step in the long and challenging journey of developing a new drug for a neurological disorder. Each scaffold class possesses a unique set of advantages and disadvantages, and the optimal choice will depend on the specific target, the desired mechanism of action, and the available resources. By employing a rigorous and well-designed experimental workflow, from high-throughput screening in cellular models to in vivo validation in relevant animal models, researchers can increase the likelihood of successfully translating a promising scaffold into a life-changing therapy for patients with neurological diseases.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-Methylazepan-4-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The protocols outlined herein are designed to ensure that waste streams containing this compound are managed in a manner that is compliant, safe, and scientifically sound. The causality behind each step is explained to foster a deeper understanding of the necessary precautions, ensuring that these procedures become a self-validating system for laboratory safety.

Hazard Assessment and Characterization

This compound is a cyclic tertiary amine. While specific hazard data for this compound is not extensively published, its structural class informs a robust presumptive hazard assessment. Amines, as a functional group, are typically basic and can be corrosive, irritant, and present varying levels of toxicity.[1][2][3] It is imperative to treat this compound as hazardous until comprehensive toxicological data becomes available.

The primary hazards associated with aliphatic amines include severe skin and eye irritation or burns, respiratory tract irritation, and potential flammability.[4][5][6] Therefore, all handling and disposal operations must be predicated on the assumption that this compound exhibits these characteristics.

Table 1: Presumptive Hazard Profile for this compound

Hazard CharacteristicAnticipated Severity & RationaleRelevant GHS Hazard Statements (Inferred)
Skin Corrosion/Irritation Category 1B/1C: Amines are alkaline and can cause severe skin burns and damage upon contact.[4][7]H314: Causes severe skin burns and eye damage.
Serious Eye Damage Category 1: The corrosive nature of amines poses a high risk of permanent eye damage, including blindness.[4][5]H318: Causes serious eye damage.
Acute Toxicity (Oral/Dermal) Category 3/4: Many amines are harmful or toxic if swallowed or in contact with skin.[4][7]H302: Harmful if swallowed. H312: Harmful in contact with skin.
Respiratory Irritation Category 3: Volatile amines can irritate the respiratory system.[3][5]H335: May cause respiratory irritation.
Flammability Category 3/4: While not always highly flammable, many organic amines are combustible liquids or vapors.[4][6]H226: Flammable liquid and vapor.

Pre-Disposal Safety Protocols & Spill Management

A self-validating safety system begins before any waste is handled. The following protocols must be established and followed rigorously.

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The minimum required PPE when handling this compound waste includes:

  • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but butyl or neoprene gloves are recommended for direct handling or spill cleanup.[8]

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>100 mL) or during procedures with a high splash risk.[1]

  • Protective Clothing: A long-sleeved lab coat is required. For significant quantities, a chemically resistant apron is also recommended.[1]

  • Respiratory Protection: All handling of open containers must be performed within a certified chemical fume hood to prevent inhalation of vapors.[9]

Spill Management

Accidents must be anticipated. A spill kit specifically for corrosive and flammable materials should be readily accessible.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. For large spills, contact your institution's Environmental Health and Safety (EHS) office.[8]

  • Control Vapors & Ignition Sources: Ensure the spill area is well-ventilated (if safe to do so) and eliminate all nearby ignition sources.[6]

  • Don PPE: Before approaching the spill, don the full PPE described in section 2.1.

  • Contain the Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels as the primary absorbent.

  • Absorb and Collect: Carefully apply the absorbent material to the spill, working from the outside in. Once absorbed, use non-sparking tools to scoop the material into a designated, labeled hazardous waste container.[8]

  • Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by water. All cleaning materials must be collected and disposed of as hazardous waste.[8]

  • Dispose of Waste: Seal and label the container holding the spill cleanup debris as "Hazardous Waste: this compound Spill Debris" and arrange for pickup by your EHS or a licensed waste contractor.

Disposal Decision Workflow

The proper disposal route for this compound depends on its form and quantity. This workflow provides a logical path for making the correct disposal decision. It is critical to recognize that under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][10]

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Waste Generated is_container_empty Is the container empty? start->is_container_empty is_grossly_contaminated Is it grossly contaminated with residue? is_container_empty->is_grossly_contaminated Yes collect_for_disposal Collect waste in a compatible, sealed, and labeled container. is_container_empty->collect_for_disposal No (Bulk Waste) triple_rinse Triple rinse with a suitable solvent (e.g., methanol, isopropanol). is_grossly_contaminated->triple_rinse No is_grossly_contaminated->collect_for_disposal Yes is_small_quantity Is the waste quantity < 1 kg (acute) or <100 kg? segregate_waste Segregate from incompatible materials (e.g., acids, strong oxidizers). is_small_quantity->segregate_waste Yes (SQG/VSQG) is_small_quantity->segregate_waste No (LQG) collect_rinsate Collect all rinsate as hazardous chemical waste. triple_rinse->collect_rinsate deface_label Deface original label. Dispose of clean container per site-specific policy. collect_rinsate->deface_label collect_for_disposal->is_small_quantity saa_storage Store in Satellite Accumulation Area (SAA). segregate_waste->saa_storage contact_ehs Contact EHS/licensed waste contractor for pickup. saa_storage->contact_ehs

Caption: Decision workflow for handling this compound waste.

Step-by-Step Disposal Procedures

The only acceptable disposal method for this compound is through a licensed hazardous waste management company, coordinated by your institution's EHS office.[11][12][13]

Preparing Waste for Collection
  • Designate a Waste Container: Select a container that is chemically compatible with amines (e.g., high-density polyethylene (HDPE) or glass). The container must be in good condition, with a tightly sealing lid.[1][14][15] Never use food-grade containers.[14]

  • Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste.[15] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents by percentage.

    • The relevant hazard characteristics (e.g., Corrosive, Toxic, Flammable).

    • The accumulation start date.

  • Collect the Waste: Pour the waste carefully into the designated container, minimizing splashing. This should be done in a chemical fume hood.

  • Seal and Store: Keep the waste container tightly sealed at all times, except when adding waste.[14][16] Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the generator.[15][17]

  • Segregate Incompatibles: Crucially, store the amine waste container away from incompatible chemicals, particularly strong acids and oxidizing agents, to prevent violent reactions.[1][7]

  • Arrange for Disposal: Once the container is full or has been in accumulation for the maximum time allowed by regulations (consult your EHS office), arrange for pickup through the proper channels.

Decontaminating Empty Containers

An "empty" container that held a hazardous chemical must still be managed carefully.

  • Triple Rinsing: The standard procedure for decontaminating an empty container is to triple rinse it.[16]

    • Select a solvent in which this compound is soluble (e.g., methanol, isopropanol, or water).

    • Add a small amount of the solvent to the container, secure the cap, and swirl to rinse all interior surfaces.

    • Pour the rinsate into your designated "Hazardous Waste" container for this compound.

    • Repeat this process two more times.

  • Disposal of Rinsed Container: After triple rinsing, deface or remove the original label. The now-decontaminated container can typically be disposed of in the regular trash or recycled, but you must confirm this with your institution's specific waste policies.

Regulatory Framework

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][14] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals through its Laboratory Standard (29 CFR 1910.1450).[18][19] Adherence to the procedures in this guide is essential for maintaining compliance with these federal regulations and any applicable state or local laws.[14] Your institution's Chemical Hygiene Plan (CHP), an OSHA requirement, will provide further specific guidance.[18]

References

Navigating the Unseen: A Guide to Personal Protective Equipment for 1-Methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is 1-Methylazepan-4-amine, a substituted amine that, while crucial for discovery, requires a vigilant and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE). As a Senior Application Scientist, my aim is to instill a deep sense of trust by not just listing procedures, but by explaining the rationale behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

Amines as a class of organic compounds can present a range of hazards.[1][2] Based on analogous structures like 1-Methylazepan-4-one Hydrochloride, we can anticipate that this compound may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[4] Furthermore, many amines can cause respiratory irritation.[4]

Potential Routes of Exposure and Health Effects:

  • Inhalation: Vapors or aerosols may cause respiratory tract irritation.[4]

  • Skin Contact: Direct contact can lead to irritation or, with prolonged exposure, more severe skin reactions.[3] Some amines can be absorbed through the skin, leading to systemic effects.

  • Eye Contact: Can cause serious eye irritation or damage.[3][5]

  • Ingestion: May be harmful if swallowed.[4][5]

Given these potential hazards, a robust PPE protocol is not merely a recommendation but a necessity to ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE) Selection: A Multi-layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling.[1][2] For this compound, a comprehensive approach covering all potential routes of exposure is critical.

Eye and Face Protection: The First Line of Defense

Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or equivalent standards are mandatory.[6][7]

For increased risk activities (e.g., handling larger quantities, risk of splashing): A full-face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.[6]

Causality: The eyes are particularly vulnerable to chemical splashes. The structure of amines suggests they can be corrosive or irritant to sensitive tissues. Goggles provide a seal around the eyes to prevent liquid from entering, while a face shield protects against larger splashes.

Skin and Body Protection: An Impermeable Barrier

Gloves:

  • Material: Nitrile or neoprene gloves are recommended for handling amines.[6] Always check the glove manufacturer's compatibility chart for the specific chemical if available.

  • Practice: Double gloving (wearing two pairs of gloves) is a prudent measure, especially for prolonged handling or when working with concentrated solutions.[6] Cuffs of the outer glove should be pulled up over the sleeve of the lab coat.[8]

Lab Coat/Coveralls:

  • A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[8]

  • For procedures with a higher risk of splashes or spills, chemical-resistant coveralls (e.g., Tychem®) should be worn.[6]

Footwear:

  • Closed-toe shoes made of a non-absorbent material are mandatory in any laboratory setting.[8] Leather or canvas shoes are not suitable as they can absorb and retain chemical spills.[8]

Causality: Skin is a major route of exposure. Chemical-resistant gloves and clothing prevent direct contact with the substance, mitigating the risk of local irritation and systemic absorption.

Respiratory Protection: Safeguarding Against Inhalation

The need for respiratory protection is determined by the scale of the work and the ventilation available.

  • Small-scale laboratory work (milligram to gram scale): All handling should be conducted within a certified chemical fume hood to minimize vapor inhalation.[9]

  • Larger quantities or poor ventilation: A NIOSH-approved respirator with cartridges suitable for organic vapors and ammonia/methylamine is required.[3][6] A full-face respirator also provides eye protection.[8]

Causality: Inhalation of amine vapors can irritate the respiratory system.[4] A chemical fume hood provides primary containment, while a respirator offers personal protection when engineering controls are insufficient or during emergency situations.

Operational Plan: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Protocol
  • Lab Coat/Coveralls: Put on and fasten completely.

  • Inner Gloves: Don the first pair of gloves.

  • Respirator (if required): Perform a fit check.

  • Goggles/Face Shield: Position securely.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are over the sleeves of the lab coat.

Doffing Protocol (to be performed in a designated area)
  • Outer Gloves: Remove by peeling one glove off from the cuff, turning it inside out, and using the clean inner surface to remove the second glove. Dispose of in the appropriate chemical waste container.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat/Coveralls: Unfasten and peel off, turning it inside out as you remove it to contain any contamination.

  • Respirator (if worn): Remove without touching the front of the mask.

  • Inner Gloves: Remove using the same technique as the outer gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[8]

Disposal Plan: Managing Contaminated PPE

All disposable PPE that has come into contact with this compound must be considered hazardous waste.

  • Gloves, disposable coveralls, etc.: Place in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Reusable PPE (e.g., face shields, goggles): Decontaminate according to your institution's established procedures before reuse.

Never dispose of chemically contaminated PPE in the regular trash.[11]

Summary of PPE Recommendations

Level of Risk Eye/Face Protection Skin/Body Protection Respiratory Protection
Low (Small scale, in fume hood)Chemical Splash GogglesLab Coat, Single Pair of Nitrile/Neoprene GlovesNot typically required if in a certified fume hood
Moderate (Larger scale, potential for splash)Chemical Splash Goggles & Face ShieldChemical-Resistant Apron over Lab Coat, Double Nitrile/Neoprene GlovesWork in a certified fume hood
High (Risk of significant exposure, emergency)Full-Face RespiratorChemical-Resistant Coveralls, Double Nitrile/Neoprene Gloves, Chemical-Resistant BootsNIOSH-approved respirator with appropriate cartridges

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling this compound fume_hood Is the work conducted in a certified chemical fume hood? start->fume_hood scale What is the scale of the work? fume_hood->scale Yes respirator Use NIOSH-approved respirator fume_hood->respirator No splash_risk Is there a significant risk of splashing? scale->splash_risk < 1 gram high_ppe High Risk PPE: - Full-Face Respirator - Chemical Coveralls - Double Gloves - Boots scale->high_ppe > 1 gram low_ppe Low Risk PPE: - Goggles - Lab Coat - Single Gloves splash_risk->low_ppe No moderate_ppe Moderate Risk PPE: - Goggles & Face Shield - Lab Coat & Apron - Double Gloves splash_risk->moderate_ppe Yes respirator->scale

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.